molecular formula C4H4BrN3O2 B1315764 4-Bromo-1-methyl-2-nitro-1h-imidazole CAS No. 121816-79-3

4-Bromo-1-methyl-2-nitro-1h-imidazole

货号: B1315764
CAS 编号: 121816-79-3
分子量: 206 g/mol
InChI 键: JSBYDLKQWOUNMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1-methyl-2-nitro-1H-imidazole (CAS 121816-79-3) is a versatile and high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a nitroimidazole scaffold, recognized as one of the most essential and unique motifs in pharmaceutical development since the 1950s . The bromine substituent at the 4-position makes it a particularly useful synthetic intermediate for constructing molecular hybrids and conjugates via cross-coupling reactions, a strategy increasingly employed to develop novel agents that overcome multi-drug resistant bacteria . Its primary research value lies in the synthesis of new chemical entities aimed at combating serious infections, especially those caused by the ESKAPE pathogens and other multi-drug resistant bacteria . Researchers utilize this brominated nitroimidazole derivative to create functionalized hybrids with enhanced antibacterial properties . The mechanism of action for nitroimidazole-based compounds generally involves their role as prodrugs. Upon entry into microbial cells, the nitro group undergoes reductive bioactivation, primarily under anaerobic conditions, generating reactive nitrogen species and toxic radical anions that cause DNA damage and inhibit nucleic acid synthesis, ultimately leading to cell death . This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Proper handling procedures must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-bromo-1-methyl-2-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBYDLKQWOUNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559319
Record name 4-Bromo-1-methyl-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121816-79-3
Record name 4-Bromo-1-methyl-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Potential of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Structural Data

The structural characteristics and physicochemical properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole can be inferred from its constituent parts and similar molecules. The table below summarizes key data for related compounds to provide a comparative baseline.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Bromo-2-nitro-1H-imidazole121816-84-0C₃H₂BrN₃O₂191.97Harmful if swallowed, causes skin and eye irritation.[1]
4-Bromo-1-methyl-1H-imidazole25676-75-9C₄H₅BrN₂161.00Liquid form, density of 1.614 g/mL.[2]
4-Bromo-2-methyl-5-nitro-1H-imidazole18874-52-7C₅H₅BrN₄O₂234.02Yellow crystalline powder, melting point 190-192°C.[3][4]
2-Bromo-4-nitro-1H-imidazole65902-59-2C₃H₂BrN₃O₂191.97Key intermediate for antitubercular and antiparasitic agents.[5]

Synthetic Pathways and Experimental Protocols

The synthesis of this compound would likely involve a multi-step process starting from a suitable imidazole precursor. Based on established methodologies for related compounds, a plausible synthetic route is outlined below.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Methylation cluster_1 Alternative Step 1: Bromination 4-Bromo-2-nitro-1H-imidazole 4-Bromo-2-nitro-1H-imidazole This compound This compound 4-Bromo-2-nitro-1H-imidazole->this compound Methylation Reagents_1 Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3, NaH) 1-Methyl-2-nitro-1H-imidazole 1-Methyl-2-nitro-1H-imidazole Product_2 This compound 1-Methyl-2-nitro-1H-imidazole->Product_2 Bromination Reagents_2 Brominating Agent (e.g., NBS, Br2) Nitroimidazole_Prodrug This compound (Prodrug) Hypoxic_Cell Hypoxic Cell (Low Oxygen) Nitroimidazole_Prodrug->Hypoxic_Cell Nitroreductase Nitroreductase Enzymes Hypoxic_Cell->Nitroreductase Reactive_Intermediate Reactive Nitro Radical Nitroreductase->Reactive_Intermediate Reduction of Nitro Group Cellular_Damage DNA Damage & Cell Death Reactive_Intermediate->Cellular_Damage

References

An In-depth Technical Guide to 4-Bromo-1-methyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and known properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole. It includes a plausible synthetic protocol based on related compounds and details its role as a potential therapeutic agent, particularly within the class of nitroimidazole radiosensitizers.

Core Molecular Attributes

This compound is a halogenated nitroimidazole derivative. Its structure is characterized by an imidazole ring, a five-membered heterocycle containing two nitrogen atoms. The key functional groups, which dictate its chemical reactivity and biological activity, are a bromine atom at the fourth position, a methyl group on the first nitrogen, and a nitro group at the second position.

Molecular Structure:

The canonical SMILES representation for this structure is CN1C(=NC=C1Br)N(=O)=O.

Molecular Weight:

Based on its molecular formula, C₄H₄BrN₃O₂, the calculated molecular weight is 206.00 g/mol [1].

Physicochemical and Quantitative Data

Direct experimental data for this compound is limited in publicly accessible literature. The table below summarizes available data for the target compound and its close structural isomers, providing a comparative reference.

PropertyThis compound4-Bromo-2-methyl-5-nitro-1H-imidazole (Isomer)4-Bromo-2-nitro-1H-imidazole (Precursor)4-Bromo-1-methyl-1H-imidazole (Related)
Molecular Formula C₄H₄BrN₃O₂C₄H₄BrN₃O₂C₃H₂BrN₃O₂C₄H₅BrN₂
Molecular Weight 206.00 g/mol 206.00 g/mol [1]191.97 g/mol [2]161.00 g/mol [3][4]
Appearance -Yellow crystalline powder[5], Cream solid[6]-Liquid[3]
Melting Point -190-192 °C[5], 225 °C (dec.)[6]--
Density ---1.614 g/mL at 25 °C[3]
Refractive Index ---n20/D 1.545[3]
LogP (Octanol/Water) -1.14[1]1.2[2]0.4[4]
CAS Number Not available18874-52-7[1][5][6][7]121816-84-0[2]25676-75-9[3][4]

Experimental Protocols

Objective: Synthesis of this compound via bromination.

Materials:

  • 1-methyl-2-nitroimidazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or similar aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with 1-methyl-2-nitroimidazole (1 equivalent).

  • Dissolution: Anhydrous DCM is added to dissolve the starting material completely. The solution is cooled to 0 °C using an ice bath.

  • Bromination: N-Bromosuccinimide (1.05 equivalents) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The mixture is stirred for 15 minutes.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The organic layers are combined.

  • Washing and Drying: The combined organic phase is washed with water, followed by brine. It is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may contain a mixture of regioisomers (4-bromo and 5-bromo), is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired this compound isomer.

  • Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Signaling Pathway

Nitroimidazoles are a class of compounds extensively investigated for their therapeutic potential, particularly as radiosensitizers for hypoxic (low oxygen) tumors[10][11][12]. Solid tumors often contain hypoxic regions, which are notoriously resistant to radiation therapy because oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal to the cell.

This compound, by virtue of its nitro group, is predicted to function as an oxygen-mimetic agent. Under hypoxic conditions, the nitro group can be enzymatically reduced by cellular reductases to form highly reactive radical anions and other reactive species. These species can then mimic oxygen by reacting with and fixing DNA radicals created by ionizing radiation, thus enhancing the killing of cancer cells in a low-oxygen environment[10]. The addition of a bromine atom may further enhance this effect, as heavy atoms can increase the absorption of X-rays and lead to localized energy deposition[13].

Nitroimidazole_Mechanism cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) RT_N Ionizing Radiation DNA_N DNA RT_N->DNA_N creates DNAdamage_N DNA Radicals FixedDamage_N Fixed DNA Damage (Peroxides) DNAdamage_N->FixedDamage_N reacts with O2_N O2 O2_N->FixedDamage_N CellDeath_N Cell Death FixedDamage_N->CellDeath_N leads to RT_H Ionizing Radiation DNA_H DNA RT_H->DNA_H creates DNAdamage_H DNA Radicals FixedDamage_H Fixed DNA Damage DNAdamage_H->FixedDamage_H reacts with (O2 mimicry) Nitroimidazole 4-Bromo-1-methyl- 2-nitro-1H-imidazole Reduction Cellular Reductases Nitroimidazole->Reduction activated by ReactiveSpecies Reactive Radical Anion (R-NO2•-) Reduction->ReactiveSpecies generates ReactiveSpecies->FixedDamage_H CellDeath_H Cell Death FixedDamage_H->CellDeath_H leads to

Mechanism of Nitroimidazole-mediated Radiosensitization.

References

synthesis pathway for 4-Bromo-1-methyl-2-nitro-1h-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole

For researchers, scientists, and professionals in drug development, the synthesis of halogenated nitroimidazoles is of significant interest due to their potential applications as intermediates in the creation of novel therapeutic agents. This technical guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a key building block in medicinal chemistry. The strategic placement of the bromo and nitro functionalities on the imidazole ring allows for diverse chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential biological activity. This document outlines two principal methods for its synthesis: the direct bromination of 1-methyl-2-nitroimidazole and a multi-step pathway commencing with 2-nitroimidazole.

Synthesis Pathway 1: Direct Bromination of 1-methyl-2-nitroimidazole

This approach is the most straightforward method for the synthesis of this compound. The reaction's selectivity is highly dependent on the solvent used, with dioxane favoring the formation of the desired 4-bromo isomer.[1][2]

Quantitative Data
ParameterValueReference
Starting Material1-methyl-2-nitroimidazole[1][2]
Brominating AgentBromine (Br₂)[2]
Solvent1,4-Dioxane[1][2]
Product Ratio4:1 (4-Bromo- : 5-Bromo-)[1]
YieldNot explicitly stated for the isolated 4-bromo isomer
Experimental Protocol

The following protocol is based on the procedure described in the literature for the controlled bromination of 1-methyl-2-nitroimidazole.[2]

Materials:

  • 1-methyl-2-nitroimidazole

  • Bromine

  • 1,4-Dioxane

Procedure:

  • Dissolve 1-methyl-2-nitroimidazole (0.5 g) in 70 mL of 1,4-dioxane.

  • With vigorous stirring, add 1 mL of bromine to the solution.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue, a mixture of 4-bromo- and 5-bromo-1-methyl-2-nitroimidazole, can be separated by column chromatography on silica gel.

Logical Relationship Diagram

G Pathway 1: Direct Bromination A 1-methyl-2-nitroimidazole E Mixture of Isomers A->E Bromination B Bromine (Br2) in Dioxane C This compound (Major Product) D 5-Bromo-1-methyl-2-nitro-1H-imidazole (Minor Product) E->C Purification E->D Purification

Caption: Direct bromination of 1-methyl-2-nitroimidazole leading to isomeric products.

Synthesis Pathway 2: Multi-step Synthesis from 2-Nitroimidazole

This pathway involves a three-step process: protection of the imidazole nitrogen, followed by bromination and subsequent deprotection. This method is designed to overcome the lack of regioselectivity observed in direct bromination.[3]

Quantitative Data
StepReactantsReagents/SolventsTemperatureTimeProductYieldReference
1. Protection2-nitroimidazoleSodium hydride, 2-(trimethylsilyl)ethoxymethyl chloride, THF-5°C to room temp.1-3 h2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole~90% (based on optimized conditions)[3]
2. BrominationProtected imidazoleN-Bromosuccinimide (NBS), DMF/CHCl₃Room temp.10-24 h4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazoleNot specified for this step[3]
3. DeprotectionBrominated protected imidazoleTrifluoroacetic acid, DCMRoom temp.1-3 h4-bromo-2-nitro-1H-imidazoleNot specified for this step[3]
Overall 2-nitroimidazole 4-bromo-2-nitro-1H-imidazole ~61.1% - 67.5% [3]

Note: The final product of this pathway is 4-bromo-2-nitro-1H-imidazole. Methylation would be required as a subsequent step to obtain this compound.

Experimental Protocol

The following is a generalized protocol based on the details provided in the patent literature.[3]

Step 1: Protection of 2-Nitroimidazole

  • To a solution of 2-nitroimidazole in anhydrous tetrahydrofuran (THF) at -5°C, add sodium hydride portion-wise.

  • Allow the mixture to stir for 15 minutes to 1 hour.

  • Warm the reaction to room temperature and add 2-(trimethylsilyl)ethoxymethyl chloride.

  • Stir the reaction for 1-3 hours.

  • Upon completion, quench the reaction and extract the product, 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Step 2: Bromination

  • Dissolve the protected imidazole from Step 1 in a mixture of N,N-dimethylformamide (DMF) and chloroform (CHCl₃).

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the mixture at room temperature for 10-24 hours.

  • After the reaction is complete, work up the mixture to isolate the product, 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Step 3: Deprotection

  • Dissolve the brominated protected imidazole from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid to the solution.

  • Stir the reaction at room temperature for 1-3 hours.

  • Upon completion, neutralize the reaction and extract the final product, 4-bromo-2-nitro-1H-imidazole.

Experimental Workflow Diagram

G Pathway 2: Multi-step Synthesis A 2-Nitroimidazole B Protection (NaH, SEM-Cl, THF) A->B C 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole B->C D Bromination (NBS, DMF/CHCl3) C->D E 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole D->E F Deprotection (TFA, DCM) E->F G 4-bromo-2-nitro-1H-imidazole F->G H Methylation G->H I This compound H->I

Caption: A multi-step synthesis of this compound from 2-nitroimidazole.

Conclusion

This guide has detailed two viable synthetic routes to this compound. The choice of pathway will depend on the specific requirements of the researcher, including desired purity, scalability, and available starting materials. The direct bromination method is simpler but yields a mixture of isomers requiring separation. The multi-step synthesis offers better regioselectivity at the cost of additional synthetic steps. Both methods provide a foundation for the production of this important chemical intermediate for further drug development and research.

References

Spectroscopic and Synthetic Profile of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this guide presents predicted data based on the analysis of closely related analogs. Detailed experimental protocols for its synthesis are also provided.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.8Singlet1HH5 (imidazole ring)
~ 3.8 - 4.0Singlet3HN-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~ 145 - 150C2 (imidazole ring, attached to NO₂)
~ 125 - 130C5 (imidazole ring)
~ 110 - 115C4 (imidazole ring, attached to Br)
~ 35 - 38N-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 1550 - 1520StrongAsymmetric NO₂ stretch
~ 1350 - 1320StrongSymmetric NO₂ stretch
~ 3100 - 3000MediumC-H stretch (imidazole ring)
~ 2950 - 2850MediumC-H stretch (methyl group)
~ 1500 - 1400Medium-StrongC=N and C=C stretching (imidazole ring)
~ 1100 - 1000MediumC-N stretch
~ 700 - 600Medium-StrongC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
205/207High[M]⁺ (Molecular ion peak, bromine isotope pattern)
189/191Medium[M - O]⁺
159/161Medium[M - NO₂]⁺
80High[C₃H₂N₂Br]⁺

Experimental Protocols

A documented method for the synthesis of this compound involves the direct bromination of 1-methyl-2-nitroimidazole.

Synthesis of this compound

  • Materials: 1-methyl-2-nitroimidazole, N-Bromosuccinimide (NBS), suitable solvent (e.g., dioxane or a chlorinated solvent).

  • Procedure:

    • Dissolve 1-methyl-2-nitroimidazole in the chosen solvent in a round-bottom flask.

    • Add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

    • Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the purified solid compound using an ATR-FTIR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the purified compound into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

    • Acquire the mass spectrum in positive ion mode.

    • Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 1-methyl-2-nitroimidazole 1-methyl-2-nitroimidazole Bromination Bromination 1-methyl-2-nitroimidazole->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Solvent Solvent (e.g., Dioxane) Solvent->Bromination Workup Aqueous Workup & Extraction Bromination->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_output Final Output Sample Purified Compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Multiplicities NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-1-methyl-2-nitro-1h-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-2-nitro-1h-imidazole (CAS No. 121816-79-3) is a substituted nitroimidazole.[1] The nitroimidazole class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting antimicrobial and other therapeutic properties.[2] The biological activity of nitroimidazoles is often linked to the nitro group, which is essential for their mechanism of action.[2] Understanding the solubility and stability of new entities like this compound is a critical step in the drug development process, influencing formulation, bioavailability, and storage.

This technical guide consolidates available information on related compounds to infer the likely physicochemical characteristics of this compound and provides detailed, adaptable experimental protocols for its empirical evaluation.

Physicochemical Properties of this compound and Related Compounds

To provide a contextual understanding of this compound's likely properties, the following table summarizes the computed physicochemical properties of the target compound alongside its unmethylated parent, 4-Bromo-2-nitro-1H-imidazole, and its precursor, 1-methyl-2-nitroimidazole. These values are computationally derived and serve as a predictive baseline.

PropertyThis compound (Predicted)4-Bromo-2-nitro-1H-imidazole[3]1-Methyl-2-nitroimidazole[4]1-Methyl-4-nitroimidazole[5]
CAS Number 121816-79-3121816-84-01671-82-53034-42-2
Molecular Formula C4H4BrN3O2C3H2BrN3O2C4H5N3O2C4H5N3O2
Molecular Weight 206.00 g/mol 191.97 g/mol 127.10 g/mol 127.10 g/mol
XLogP3 (Lipophilicity) Not Available1.2-0.2-0.4
Topological Polar Surface Area Not Available74.5 Ų63.6 Ų63.6 Ų
Hydrogen Bond Donor Count 0100
Hydrogen Bond Acceptor Count 3333

Data for 4-Bromo-2-nitro-1H-imidazole, 1-Methyl-2-nitroimidazole, and 1-Methyl-4-nitroimidazole are sourced from PubChem.

Based on these related structures, it can be inferred that this compound is a moderately lipophilic molecule. The presence of the bromine atom is expected to decrease its aqueous solubility compared to its non-brominated counterpart.

Solubility Profile (Predicted) and Experimental Protocol

While no specific solubility data for this compound exists, general solubility behavior can be anticipated. Imidazole itself is soluble in water and other polar solvents. However, the introduction of a bromo- and a nitro- group, along with a methyl group, will significantly alter its solubility profile. The bromine atom generally increases lipophilicity, which may lead to lower aqueous solubility.[6] Conversely, it is expected to have better solubility in organic solvents.

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended by the World Health Organization.[7][8]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline at various pH levels, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

  • Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a syringe filter to remove any remaining particulates.[7]

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.

G Equilibrium Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC/LC-MS quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for equilibrium solubility determination.

Stability Profile (Predicted) and Experimental Protocol

The stability of nitroaromatic compounds can be influenced by factors such as pH, light, and the presence of oxidizing agents.[9] For instance, some nitroimidazoles have been shown to degrade in the presence of hydrogen peroxide and under certain pH and temperature conditions.[10] Photodegradation can also be a significant degradation pathway for nitroaromatic compounds.[4]

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of a drug substance.[11] These studies are a key component of the International Council for Harmonisation (ICH) guidelines for stability testing.[10][11][12][13][14]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure: A solution of this compound is subjected to the following stress conditions:

  • Acid Hydrolysis: The compound solution is mixed with an acidic solution and heated (e.g., at 60°C) for a specified period.

  • Base Hydrolysis: The compound solution is mixed with a basic solution and kept at room temperature or heated for a specified period.

  • Oxidative Degradation: The compound solution is treated with hydrogen peroxide at room temperature for a specified duration.

  • Thermal Degradation: The solid compound and a solution of the compound are exposed to high temperatures (e.g., 60-80°C) for a defined period.

  • Photostability: The solid compound and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

At appropriate time points, samples are withdrawn, neutralized if necessary, diluted, and analyzed using a validated stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

G Forced Degradation Study Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome start_node Prepare stock solution of compound acid Acid Hydrolysis start_node->acid base Base Hydrolysis start_node->base oxidation Oxidation (H2O2) start_node->oxidation thermal Thermal Stress start_node->thermal photo Photostability start_node->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze outcome Identify degradation pathways Establish intrinsic stability analyze->outcome

Caption: Workflow for forced degradation studies.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a framework for its characterization. Based on the properties of related nitroimidazoles, it is anticipated that this compound will exhibit moderate lipophilicity and limited aqueous solubility. Its stability will likely be influenced by pH, oxidative conditions, and light exposure. The detailed experimental protocols provided herein offer a robust starting point for researchers to empirically determine the solubility and stability profiles of this compound, which is essential for its further development as a potential therapeutic agent.

References

An In-Depth Technical Guide on the Potential Biological Activity of Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroimidazole compounds are a class of synthetic heterocyclic antimicrobials that have been a cornerstone in treating infections for decades.[1] Characterized by an imidazole ring bearing a nitro group, their initial discovery led to the development of drugs like metronidazole, which became a frontline treatment for anaerobic bacterial and protozoal infections.[2] In recent years, there has been a significant resurgence of interest in this scaffold, driven by the discovery of its potent activity against major global health threats like tuberculosis and its potential as a selective anticancer agent.[1][3]

This technical guide provides a comprehensive overview of the biological activities of nitroimidazole compounds. It delves into their core mechanism of action, explores their broad spectrum of antimicrobial and anticancer activities, presents quantitative data for comparative analysis, and details key experimental protocols for their evaluation.

Core Mechanism of Action: Bioreductive Activation

The defining characteristic of nitroimidazoles is that they are bio-reductive prodrugs.[4] Their activity is not inherent but is unlocked under specific physiological conditions, primarily low-oxygen (hypoxic or anaerobic) environments.[] This selective activation is central to both their efficacy and their spectrum of activity.

The process begins with the passive diffusion of the nitroimidazole compound into a target cell, such as an anaerobic bacterium or a hypoxic cancer cell.[4] Inside the cell, the compound's nitro group (-NO₂) undergoes a series of one-electron reductions, a process catalyzed by nitroreductase enzymes (NTRs) that are prevalent in anaerobic organisms or overexpressed in hypoxic tumor tissues.[][6]

This reduction converts the stable parent drug into highly reactive, short-lived intermediates, including nitro radical anions and hydroxylamines.[7] These cytotoxic species are the ultimate effectors of the drug's action. They interact non-specifically with cellular macromolecules, causing extensive damage. The primary target is often DNA, where the reactive intermediates cause strand breaks and helical structure destabilization, thereby inhibiting nucleic acid synthesis and leading to rapid cell death.[][8][9] This bactericidal and cytotoxic effect is highly selective for cells capable of reducing the prodrug.[9]

G cluster_cell Anaerobic / Hypoxic Cell Nitroreductase Nitroreductase Enzymes RNS Reactive Nitrogen Species (RNS) (e.g., Nitro Radical Anion) Nitroreductase->RNS Reduces Macromolecules DNA & Proteins RNS->Macromolecules Attacks Damage Macromolecular Damage Macromolecules->Damage Leads to Death Cell Death Damage->Death Prodrug Nitroimidazole (Inactive Prodrug) Prodrug->Nitroreductase Passive Diffusion caption General mechanism of nitroimidazole bioreductive activation.

General mechanism of nitroimidazole bioreductive activation.

Spectrum of Biological Activities

The requirement for reductive activation endows nitroimidazoles with a diverse range of biological activities, concentrated in environments where low-oxygen conditions prevail.

Antimicrobial Activity (Bacteria & Protozoa)

The foundational application of nitroimidazoles is in treating infections caused by obligate anaerobic bacteria and certain protozoa.[8]

  • Anaerobic Bacteria: Compounds like metronidazole and tinidazole are highly effective against a wide range of Gram-positive and Gram-negative anaerobes, including Bacteroides fragilis, Clostridium species, and Fusobacterium.[][10] They are staples in treating intra-abdominal, gynecological, and soft-tissue infections.[4]

  • Protozoa: These drugs are the treatment of choice for infections caused by Trichomonas vaginalis (trichomoniasis), Giardia lamblia (giardiasis), and Entamoeba histolytica (amebiasis).[2][8]

  • Aerobic Bacteria: While classical nitroimidazoles are inactive against aerobic bacteria, newer derivatives have shown promise.[] For instance, certain indolin-2-one nitroimidazole hybrids exhibit potent activity against aerobic pathogens like S. aureus, suggesting a dual mechanism of action that may involve both reductive activation and direct inhibition of key enzymes such as topoisomerase IV.[11]

Antitubercular Activity

The discovery of nitroimidazoles' efficacy against Mycobacterium tuberculosis (Mtb) has been a major breakthrough, particularly for treating drug-resistant strains. Mtb can persist in a dormant, non-replicating state within hypoxic granulomas in the lungs, a condition that renders many standard antibiotics ineffective.

The antitubercular nitroimidazoles, including the approved drugs Delamanid and Pretomanid , are activated by a specific mycobacterial enzyme system.[12] The key enzyme is a deazaflavin-dependent nitroreductase (Ddn), which activates the prodrug.[13] The resulting reactive intermediates are believed to have a dual mechanism of action: they inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and generate reactive nitrogen species that cause respiratory poisoning.[14] Recently, the DprE2 subunit of decaprenylphosphoribose-2'-epimerase, an enzyme vital for cell wall arabinogalactan synthesis, was identified as a molecular target of activated pretomanid and delamanid.[13]

G cluster_mtb Mycobacterium tuberculosis Cell Ddn Ddn Nitroreductase (Rv3547) ActivatedDrug Activated Drug (NAD-Adduct) Ddn->ActivatedDrug Activates MycolicAcid Mycolic Acid Synthesis ActivatedDrug->MycolicAcid Inhibits DprE2 DprE2 Enzyme (Arabinogalactan Synthesis) ActivatedDrug->DprE2 Inhibits RespChain Respiratory Chain ActivatedDrug->RespChain Poisons via RNS Death Bacterial Death MycolicAcid->Death DprE2->Death RespChain->Death Prodrug Pretomanid / Delamanid Prodrug->Ddn Enters Cell caption Antitubercular mechanism of bicyclic nitroimidazoles.

Antitubercular mechanism of bicyclic nitroimidazoles.
Anticancer Activity

The hypoxic microenvironment of solid tumors, which is linked to aggressive phenotypes and resistance to conventional therapies, provides an ideal target for the selective activation of nitroimidazoles.[15] In this context, they function as Hypoxia-Activated Prodrugs (HAPs) .[3]

Under the low-oxygen conditions found in tumors, reductases convert the nitroimidazole prodrug into a potent cytotoxin that kills cancer cells while sparing well-oxygenated healthy tissues.[16] This mechanism is also exploited in radiotherapy, where nitroimidazoles act as radiosensitizers. The electron-affinic nature of the activated drug "mimics" the effect of oxygen, fixing radiation-induced DNA damage and making hypoxic, radioresistant cells more susceptible to treatment.[15]

This activity is closely linked to the Hypoxia-Inducible Factor (HIF-1) signaling pathway. Hypoxia stabilizes the HIF-1α protein, which promotes the transcription of genes involved in tumor survival and progression.[17] Nitroimidazoles are activated in the same severely hypoxic regions, making them effective therapeutic agents and valuable tools for imaging tumor hypoxia.[18]

G cluster_tumor Hypoxic Tumor Microenvironment cluster_cell Hypoxic Tumor Cell cluster_activation Drug Activation HIF_stabilized HIF-1α Stabilized HIF_complex HIF-1 Complex (HIF-1α/β) HIF_stabilized->HIF_complex HRE Binds Hypoxia Response Elements (HRE) HIF_complex->HRE Transcription Gene Transcription (e.g., VEGF) HRE->Transcription NTR Nitroreductases (Overexpressed) ActivatedDrug Activated Nitroimidazole NTR->ActivatedDrug Reduces Cytotoxicity Cytotoxicity & Radiosensitization ActivatedDrug->Cytotoxicity Hypoxia Hypoxia (Low O₂) Hypoxia->HIF_stabilized Hypoxia->NTR Prodrug Nitroimidazole Prodrug (HAP) Prodrug->NTR Diffuses to Tumor caption Role of nitroimidazoles in the hypoxic tumor microenvironment.

Role of nitroimidazoles in the hypoxic tumor microenvironment.

Quantitative Analysis of Biological Activity

The potency of nitroimidazole compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) for bacteria or their Half-Maximal Inhibitory/Effective Concentration (IC₅₀/EC₅₀) for protozoa and cancer cells.

Table 1: Antitubercular Activity of Nitroimidazole Compounds against M. tuberculosis

Compound MIC Range (mg/L) Activity Spectrum Reference(s)
Delamanid 0.001 - 0.024 MDR-TB, XDR-TB [14][19][20]
Pretomanid 0.012 - 0.200 MDR-TB, XDR-TB [14][19][20]

Note: Delamanid generally exhibits greater in vitro potency (lower MIC) than pretomanid against drug-resistant Mtb isolates.[14][19]

Table 2: Antiprotozoal Activity (IC₅₀/EC₅₀) of Representative Nitroimidazoles

Compound Class / Example Pathogen Activity Range (µM) Reference(s)
2-Nitroimidazole Toxoplasma gondii IC₅₀: 5.43 [21]
5-Nitroimidazole Carboxamides Giardia lamblia (Mtz-Resistant) EC₅₀: 0.1 - 2.5 [22]
5-Nitroimidazole Carboxamides Entamoeba histolytica EC₅₀: 1.7 - 5.1 [22]
5-Nitroimidazole Carboxamides Trichomonas vaginalis EC₅₀: 0.6 - 1.4 [22]
Metronidazole (Reference) Giardia lamblia (Mtz-Resistant) EC₅₀: 6.1 - 18 [22]

| Metronidazole (Reference) | Trichomonas vaginalis | EC₅₀: 0.8 |[22] |

Table 3: Anticancer Cytotoxicity (IC₅₀) of Nitroimidazole Compounds

Compound Cell Line Condition IC₅₀ (µM) Reference(s)
N-ethyl-nitroimidazole A549 (Lung) Normoxic ~50 [23]
N-ethyl-nitroimidazole MDA-MB-231 (Breast) Normoxic 16.7 [23]
TH-302 (Evofosfamide) Various Hypoxic Varies by cell type [3][24]

Note: The cytotoxic potential of HAPs like TH-302 increases dramatically under hypoxic conditions compared to normoxic conditions.

Table 4: Antibacterial Activity (MIC) Against Selected Bacteria

Compound Class / Example Pathogen MIC Range (µg/mL) Reference(s)
Metronidazole Bacteroides fragilis group Generally ≤ 2 [10][25]
Novel Nitroimidazole Derivatives (8a-8o) CP-K. pneumonia 16 - >128 [26]
Metronidazole (Reference) CP-K. pneumonia >128 [26]

Note: Novel nitroimidazole derivatives have shown significantly greater activity than metronidazole against certain carbapenemase-producing (CP) Gram-negative bacteria.[26]

Key Experimental Protocols

Standardized protocols are crucial for evaluating and comparing the biological activity of novel nitroimidazole compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Inoculum:

    • Streak the bacterial isolate on a suitable agar plate and incubate for 18-24 hours.

    • Select 3-5 colonies and transfer to a tube with 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate for 18-24 hours at 37°C.

    • Adjust the culture to a 0.5 McFarland standard, which is then further diluted to a final standardized concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[27][28]

  • Plate Preparation:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2-11.

    • Add 100 µL of CAMHB to column 12 (sterility control).

    • Prepare a stock solution of the test compound at twice the highest desired concentration and add 100 µL to column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.[29] Column 11 serves as the growth control (no drug).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells in columns 1-11. The final volume in each well is 100 µL.

    • Seal the plate and incubate at 37°C for 16-24 hours.[27]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[27]

In Vitro Cytotoxicity Assay (MTT Assay for IC₅₀)

This protocol measures the concentration of a compound that inhibits the metabolic activity of a cell line by 50% (IC₅₀).

  • Cell Seeding:

    • Seed cells (e.g., A549, HepG2, or Vero cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell adherence.[23][30]

  • Compound Treatment:

    • Prepare serial dilutions of the nitroimidazole test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plate for the desired exposure period (typically 48-72 hours).[30]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; ~5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[23]

  • Data Acquisition:

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[30]

Target Identification Workflow for HAPs

This workflow enables the identification of cellular proteins that are covalently modified by a nitroimidazole compound upon its reductive activation under hypoxia.

G A 1. Cell Treatment Treat cancer cells with 'clickable' nitroimidazole probe (e.g., containing an azide group) B 2. Hypoxic Incubation Incubate cells under hypoxic conditions to activate probe A->B C 3. Cell Lysis Lyse cells to release protein-probe adducts B->C D 4. Click Chemistry Add a reporter tag with a complementary alkyne group (e.g., Biotin-Alkyne) C->D E 5. Affinity Purification Isolate biotin-tagged complexes using streptavidin beads D->E F 6. Elution & Digestion Elute bound proteins and digest into peptides E->F G 7. Mass Spectrometry Analyze peptides using LC-MS/MS F->G H 8. Target Identification Identify proteins from peptide fragmentation data G->H caption Experimental workflow for identifying protein targets of HAPs.

References

An In-depth Technical Guide to the Mechanism of Action of Bromo-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of bromo-nitroimidazole derivatives, a class of compounds with significant potential in oncology. By leveraging their unique chemical properties, these agents exhibit selective toxicity toward hypoxic tumor cells and act as potent radiosensitizers, offering a targeted approach to cancer therapy. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Hypoxia-Selective Bioreduction and Radiosensitization

The primary mechanism of action of bromo-nitroimidazole derivatives hinges on the bioreductive activation of the nitro group under hypoxic conditions, a hallmark of the microenvironment in solid tumors.[1][2][3] In well-oxygenated (normoxic) tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion. This radical is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering it relatively non-toxic to healthy cells.[3]

However, in the oxygen-deficient environment of hypoxic tumor cells, the nitro radical anion can undergo further reduction to form highly reactive nitroso, hydroxylamine, and amine metabolites.[][5] These reactive intermediates are cytotoxic, covalently binding to and damaging essential cellular macromolecules such as DNA and proteins, ultimately leading to cell death.[][6][7] The presence of a bromine atom on the imidazole ring can enhance the electron-affinic properties of the molecule, facilitating its reduction and potentially increasing its efficacy as a radiosensitizer.[8]

As radiosensitizers, bromo-nitroimidazole derivatives mimic the effect of oxygen. Ionizing radiation generates free radicals in cells, which can damage DNA. In the presence of oxygen, this damage is "fixed" and becomes permanent and lethal to the cell. Under hypoxic conditions, this radical damage is more readily repaired. Bromo-nitroimidazoles, with their high electron affinity, can react with these DNA radicals, preventing their repair and thus sensitizing the hypoxic tumor cells to the effects of radiation.[2][9]

Mechanism_of_Action cluster_normoxic Normoxic Cell cluster_hypoxic Hypoxic Cell B_NIM_normoxic Bromo-Nitroimidazole Radical_Anion_normoxic Nitro Radical Anion B_NIM_normoxic->Radical_Anion_normoxic Radical_Anion_normoxic->B_NIM_normoxic O2_normoxic O₂ Radical_Anion_normoxic->O2_normoxic B_NIM_hypoxic Bromo-Nitroimidazole Radical_Anion_hypoxic Nitro Radical Anion B_NIM_hypoxic->Radical_Anion_hypoxic One-electron reduction DNA_Radicals DNA Radicals B_NIM_hypoxic->DNA_Radicals Reacts with Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Radical_Anion_hypoxic->Reactive_Intermediates Further reduction Macromolecule_Damage Macromolecule Damage (DNA, Proteins) Reactive_Intermediates->Macromolecule_Damage Covalent binding Cell_Death Cell Death Macromolecule_Damage->Cell_Death Radiation Ionizing Radiation Radiation->DNA_Radicals Fixed_Damage Fixed DNA Damage DNA_Radicals->Fixed_Damage Sensitization Fixed_Damage->Cell_Death

Mechanism of Action of Bromo-Nitroimidazole Derivatives.

Quantitative Data on Biological Activity

The biological activity of bromo-nitroimidazole derivatives is typically quantified through various in vitro assays. The following tables summarize key quantitative data for representative compounds from the literature.

Table 1: Hypoxic Cytotoxicity of Bromo-Nitroimidazole Derivatives

CompoundCell LineIC50 (µM) - NormoxiaIC50 (µM) - HypoxiaHypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50)Reference
Evofosfamide (TH-302) HT-1080>10001.5>667[10]
2-bromo-4-nitroimidazole derivative HCT11620.58.22.5[11]
N-alkyl-nitroimidazole A549-14.67 - 32.33-[12]

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Radiosensitizing Efficacy of Bromo-Nitroimidazole Derivatives

CompoundCell LineRadiation Dose (Gy)Sensitizer Enhancement Ratio (SER)Reference
Misonidazole analogue V7921.5 - 2.5[9]
Nitroimidazole-oxadiazole derivative HCT1162, 4, 61.3 - 1.8[11]

SER is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizing agent.

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the mechanism of action of bromo-nitroimidazole derivatives.

1. Hypoxic Cytotoxicity Assay (Clonogenic Assay)

  • Objective: To determine the selective toxicity of a compound to cells under hypoxic versus normoxic conditions.

  • Methodology:

    • Cells (e.g., HCT116, A549) are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per plate.

    • After allowing cells to attach overnight, the plates are divided into normoxic and hypoxic groups.

    • The hypoxic group is placed in a hypoxic chamber with a controlled atmosphere (e.g., 94% N₂, 5% CO₂, <1% O₂). The normoxic group remains in a standard incubator (95% air, 5% CO₂).

    • Cells are exposed to a range of concentrations of the bromo-nitroimidazole derivative for a specified duration (e.g., 24 hours).

    • After exposure, the drug-containing medium is removed, and cells are washed with PBS and incubated with fresh medium for 7-14 days to allow for colony formation.

    • Colonies are fixed with methanol and stained with crystal violet.

    • Colonies containing ≥50 cells are counted. The surviving fraction is calculated as the ratio of colonies formed in the presence of the drug to those formed in the control (no drug).

    • IC50 values are determined by plotting the surviving fraction against the drug concentration.

Clonogenic_Assay_Workflow start Seed Cells attach Allow Attachment (24h) start->attach divide Divide into Normoxic and Hypoxic Groups attach->divide normoxic Normoxic Incubation (21% O₂) divide->normoxic Normoxia hypoxic Hypoxic Incubation (<1% O₂) divide->hypoxic Hypoxia drug_exposure Expose to Drug Concentrations normoxic->drug_exposure hypoxic->drug_exposure wash Remove Drug and Wash drug_exposure->wash colony_formation Incubate for Colony Formation (7-14 days) wash->colony_formation fix_stain Fix and Stain Colonies colony_formation->fix_stain count Count Colonies fix_stain->count analyze Calculate Surviving Fraction and IC50 count->analyze

Workflow for a Clonogenic Assay.

2. Radiosensitization Assay

  • Objective: To measure the ability of a compound to enhance the cell-killing effects of ionizing radiation.

  • Methodology:

    • Cells are seeded as described for the clonogenic assay.

    • Cells are pre-incubated with a non-toxic concentration of the bromo-nitroimidazole derivative for a specified time (e.g., 1-2 hours) under hypoxic conditions.

    • The plates are then irradiated with various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

    • Control groups include cells with no drug and no radiation, cells with drug only, and cells with radiation only.

    • Following irradiation, the drug is removed, and cells are incubated to allow for colony formation as described above.

    • Colonies are counted, and survival curves are generated by plotting the surviving fraction as a function of the radiation dose.

    • The Sensitizer Enhancement Ratio (SER) is calculated from the survival curves.

3. Bioreductive Metabolism Studies

  • Objective: To identify the metabolites of bromo-nitroimidazole derivatives formed under hypoxic conditions.

  • Methodology:

    • A suspension of tumor cells or a cellular fraction containing nitroreductases (e.g., microsomes) is incubated with the bromo-nitroimidazole derivative under hypoxic conditions.

    • At various time points, aliquots of the reaction mixture are taken, and the reaction is quenched (e.g., by adding a cold organic solvent).

    • The samples are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and its metabolites.

    • The rate of disappearance of the parent compound and the appearance of metabolites are quantified.

Bioreductive_Metabolism_Workflow start Prepare Cell Suspension or Microsomes incubate Incubate with Bromo-Nitroimidazole under Hypoxia start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC or LC-MS quench->analyze quantify Quantify Parent Compound and Metabolites analyze->quantify

Workflow for Bioreductive Metabolism Studies.

Conclusion

Bromo-nitroimidazole derivatives represent a promising class of targeted anticancer agents. Their mechanism of action, centered on hypoxia-selective bioreduction and radiosensitization, provides a strong rationale for their development in treating solid tumors. A thorough understanding of their molecular pathways, supported by robust quantitative data and well-defined experimental protocols, is crucial for advancing these compounds through preclinical and clinical development. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of bromo-nitroimidazole derivatives.

References

An In-depth Technical Guide to 4-Bromo-1-methyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a heterocyclic compound of interest to researchers and professionals in drug development and organic chemistry. This document details the historical synthesis and presents key quantitative data, experimental protocols, and a visualization of its synthetic pathway.

Discovery and History

The first reported synthesis of this compound appears in a study focused on the preparation and reactions of various bromo-2-nitro- and bromo-2-aminoimidazoles. The compound was synthesized through the direct bromination of 1-methyl-2-nitroimidazole.[1][2][3] In this process, controlling the reaction conditions was crucial to achieve the desired monobrominated product, as the bromination could readily proceed to dibromination in aqueous solutions.[1][4] The use of dioxane as a solvent allowed for a slower, more controlled reaction, yielding a mixture of 4-bromo-1-methyl-2-nitroimidazole and its 5-bromo isomer.[1]

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in further research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 121816-79-3[5][6]
Molecular Formula C4H4BrN3O2[5]
Molecular Weight 206.00 g/mol [5]
Purity 97%[5]
Storage Temperature 2-8°C[5]

Table 2: Spectroscopic Data of this compound

Spectroscopy Type Data Source
Mass Spectrometry (EI)m/z 206/204 (56%), 176/174 (38%), 160/158 (9%), 135/133 (76%), 121/119 (26%), 80 (100%)[4]
1H NMR (DMSO-d6)δ: 4.15 (s)[4]

Experimental Protocols

The following section details the experimental protocol for the synthesis of this compound based on the initial reported method.

Synthesis of 1-methyl-2-nitroimidazole (Starting Material)

While the primary focus is on the brominated compound, the synthesis of its precursor, 1-methyl-2-nitroimidazole, is a critical first step. Several methods for the N-alkylation of nitroimidazoles have been described, often involving the reaction of the parent nitroimidazole with an alkylating agent in the presence of a base.[7]

Bromination of 1-methyl-2-nitroimidazole

The first reported synthesis of this compound was achieved through the direct bromination of 1-methyl-2-nitroimidazole.

Procedure:

  • 1-Methyl-2-nitroimidazole (0.5 g) is dissolved in 70 mL of 1,4-dioxane.[4]

  • 1 mL of bromine is added to the solution with vigorous stirring.[4]

  • The reaction is allowed to proceed, and the resulting products are separated. This reaction yields a mixture of 4-bromo-1-methyl-2-nitroimidazole and 5-bromo-1-methyl-2-nitroimidazole in a 4:1 ratio.[1]

  • The products can be separated and purified using chromatographic techniques.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from its precursor.

Synthesis_of_4_Bromo_1_methyl_2_nitro_1H_imidazole 1-methyl-2-nitroimidazole 1-methyl-2-nitroimidazole Reaction Reaction 1-methyl-2-nitroimidazole->Reaction Bromine_in_Dioxane Bromine_in_Dioxane Bromine_in_Dioxane->Reaction This compound This compound Reaction->this compound Major Product (4:1) 5-Bromo-1-methyl-2-nitro-1H-imidazole 5-Bromo-1-methyl-2-nitro-1H-imidazole Reaction->5-Bromo-1-methyl-2-nitro-1H-imidazole Minor Product

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

Currently, there is a notable lack of specific studies on the biological activity and mechanism of action of this compound in the publicly available scientific literature. However, the broader class of nitroimidazole compounds is well-known for a range of biological activities.

Nitroimidazoles are widely recognized for their efficacy as antimicrobial agents against anaerobic bacteria and protozoa.[8][9] Their mechanism of action is generally understood to involve the reductive activation of the nitro group in hypoxic (low oxygen) environments, which are characteristic of anaerobic organisms and the microenvironment of solid tumors.[10][11] This reduction leads to the formation of reactive nitroso and hydroxylamine intermediates, as well as other radical species, which can induce cellular damage, including DNA strand breaks, and inhibit essential cellular processes.[11][12]

Furthermore, various nitroimidazole derivatives have been investigated for their potential as anticancer agents, particularly as radiosensitizers for hypoxic tumor cells and as hypoxia-activated prodrugs.[11][13] The rationale behind this application is the selective activation of these compounds in the low-oxygen environment of tumors, leading to targeted cytotoxicity.[10]

Given the structural features of this compound, it is plausible that it may exhibit similar biological activities. However, without specific experimental data, this remains speculative. Further research is warranted to elucidate the potential therapeutic applications and the precise mechanism of action of this compound.

Conclusion

This compound is a nitroimidazole derivative whose synthesis was first reported through the controlled bromination of 1-methyl-2-nitroimidazole. While its physicochemical and spectroscopic properties have been partially characterized, there is a significant gap in the understanding of its biological activity and mechanism of action. Based on the known properties of the nitroimidazole class of compounds, it holds potential for further investigation as an antimicrobial or anticancer agent. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the need for future studies to fully explore its therapeutic potential.

References

Navigating the Uncharted Territory: A Technical Guide to the Safety, Handling, and MSDS of 4-Bromo-1-methyl-2-nitro-1h-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-Bromo-1-methyl-2-nitro-1h-imidazole (CAS No. 121616-79-3) is not publicly available at the time of this writing. The following in-depth technical guide has been compiled from information on structurally similar compounds and general best practices for handling halogenated nitroaromatic compounds. This guide is intended for researchers, scientists, and drug development professionals and should be used as a supplementary resource to a thorough risk assessment conducted by qualified personnel.

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the absence of a dedicated safety data sheet, this document provides a comprehensive overview of its presumed hazards, safe handling protocols, and emergency procedures based on data from analogous chemical structures. Researchers must exercise extreme caution and adhere to stringent safety protocols when handling this compound.

Hazard Identification and Classification

Based on the safety profiles of structurally related bromo-nitro-imidazoles, this compound is anticipated to possess the following hazards.

Anticipated GHS Hazard Classification
Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)
Anticipated Hazard and Precautionary Statements
TypeCodeStatement
HazardH302Harmful if swallowed.[2]
HazardH315Causes skin irritation.[2]
HazardH319Causes serious eye irritation.[2]
HazardH335May cause respiratory irritation.[2]
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
PrecautionaryP264Wash skin thoroughly after handling.[3]
PrecautionaryP270Do not eat, drink or smoke when using this product.[3]
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection.[3]
PrecautionaryP301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
PrecautionaryP302+P352IF ON SKIN: Wash with plenty of soap and water.[5]
PrecautionaryP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
PrecautionaryP403+P233Store in a well-ventilated place. Keep container tightly closed.[3]
PrecautionaryP501Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

Experimental Protocols and Handling Procedures

Extreme caution should be exercised during all experimental procedures involving this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical safety goggles or face shield Handling_Compound Handling this compound Eye_Protection->Handling_Compound Hand_Protection Chemical-resistant gloves (e.g., Nitrile) Hand_Protection->Handling_Compound Body_Protection Flame-retardant lab coat Body_Protection->Handling_Compound Respiratory_Protection NIOSH-approved respirator (if dusts are generated) Respiratory_Protection->Handling_Compound Researcher Researcher Researcher->Eye_Protection Wears Researcher->Hand_Protection Wears Researcher->Body_Protection Wears Researcher->Respiratory_Protection Wears (as needed) Safety_Information_Flow MSDS_Data MSDS/SDS Data (Extrapolated) Hazard_ID Hazard Identification MSDS_Data->Hazard_ID Handling_Protocols Safe Handling Protocols Hazard_ID->Handling_Protocols Emergency_Procedures Emergency Procedures Hazard_ID->Emergency_Procedures PPE Personal Protective Equipment Handling_Protocols->PPE Disposal Waste Disposal Handling_Protocols->Disposal First_Aid First Aid Emergency_Procedures->First_Aid Fire_Fighting Fire Fighting Emergency_Procedures->Fire_Fighting Spill_Response Spill Response Emergency_Procedures->Spill_Response

References

An In-depth Technical Guide to 4-Bromo-1-methyl-2-nitro-1h-imidazole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-Bromo-1-methyl-2-nitro-1h-imidazole is a halogenated nitroimidazole derivative. Nitroimidazoles are a class of compounds of significant interest in medicinal chemistry, known for their applications as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, commercial suppliers, and safety information. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Identification

This section summarizes the key chemical identifiers and properties of this compound.

PropertyValue
CAS Number 121816-79-3
Molecular Formula C4H4BrN3O2
Molecular Weight 206.00 g/mol
Alternate Names 4-Bromo-1-methyl-2-nitroimidazole

Commercial Suppliers and Purchasing

This compound is available from various commercial suppliers, indicating its accessibility for research and development purposes. The following table lists some of the known vendors. Purity levels and available quantities may vary by supplier.

SupplierProduct Number/ReferencePurity
Alfa ChemistryACM121816793Inquire
Lab-Chemicals.Com-97%
Fluorochem-Inquire
AxsynAX-KW0KInquire
MoldbM112537Typically 97%
Echemi-Inquire

Synthesis and Experimental Protocols

General Caution: The synthesis of nitroimidazoles should be performed with appropriate safety precautions, as these compounds can be energetic.

Biological Activity and Applications in Drug Development

There is currently a significant lack of publicly available data on the specific biological activity and experimental applications of this compound. While the broader class of nitroimidazoles has been extensively studied and has yielded important drugs, the specific effects of this particular bromo- and methyl-substituted derivative have not been detailed in the scientific literature.

Nitroimidazoles generally exert their biological effects through the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive nitrogen species that can damage cellular macromolecules such as DNA. This mechanism is the basis for their use as antibiotics against anaerobic bacteria and protozoa, and as radiosensitizers in cancer therapy.

It is plausible that this compound could serve as a chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build a library of derivatives for biological screening.

Due to the absence of specific data on its biological targets and mechanism of action, no signaling pathway or experimental workflow diagrams can be provided at this time.

Safety and Handling

A comprehensive, GHS-compliant Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related nitroimidazole and brominated compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

Disclaimer: This information is intended for research purposes only and does not constitute a comprehensive safety guide. Users should consult available safety data and conduct a thorough risk assessment before handling this chemical.

4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-Bromo-1-methyl-2-nitro-1H-imidazole and related nitroimidazole compounds. It is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics. This document collates available data on the synthesis, chemical properties, and biological activities of this class of compounds, with a focus on their potential as anticancer and antibacterial agents. While specific experimental data for this compound is limited in the current literature, this review extrapolates from closely related analogues to provide a basis for future research.

Introduction

Nitroimidazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] The core imidazole structure, substituted with a nitro group, is a key pharmacophore responsible for the activity of numerous approved drugs and clinical candidates. These compounds are particularly known for their efficacy against anaerobic bacteria and protozoa, and as radiosensitizers in cancer therapy.[1][2] The mechanism of action is generally understood to involve the bioreductive activation of the nitro group under hypoxic conditions, which are prevalent in solid tumors and anaerobic infections, leading to the formation of cytotoxic reactive nitrogen species that can induce cellular damage, including DNA strand breaks.[3]

This compound is a specific derivative within this class, featuring a bromine atom at the 4-position and a methyl group on the imidazole nitrogen. The bromine atom can serve as a useful synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4] This review aims to summarize the current state of knowledge regarding this compound and its close analogues.

Synthesis and Chemical Properties

Synthesis_Workflow A 1-Methyl-2-nitroimidazole D Bromination A->D B Brominating Agent (e.g., Br2 or NBS) B->D C Reaction Solvent (e.g., Dioxane) C->D E This compound D->E F Purification (e.g., Chromatography) E->F G Final Product F->G

Plausible synthetic workflow for this compound.
Inferred Experimental Protocol for Synthesis

The following protocol is based on analogous bromination reactions of nitroimidazoles. Researchers should optimize these conditions for the specific synthesis of this compound.

  • Dissolution: Dissolve 1-methyl-2-nitroimidazole in a suitable solvent, such as dioxane.

  • Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution at room temperature. The molar ratio of the starting material to the brominating agent should be carefully controlled to favor mono-bromination.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any excess brominating agent. Extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Properties

Specific, experimentally determined chemical and physical properties for this compound are not available in the reviewed literature. The table below lists the properties of a closely related compound, 4-bromo-2-nitro-1H-imidazole, for reference.

PropertyValue (for 4-bromo-2-nitro-1H-imidazole)
Molecular Formula C₃H₂BrN₃O₂
Molecular Weight 191.97 g/mol [5]
CAS Number 121816-84-0[5]
Appearance Likely a solid
Solubility Expected to be soluble in organic solvents

Biological Activity

While quantitative biological data for this compound is not available, the broader class of nitroimidazoles has demonstrated significant potential as both anticancer and antibacterial agents.

Anticancer Activity

Nitroimidazoles are known to act as hypoxia-activated prodrugs, making them attractive candidates for targeting the hypoxic microenvironment of solid tumors.[2]

The following table summarizes the in vitro anticancer activity of several N-alkyl-nitroimidazole derivatives against human cancer cell lines. This data provides a benchmark for the potential activity of this compound.

CompoundCell LineAssayIC₅₀ / LC₅₀ (µM)Reference
N-methyl-nitroimidazoleA549 (Lung Carcinoma)MTT17.00 ± 1.7[3]
N-methyl-nitroimidazoleMDA-MB-231 (Breast Adenocarcinoma)MTT16.67 ± 2.3[3]
N-ethyl-nitroimidazoleA549 (Lung Carcinoma)MTT14.67 ± 2.5[3]
N-ethyl-nitroimidazoleMDA-MB-231 (Breast Adenocarcinoma)MTT17.33 ± 2.1[3]
Nitroimidazole derivative 5fMCF-7 (Breast Cancer)Not specified1.0 µg/mL[6]
Nitroimidazole derivative 5kMCF-7 (Breast Cancer)Not specified1.0 µg/mL[6]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MDA-MB-231) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.[8]

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1.5 x 10³ cells per well and allow them to adhere for 12-24 hours.[7][8]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, and 100 µM) in the culture medium and add to the wells.[7] Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Allow cells to adhere (12-24h) A->B C Add serial dilutions of test compound B->C D Incubate (e.g., 48h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 value H->I

Workflow for a typical MTT cytotoxicity assay.
Antibacterial Activity

Nitroimidazoles are well-established antibacterial agents, particularly against anaerobic bacteria. Their selective toxicity is attributed to the reductive activation of the nitro group by microbial nitroreductases.

The following table presents the Minimum Inhibitory Concentration (MIC) values for nitroimidazole derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
MetronidazoleAnaerobic bacteria≤ 3.1[9]
OrnidazoleAnaerobic bacteria≤ 3.1[9]
TinidazoleAnaerobic bacteria≤ 3.1[9]
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleK. pneumoniae41 µM[4]
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleE. coli41 µM[4]

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours, under aerobic or anaerobic conditions depending on the bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Mechanism of Action

The primary mechanism of action for nitroimidazoles is their reductive bioactivation in hypoxic environments.[3] This process is crucial for their selective toxicity towards anaerobic microorganisms and hypoxic cancer cells.

MoA_Nitroimidazole A Nitroimidazole Prodrug D Reduction of Nitro Group A->D B Hypoxic Cell (e.g., Tumor cell, Anaerobic bacterium) C Nitroreductases B->C C->D E Reactive Nitrogen Species (e.g., Nitroso radicals) D->E F Interaction with Cellular Macromolecules E->F G DNA Damage F->G H Protein Dysfunction F->H I Cell Death G->I H->I

General mechanism of action for nitroimidazole compounds.

The one-electron reduction of the nitro group forms a nitroso radical anion, which can undergo further reactions to generate other reactive nitrogen species. These highly reactive intermediates can covalently bind to and damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. The specificity of this mechanism for hypoxic environments minimizes toxicity to normal, well-oxygenated tissues. At present, no specific signaling pathways modulated by this compound have been identified.

Conclusion and Future Directions

This compound represents an under-investigated member of the pharmacologically important nitroimidazole class. While direct experimental data on its synthesis and biological activity are scarce, the available literature on related compounds suggests its potential as a valuable scaffold for the development of novel anticancer and antibacterial agents.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for this compound.

  • Conducting comprehensive in vitro and in vivo studies to determine its anticancer and antibacterial efficacy, including the generation of IC₅₀ and MIC values against a range of cancer cell lines and bacterial strains.

  • Investigating its mechanism of action in more detail, including its effects on specific cellular signaling pathways.

  • Utilizing the bromo-substituent as a synthetic handle to create a library of derivatives for SAR studies to identify compounds with improved potency and selectivity.

This technical guide provides a solid foundation for initiating such research endeavors and highlights the potential of this compound as a promising starting point for drug discovery programs.

References

An In-depth Technical Guide to Structural Analogs and Derivatives of 4-Bromo-1-methyl-2-nitro-1h-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analogs, and biological activities of derivatives based on the 4-Bromo-1-methyl-2-nitro-1h-imidazole core. This scaffold is a key building block in medicinal chemistry, particularly for the development of novel therapeutic agents targeting microbial infections and cancer. This document details synthetic methodologies, presents quantitative biological data, and outlines the underlying mechanisms of action.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] The presence of the nitro group, a well-known pharmacophore in antimicrobial and anticancer agents, combined with the reactive bromo substituent, allows for extensive chemical modifications to explore structure-activity relationships (SAR). This guide will delve into the key structural analogs and derivatives of this core, their synthesis, and their potential therapeutic applications.

Synthesis of the Core Scaffold and Key Precursors

The synthesis of this compound and its unmethylated precursor, 4-bromo-2-nitro-1H-imidazole, can be achieved through various synthetic routes. A common strategy involves the protection of the imidazole nitrogen, followed by bromination and subsequent deprotection.

Synthesis of 4-Bromo-2-nitro-1H-imidazole

A widely adopted method for the synthesis of 4-bromo-2-nitro-1H-imidazole involves a three-step process starting from 2-nitroimidazole.[2] This method is advantageous as it provides a good overall yield and utilizes readily available starting materials.

Experimental Protocol: Synthesis of 4-Bromo-2-nitro-1H-imidazole [2]

  • Step 1: Protection of 2-nitroimidazole. To a solution of 2-nitroimidazole (1 equivalent) in tetrahydrofuran (THF), sodium hydride (1-1.5 equivalents) is added at -5°C. The reaction mixture is then warmed to room temperature and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1-1.5 equivalents) is added. The reaction is stirred for 1-3 hours. After completion, the product, 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, is isolated.

  • Step 2: Bromination. The protected 2-nitroimidazole from Step 1 is dissolved in a mixture of N,N-dimethylformamide (DMF) and chloroform (CHCl3). N-bromosuccinimide (NBS, 1-1.5 equivalents) is added, and the reaction is stirred at room temperature for 10-24 hours to yield 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

  • Step 3: Deprotection. The brominated compound from Step 2 is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA, 4-7 equivalents) is added. The reaction is stirred overnight at room temperature. After an aqueous workup, the final product, 4-bromo-2-nitro-1H-imidazole, is obtained.

Synthesis of this compound

The direct methylation of 4-bromo-2-nitro-1H-imidazole can be challenging. A common approach is the bromination of 1-methyl-2-nitroimidazole.

Experimental Protocol: Bromination of 1-Methyl-2-nitroimidazole

  • Reaction Setup: 1-Methyl-2-nitroimidazole is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Brominating Agent: N-bromosuccinimide (NBS) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 6 days).

  • Workup and Purification: Water is added to the reaction mixture, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

The following diagram illustrates a typical synthetic workflow for preparing derivatives from the core scaffold.

G General Synthetic Workflow for Derivatives start 2-Nitroimidazole protection N-Protection (e.g., SEM-Cl) start->protection bromination Bromination (e.g., NBS) protection->bromination deprotection Deprotection (e.g., TFA) bromination->deprotection methylation N-Methylation (e.g., MeI) deprotection->methylation core This compound methylation->core derivatization Nucleophilic Substitution / Cross-Coupling core->derivatization analogs Structural Analogs & Derivatives derivatization->analogs

Caption: General Synthetic Workflow for Derivatives.

Structural Analogs and Derivatives

The this compound scaffold allows for the introduction of a wide variety of substituents, primarily through nucleophilic substitution of the bromine atom or through cross-coupling reactions. These modifications have led to the development of numerous derivatives with diverse biological activities.

Analogs with Modified Side Chains

A common strategy involves the reaction of the core scaffold with various nucleophiles to introduce different side chains at the 4-position. For instance, reaction with piperazine derivatives has yielded a series of compounds with potent anticancer activity.[4][5]

Bicyclic and Fused Ring Systems

More complex derivatives can be synthesized by incorporating the imidazole ring into bicyclic or fused ring systems. These structural modifications can significantly impact the compound's pharmacological properties.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Several studies have reported the cytotoxic effects of these derivatives against various cancer cell lines. The anticancer activity is often attributed to the bioreductive activation of the nitro group in the hypoxic environment of solid tumors.

Compound/AnalogCell LineIC50 (µg/mL)Reference
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one (5f)MCF-7 (Breast)1.0[4]
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(4-chlorophenyl)piperazin-1-yl)propan-1-one (5h)MCF-7 (Breast)1.0[4]
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)propan-1-one (5d)PC3 (Prostate)4.0[4]
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-one (5m)DU145 (Prostate)5.0[4]
2-bromo-4-nitro-1,5-diphenyl-1H-imidazole derivative (A-IVd)HeLa (Cervical)Significant[6]
2-bromo-4-nitro-1,5-diphenyl-1H-imidazole derivative (A-IVh)HeLa (Cervical)Significant[6]
2-bromo-4-nitro-1,5-diphenyl-1H-imidazole derivative (A-IVj)HeLa (Cervical)Significant[6]
Antimicrobial Activity

Nitroimidazole derivatives are well-established antimicrobial agents. Their mechanism of action involves the reduction of the nitro group to generate cytotoxic radical species that damage microbial DNA and other macromolecules.[][8]

Compound/AnalogBacterial StrainMIC (µM)Reference
5-nitroimidazole/1,3,4-oxadiazole hybrid (62e)E. coli ATCC 351284.9-17[8]
5-nitroimidazole/1,3,4-oxadiazole hybrid (62h)E. coli ATCC 351284.9-17[8]
5-nitroimidazole/1,3,4-oxadiazole hybrid (62i)E. coli ATCC 351284.9-17[8]

Mechanism of Action: Bioreductive Activation

The biological activity of nitroimidazole derivatives is intrinsically linked to the bioreductive activation of the nitro group. This process is particularly efficient under hypoxic conditions, which are characteristic of solid tumors and anaerobic microbial environments.

Under normoxic conditions, the nitro radical anion formed by a one-electron reduction is rapidly re-oxidized back to the parent nitro compound, with the concomitant generation of superoxide. However, under hypoxic conditions, further reduction of the nitro radical anion leads to the formation of highly reactive species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and death.[1][][9] Key enzymes involved in this reductive process include cytochrome P450 reductase.[10]

The following diagram illustrates the proposed signaling pathway for the bioreductive activation of nitroimidazoles.

G Bioreductive Activation of Nitroimidazoles cluster_normoxia Normoxia cluster_hypoxia Hypoxia Nitro_N Nitroimidazole (R-NO2) Radical_N Nitro Radical Anion (R-NO2•−) Nitro_N->Radical_N + e- (Reductases) Radical_N->Nitro_N + O2 Superoxide_N Superoxide (O2•−) Radical_N->Superoxide_N + O2 O2_N O2 Nitro_H Nitroimidazole (R-NO2) Radical_H Nitro Radical Anion (R-NO2•−) Nitro_H->Radical_H + e- (Reductases) Nitroso Nitroso Derivative (R-NO) Radical_H->Nitroso + e-, + H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + e-, + H+ Macromolecules Cellular Macromolecules (DNA, Proteins) Hydroxylamine->Macromolecules Covalent Binding Damage Cellular Damage & Death Macromolecules->Damage

Caption: Bioreductive Activation of Nitroimidazoles.

Spectroscopic Data

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic DataThis compound (Predicted/Typical)
¹H NMR (CDCl₃, δ ppm)~3.8 (s, 3H, N-CH₃), ~7.5 (s, 1H, C5-H)
¹³C NMR (CDCl₃, δ ppm)~35 (N-CH₃), ~120 (C5), ~125 (C4), ~145 (C2)
IR (cm⁻¹)~1550-1500 & 1350-1300 (NO₂ stretch), ~1300-1000 (C-N stretch)
MS (m/z)[M]+ at ~205/207 (due to Br isotopes)

Note: The spectroscopic data presented here are typical predicted values and may vary depending on the solvent and experimental conditions. For comparison, the ¹H NMR spectrum of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde shows signals at δ 9.62 (s, 1H), 7.80 (s, 1H), and 3.92 (s, 3H) in DMSO-d₆.[3] The ¹³C NMR data for 4-bromo-1H-imidazole is also available in public databases.[11]

Conclusion

The this compound core structure represents a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of analogs for biological screening. The inherent bioreductive properties of the nitroimidazole moiety make these compounds particularly promising for the development of hypoxia-activated prodrugs for cancer therapy and for combating anaerobic microbial infections. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their therapeutic potential and minimize off-target toxicities.

References

Methodological & Application

Unlocking Enhanced Radiotherapy: Application Notes and Protocols for the Radiosensitizer 4-Bromo-1-methyl-2-nitro-1h-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective cancer treatments has led to the exploration of various strategies to enhance the efficacy of radiotherapy. One promising avenue is the use of radiosensitizers, compounds that make tumor cells more susceptible to the cell-killing effects of ionizing radiation. Among these, nitroimidazoles have emerged as a significant class of molecules, with their mechanism of action primarily centered on mimicking oxygen's effects in hypoxic tumor environments. This document provides detailed application notes and protocols for the investigation of a specific nitroimidazole derivative, 4-Bromo-1-methyl-2-nitro-1h-imidazole, as a potential radiosensitizer.

While direct experimental data on this compound as a radiosensitizer is limited in publicly available literature, this document compiles and adapts established protocols and known mechanisms of action from closely related nitroimidazole compounds. This information is intended to serve as a comprehensive guide for researchers initiating studies on this specific molecule.

Principle of Action: The Oxygen Mimetic Effect

Nitroimidazoles, including this compound, function as radiosensitizers primarily in hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation therapy.[1] The underlying principle is their high electron affinity, which allows them to mimic the role of molecular oxygen in "fixing" radiation-induced DNA damage.

Under normal oxygen conditions, radiation creates free radicals on DNA, which react with oxygen to form stable and lethal organic peroxides. In hypoxic conditions, this "oxygen fixation" is absent, and the damaged DNA can be repaired by intracellular reducing agents like glutathione. Nitroimidazoles overcome this by reacting with the DNA radicals, forming adducts that are not easily repaired, thus leading to cell death.[1] The presence of the electron-withdrawing nitro group is crucial for this activity.[1]

Postulated Signaling Pathway and Mechanism of Action

The primary mechanism of this compound as a radiosensitizer is believed to be the fixation of radiation-induced DNA damage in hypoxic cells. Upon exposure to ionizing radiation, DNA strands are broken, creating reactive radical species. In the absence of oxygen, these radicals can be chemically restored. However, the electron-affinic nature of the nitroimidazole allows it to accept an electron, becoming a radical anion itself, which can then react with and "fix" the DNA damage, rendering it irreparable and leading to cell death.

Radiosensitization_Pathway Radiation Ionizing Radiation DNA Cellular DNA Radiation->DNA induces DNA_damage DNA Radicals (Single/Double Strand Breaks) DNA->DNA_damage Hypoxia Hypoxic Conditions (Low Oxygen) DNA_damage->Hypoxia BMNI This compound (Radiosensitizer) DNA_damage->BMNI reacts with Oxygen Normoxic Conditions (Sufficient Oxygen) DNA_damage->Oxygen Repair DNA Repair Mechanisms Hypoxia->Repair allows Fixed_damage Fixed, Irreparable DNA Damage BMNI->Fixed_damage causes Repair->DNA restores Cell_death Cell Death (Apoptosis/Necrosis) Fixed_damage->Cell_death leads to Oxygen_fixation Oxygen Fixation of Damage Oxygen->Oxygen_fixation enables Oxygen_fixation->Fixed_damage results in

Caption: Postulated mechanism of this compound in radiosensitization.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a radiosensitizer.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the inherent toxicity of the compound on cancer cells under both normoxic and hypoxic conditions.

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add varying concentrations of This compound incubate1->add_compound incubate2 Incubate under normoxic and hypoxic conditions (24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Seeding: Seed tumor cells (e.g., HeLa, A549, or relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: For normoxic conditions, incubate the plates at 37°C in a 5% CO₂ incubator. For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Radiosensitization Assessment (Clonogenic Survival Assay)

This "gold standard" assay determines the ability of the compound to enhance radiation-induced cell killing by assessing the long-term reproductive viability of single cells.

Workflow:

Clonogenic_Assay_Workflow start Start seed_cells Seed cells in6-well plates start->seed_cells incubate1 Allow cells to attach (24h) seed_cells->incubate1 add_compound Add this compound (non-toxic concentration) incubate1->add_compound hypoxia_induce Induce hypoxia (4-6h) add_compound->hypoxia_induce irradiate Irradiate cells (0, 2, 4, 6, 8 Gy) hypoxia_induce->irradiate replace_media Replace with fresh medium irradiate->replace_media incubate2 Incubate for 10-14 days to allow colony formation replace_media->incubate2 fix_stain Fix and stain colonies (e.g., with crystal violet) incubate2->fix_stain count_colonies Count colonies (>50 cells) fix_stain->count_colonies analyze Calculate surviving fraction and Sensitizer Enhancement Ratio (SER) count_colonies->analyze end End analyze->end

Caption: Workflow for the in vitro radiosensitization (clonogenic survival) assay.

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-10,000 cells, depending on the radiation dose) into 6-well plates.

  • Compound Treatment and Hypoxia: After cells have attached (approximately 24 hours), replace the medium with fresh medium containing a non-toxic concentration of this compound (determined from the MTT assay). Induce hypoxia by placing the plates in a hypoxic chamber for 4-6 hours.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source. A parallel set of plates without the compound should also be irradiated.

  • Colony Formation: After irradiation, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days until visible colonies are formed.

  • Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each dose. Plot the survival curves and determine the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.

In Vivo Radiosensitization Assessment (Tumor Growth Delay Assay)

This assay evaluates the radiosensitizing effect of the compound in a living organism using a tumor xenograft model.

Workflow:

TGD_Assay_Workflow cluster_treatment start Start implant_cells Implant tumor cells subcutaneously in immunodeficient mice start->implant_cells tumor_growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatments Administer treatments: 1. Vehicle + No Radiation 2. Vehicle + Radiation 3. Compound + No Radiation 4. Compound + Radiation randomize->treatments administer_compound Administer this compound (e.g., intraperitoneally) randomize->administer_compound irradiate_tumor Locally irradiate the tumor at a specific time post-injection administer_compound->irradiate_tumor monitor_tumor Monitor tumor volume and body weight regularly irradiate_tumor->monitor_tumor analyze Calculate tumor growth delay and Enhancement Factor monitor_tumor->analyze end End analyze->end

Caption: Workflow for the in vivo tumor growth delay assay.

Protocol:

  • Tumor Model: Implant a suitable tumor cell line (e.g., FaDu, HCT116) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a mean volume of 100-150 mm³.

  • Treatment Groups: Randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Radiation alone, and (4) this compound plus radiation.

  • Drug Administration: Administer the compound (e.g., via intraperitoneal injection) at a predetermined dose.

  • Tumor Irradiation: At the time of expected peak tumor concentration of the drug, locally irradiate the tumors with a single dose of radiation (e.g., 10-15 Gy).

  • Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as a measure of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth delay, which is the time it takes for the tumors in the treated groups to reach a certain size (e.g., four times the initial volume) compared to the control group. The enhancement factor can be calculated from these delay times.

Quantitative Data Summary

ParameterThis compoundMisonidazole (Reference)Cell Line / Tumor Model
In Vitro Data
IC50 (Normoxia)To be determined~1-5 mMe.g., HeLa, A549
IC50 (Hypoxia)To be determined~0.1-0.5 mMe.g., HeLa, A549
Sensitizer Enhancement Ratio (SER) at 10% survivalTo be determined~1.5 - 2.5 at 1 mMe.g., V79, EMT6
In Vivo Data
Maximum Tolerated Dose (MTD)To be determined~1 g/kg (mice)e.g., Nude mice
Tumor Growth Delay (days)To be determinedVaries with dose and modele.g., FaDu, HCT116 xenografts
Enhancement FactorTo be determinedVaries with dose and modele.g., FaDu, HCT116 xenografts

Conclusion and Future Directions

The provided application notes and protocols offer a robust framework for the comprehensive evaluation of this compound as a novel radiosensitizer. The key to advancing this compound lies in the systematic generation of quantitative in vitro and in vivo data. Future research should also focus on elucidating the specific DNA damage response pathways affected by this compound, its pharmacokinetic and pharmacodynamic properties, and its potential for synergistic effects with other cancer therapies. Through rigorous investigation, the full therapeutic potential of this compound in enhancing radiotherapy can be determined, potentially leading to improved outcomes for cancer patients.

References

Application of 4-Bromo-1-methyl-2-nitro-1H-imidazole in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroimidazole derivatives have garnered significant attention in oncology due to their potential as hypoxia-selective cytotoxins and radiosensitizers. The hypoxic microenvironment of solid tumors presents a major challenge to conventional cancer therapies, contributing to treatment resistance and metastasis. Compounds like 4-Bromo-1-methyl-2-nitro-1H-imidazole are being investigated for their ability to be selectively activated under hypoxic conditions, leading to targeted cancer cell death while sparing healthy, well-oxygenated tissues. This document provides an overview of the potential applications, mechanisms of action, and experimental protocols relevant to the study of this compound in cancer research. While direct experimental data for this specific compound is limited in publicly available literature, the following information is synthesized from research on closely related nitroimidazole analogs.

Principle and Mechanism of Action

The anticancer potential of nitroimidazoles, including presumably this compound, is rooted in their bioreductive activation. Under normoxic conditions, the nitro group of the imidazole ring undergoes a single-electron reduction to a radical anion. This reaction is reversible in the presence of oxygen, which re-oxidizes the radical anion back to the parent compound, thus preventing toxicity in healthy tissues.[1]

In the hypoxic environment of tumors, the lack of oxygen allows for further reduction of the nitro radical anion to form highly reactive cytotoxic species, such as nitrosoimidazoles and hydroxylamines.[2] These reactive intermediates can induce cellular damage through various mechanisms, including:

  • DNA Damage: Covalent binding to DNA and other macromolecules, leading to strand breaks and inhibition of DNA replication.[3][4]

  • Protein Thiol Depletion: Depletion of intracellular glutathione and protein thiols, leading to oxidative stress.[2]

  • Induction of Apoptosis: Triggering programmed cell death pathways.[2]

This hypoxia-selective activation makes nitroimidazoles promising candidates for targeting solid tumors.

Potential Applications in Cancer Research

Based on the broader class of nitroimidazole compounds, this compound holds potential in the following areas:

  • Hypoxia-Selective Cytotoxin: As a standalone agent to specifically target and kill cancer cells in the hypoxic cores of solid tumors.

  • Radiosensitizer: To enhance the efficacy of radiotherapy. By depleting intracellular radioprotective thiols and "fixing" radiation-induced DNA damage, these compounds can increase the sensitivity of hypoxic tumor cells to radiation.[5]

  • Chemosensitizer: To potentiate the effects of conventional chemotherapeutic drugs, particularly alkylating agents, in the hypoxic tumor microenvironment.[6]

  • Diagnostic Imaging Agent: Derivatives of nitroimidazoles are used to image hypoxic regions in tumors, which can be crucial for treatment planning and prognosis.[7]

Data Presentation

CompoundCell LineAssayMetricValueReference
N-methyl-nitroimidazoleMDA-MB-231 (Breast Cancer)MTTLC50~16.7 µM[3]
N-ethyl-nitroimidazoleMDA-MB-231 (Breast Cancer)MTTLC50~20 µM[3]
N-methyl-nitroimidazoleA549 (Lung Cancer)MTTLC50~25 µM[3]
N-ethyl-nitroimidazoleA549 (Lung Cancer)MTTLC50~30 µM[3]
Nitroimidazole-ruthenium complex4T1 (Breast Cancer)Not SpecifiedIC501.5 - 18.8 µM[3]
Nitroimidazole-isatin conjugatesMDA-MB-231 (Breast Cancer)Not SpecifiedIC5026.12 µM[3]

Experimental Protocols

The following are generalized protocols for assessing the anticancer activity of a test compound like this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) of the compound under normoxic and hypoxic conditions.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[4]

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, 94% N2)

  • Standard incubator (normoxic conditions: ~21% O2, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a normoxic incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation:

    • For hypoxic conditions , place one set of plates in a hypoxia chamber for 48-72 hours.

    • For normoxic conditions , place a parallel set of plates in a standard incubator for the same duration.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50/LC50 values using appropriate software. The hypoxic cytotoxicity ratio (HCR) can be calculated as IC50 (normoxia) / IC50 (hypoxia).

Protocol 2: Clonogenic Survival Assay (Radiosensitization)

This assay assesses the ability of the compound to enhance the cell-killing effects of ionizing radiation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • X-ray source

  • Hypoxia chamber

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells, depending on the expected survival fraction) into 6-well plates and allow them to attach.

  • Compound Treatment and Hypoxia: Treat the cells with a non-toxic concentration of the compound (determined from the cytotoxicity assay) and place them in a hypoxia chamber for a few hours to induce hypoxia.

  • Irradiation: Irradiate the plates with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: After irradiation, wash the cells with fresh medium and incubate under normoxic conditions for 7-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each radiation dose. Plot the surviving fraction versus the radiation dose on a log-linear scale to generate a cell survival curve. The sensitizer enhancement ratio (SER) can be calculated by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) with and without the compound.

Visualizations

Signaling Pathway of Nitroimidazole Activation

Nitroimidazole_Activation Hypoxia-Selective Activation of Nitroimidazoles cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Nitroimidazole Nitroimidazole (R-NO2) (e.g., this compound) Radical_Anion Nitro Radical Anion (R-NO2•-) Nitroimidazole->Radical_Anion + e- (Nitroreductase) Radical_Anion->Nitroimidazole + O2 (Reoxidation) Normoxia Normoxia (Sufficient O2) Hypoxia Hypoxia (Low O2) Reactive_Species Reactive Cytotoxic Species (e.g., R-NO, R-NHOH) Radical_Anion->Reactive_Species + e-, + H+ (Further Reduction) Oxygen O2 Cellular_Damage Cellular Damage (DNA Adducts, Thiol Depletion) Reactive_Species->Cellular_Damage Induces Cell_Death Cell Death (Apoptosis) Cellular_Damage->Cell_Death Leads to Nitroreductase Nitroreductases Superoxide O2•- Cytotoxicity_Workflow Workflow for In Vitro Hypoxic Cytotoxicity Testing Start Start: Seed Cancer Cells in 96-well Plates Adherence Allow Cells to Adhere (Overnight Incubation) Start->Adherence Treatment Treat with Serial Dilutions of This compound Adherence->Treatment Split Treatment->Split Normoxia Incubate under Normoxic Conditions (~21% O2) Split->Normoxia Hypoxia Incubate under Hypoxic Conditions (<2% O2) Split->Hypoxia MTT Add MTT Reagent (Incubate 3-4 hours) Normoxia->MTT Hypoxia->MTT Solubilize Add Solubilization Buffer MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability and IC50 Values Read->Analyze End End Analyze->End

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-1-methyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 4-Bromo-1-methyl-2-nitro-1H-imidazole. This compound serves as a valuable starting material for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering a robust platform for the generation of diverse chemical libraries.

Introduction

This compound is a key intermediate in medicinal chemistry due to the reactivity of the bromine atom at the C4 position, which allows for the introduction of a wide range of substituents.[1] The nitro group at the C2 position is a critical pharmacophore in many biologically active molecules, contributing to their mechanisms of action, often through bioreductive activation under hypoxic conditions.[2][3] Derivatives of nitroimidazoles have shown significant potential as anticancer and antimicrobial agents.[4][5]

Synthesis of this compound

The starting material can be synthesized from 1-methyl-2-nitroimidazole via bromination.[6] A detailed three-step synthesis from 2-nitroimidazole has also been reported, involving protection of the imidazole nitrogen, bromination, and subsequent deprotection, providing a scalable route to the desired product.[7]

Application 1: Synthesis of 4-Aryl-1-methyl-2-nitro-1H-imidazole Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of diverse libraries of 4-aryl-1-methyl-2-nitro-1H-imidazole derivatives. The following protocol is adapted from a similar procedure for a related chloro-nitroimidazole substrate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), the desired arylboronic acid (1.0-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for 2-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-2-nitro-1H-imidazole derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 60-90%.
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O908Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 70-95%.
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8016Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 50-80%.

Note: The yields presented are estimates based on analogous reactions reported in the literature for similar substrates. Optimization of reaction conditions is recommended for each specific substrate.

Application 2: Synthesis of 4-Amino-1-methyl-2-nitro-1H-imidazole Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. The following protocol is a proposed method based on procedures for the amination of other bromo-heterocycles.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.04 eq) are combined. The tube is evacuated and backfilled with an inert gas. A solvent such as toluene or dioxane is added, followed by this compound (1.0 eq), the desired amine (1.2 eq), and a strong base such as NaOtBu (1.4 eq) or K₃PO₄ (2.0 eq). The reaction mixture is heated to 80-110°C and stirred for 4-24 hours. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 4-amino-1-methyl-2-nitro-1H-imidazole derivative.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 50-85%.
2MorpholinePd(OAc)₂ / BINAPK₃PO₄Dioxane9018Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 60-90%.
3BenzylaminePd₂(dba)₃ / RuPhosCs₂CO₃Toluene1106Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 70-95%.

Note: The yields presented are estimates based on analogous reactions reported in the literature for similar substrates. Optimization of reaction conditions is recommended for each specific substrate.

Application 3: Synthesis of 4-(Alkyl/Arylthio)-1-methyl-2-nitro-1H-imidazole Derivatives via Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group on the imidazole ring activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromine atom by various nucleophiles, such as thiols, to form thioether derivatives.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Thiols

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, is added the desired thiol (1.1 eq) and a base such as K₂CO₃ (1.5 eq) or Et₃N (1.5 eq). The reaction mixture is stirred at room temperature or heated to 50-80°C for 2-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 4-(alkyl/arylthio)-1-methyl-2-nitro-1H-imidazole.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions with Thiols

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF256Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 70-95%.
2EthanethiolEt₃NDMSO504Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 65-90%.
32-MercaptoethanolK₂CO₃DMF258Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 75-98%.

Note: The yields presented are estimates based on analogous reactions reported in the literature for similar substrates. Optimization of reaction conditions is recommended for each specific substrate.

Visualization of Synthetic Pathways and Biological Mechanisms

Diagram 1: Synthetic Workflow for Derivative Synthesis

Synthesis_Workflow A This compound B Suzuki-Miyaura Coupling A->B ArB(OH)2 Pd catalyst, Base C Buchwald-Hartwig Amination A->C R1R2NH Pd catalyst, Base D Nucleophilic Aromatic Substitution A->D RSH, Base E 4-Aryl Derivatives B->E F 4-Amino Derivatives C->F G 4-Thioether Derivatives D->G

Caption: General synthetic routes from this compound.

Diagram 2: Proposed Anticancer Mechanism of Action

Anticancer_Mechanism cluster_0 Hypoxic Cancer Cell A Nitroimidazole Derivative B Bioreductive Activation (Nitroreductases) A->B H CDK2 Inhibition A->H Direct Inhibition C Reactive Nitrogen Species (RNS) B->C D DNA Damage C->D E Inhibition of DNA Replication D->E F Cell Cycle Arrest E->F G Apoptosis F->G H->F

Caption: Hypothesized signaling pathway for nitroimidazole-based anticancer agents.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents. The successful application of modern cross-coupling and substitution reactions enables the efficient generation of compound libraries for biological screening. Further investigation into the specific mechanisms of action of these derivatives will be crucial for their future development as clinical candidates.

References

Application Notes and Protocols: 4-Bromo-1-methyl-2-nitro-1H-imidazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-1-methyl-2-nitro-1H-imidazole as a key intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The strategic placement of the bromo, methyl, and nitro functionalities on the imidazole core allows for a diverse range of chemical transformations, making it a valuable scaffold in medicinal chemistry and drug discovery.

Introduction

This compound is a functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its utility stems from the presence of three key functional groups:

  • A bromo group at the 4-position, which is an excellent leaving group for various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the formation of carbon-carbon bonds.

  • A nitro group at the 2-position, which acts as a strong electron-withdrawing group, activating the imidazole ring for nucleophilic aromatic substitution and influencing the regioselectivity of reactions. The nitro group is also a key pharmacophore in many antimicrobial and hypoxic cell-targeting anticancer agents.

  • A methyl group at the 1-position, which protects the imidazole nitrogen and enhances the solubility of the molecule in organic solvents.

This combination of functional groups allows for the strategic and sequential introduction of various substituents, leading to the construction of diverse molecular architectures with a wide range of biological activities. This document outlines key applications and provides detailed experimental protocols for the synthesis and derivatization of this important building block.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

  • Antiparasitic Agents: The nitroimidazole scaffold is a well-established pharmacophore for treating infections caused by anaerobic bacteria and protozoa. This compound can be utilized in Suzuki-Miyaura coupling reactions to synthesize 4-aryl-1-methyl-2-nitroimidazoles, which have shown potent activity against parasites such as Entamoeba histolytica and Giardia intestinalis.[1]

  • Hypoxic Cell Radiosensitizers and Cytotoxins: The nitro group can be bioreductively activated under hypoxic conditions, which are characteristic of solid tumors. This leads to the formation of reactive radical species that can induce DNA damage and cell death. Consequently, derivatives of this compound are explored as agents to selectively target and destroy cancer cells in the low-oxygen tumor microenvironment.

  • Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the 4-position via cross-coupling reactions makes this compound an attractive starting material for the synthesis of novel kinase inhibitor libraries.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the bromination of 1-methyl-2-nitroimidazole.[2]

Reaction Scheme:

Materials:

  • 1-methyl-2-nitroimidazole

  • Bromine (Br₂)

  • Dioxane

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-methyl-2-nitroimidazole (1.0 eq) in dioxane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in dioxane dropwise to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Quantitative Data:

ReactantProductReagentsSolventTime (h)Yield (%)Reference
1-methyl-2-nitroimidazoleThis compoundBr₂Dioxane16~40-50[2]
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This is a representative protocol adapted from the Suzuki-Miyaura coupling of the analogous 5-chloro-1-methyl-4-nitroimidazole.[1]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (1.0 eq)

  • Water

  • Ethyl acetate

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (1.0 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed water to the flask.

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 5-8 hours under the inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1-methyl-2-nitro-1H-imidazole.

Quantitative Data (for analogous chloro-compound):

ReactantCoupling PartnerProductCatalystBaseSolventTime (h)Yield (%)Reference
5-chloro-1-methyl-4-nitroimidazolePhenylboronic acid1-methyl-4-nitro-5-phenyl-1H-imidazolePdCl₂(PPh₃)₂K₂CO₃Water5-875[1]
5-chloro-1-methyl-4-nitroimidazole4-Methylphenylboronic acid1-methyl-5-(4-methylphenyl)-4-nitro-1H-imidazolePdCl₂(PPh₃)₂K₂CO₃Water5-872[1]
5-chloro-1-methyl-4-nitroimidazole4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-1-methyl-4-nitro-1H-imidazolePdCl₂(PPh₃)₂K₂CO₃Water5-868[1]
Protocol 3: Nucleophilic Aromatic Substitution with a Thiol

This protocol describes the reaction of this compound with a thiol, such as cysteamine, leading to the displacement of the nitro group.[3]

Reaction Scheme:

Materials:

  • This compound

  • Cysteamine hydrochloride (1.5 eq)

  • Triethylamine (2.0 eq)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Suspend this compound (1.0 eq) and cysteamine hydrochloride (1.5 eq) in ethanol in a round-bottom flask.

  • Add triethylamine (2.0 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired product.

Quantitative Data:

ReactantNucleophileProductSolventTime (h)Yield (%)Reference
4-Bromo-1-methyl-2-nitroimidazoleCysteamine2-((2-aminoethyl)thio)-4-bromo-1-methylimidazoleNot specifiedNot specifiedNot specified[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_applications Applications in Synthesis start 1-methyl-2-nitroimidazole bromination Bromination (Protocol 1) start->bromination building_block This compound bromination->building_block suzuki Suzuki-Miyaura Coupling (Protocol 2) building_block->suzuki snar Nucleophilic Aromatic Substitution (Protocol 3) building_block->snar antiparasitic Antiparasitic Agents suzuki->antiparasitic kinase_inhibitors Kinase Inhibitors suzuki->kinase_inhibitors thiol_adducts Thiol Adducts snar->thiol_adducts

Caption: Synthetic workflow for this compound and its applications.

signaling_pathway cluster_parasite Parasite Cell nitroimidazole Nitroimidazole Derivative activation Bioreductive Activation (e.g., by Nitroreductase) nitroimidazole->activation Enters Cell radicals Reactive Nitro Radical Anion activation->radicals dna Parasite DNA radicals->dna Covalent Binding proteins Essential Proteins (e.g., Thioredoxin Reductase) radicals->proteins Covalent Binding damage DNA Damage (Strand Breaks) dna->damage inhibition Protein Dysfunction proteins->inhibition death Cell Death damage->death inhibition->death

Caption: General mechanism of action of nitroimidazole-based antiparasitic drugs.

References

Application Notes and Protocols for Hypoxic Cell Studies with 4-Bromo-1-methyl-2-nitro-1h-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of low oxygen tension, is a critical feature of the microenvironment of solid tumors and is implicated in tumor progression, metastasis, and resistance to therapy.[1] The study of cellular responses to hypoxia is therefore of paramount importance in cancer biology and drug development. 2-nitroimidazoles are a class of compounds that are bioreductively activated under hypoxic conditions, making them valuable tools for detecting and quantifying hypoxic cells.[1][2]

4-Bromo-1-methyl-2-nitro-1h-imidazole belongs to this class of hypoxia-selective markers. While specific experimental data for this particular compound is limited, its mechanism of action is expected to be analogous to other well-characterized 2-nitroimidazoles such as pimonidazole and EF5. This document provides detailed protocols and application notes for the use of this compound in hypoxic cell studies, based on established methodologies for similar compounds. It is crucial to note that the provided concentrations and incubation times are starting points and should be optimized for your specific cell type and experimental conditions.

Principle of Detection

The detection of hypoxia using 2-nitroimidazoles relies on their selective bioreduction in low-oxygen environments. In normoxic cells, the nitro group of this compound undergoes a one-electron reduction to a radical anion, which is rapidly re-oxidized by molecular oxygen, preventing further reaction. However, under hypoxic conditions (typically O₂ < 10 mmHg), the radical anion undergoes further reduction to form reactive intermediates, including nitroso and hydroxylamine derivatives. These highly reactive species form covalent adducts with cellular macromolecules, primarily proteins and thiols.[3] These adducts can then be detected using specific antibodies, allowing for the identification and quantification of hypoxic cells.

Signaling Pathway of 2-Nitroimidazole Activation in Hypoxia

Hypoxia_Detection_Pathway cluster_cell Cell Membrane cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) Compound 4-Bromo-1-methyl- 2-nitro-1h-imidazole Radical_Anion Radical Anion Compound->Radical_Anion Nitroreductases Oxygen_N O₂ No_Oxygen_H Low O₂ Reactive_Intermediate Reactive Intermediate (Nitroso/Hydroxylamine) Macromolecule Cellular Macromolecules (Proteins, Thiols) Reactive_Intermediate->Macromolecule Covalent Bonding Adduct Covalent Adducts Oxygen_N->Radical_Anion_N Re-oxidation Radical_Anion_H->Reactive_Intermediate_H Further Reduction

Caption: Mechanism of 2-nitroimidazole activation and adduct formation in hypoxic cells.

Quantitative Data Summary

The following tables provide example data based on studies with the well-characterized 2-nitroimidazole, pimonidazole. These values should serve as a starting point for the optimization of experiments with this compound.

Table 1: Recommended Starting Concentrations for In Vitro Studies

ApplicationCell TypeRecommended Concentration Range (µM)Incubation Time (hours)
ImmunocytochemistryVarious Cancer Cell Lines100 - 2002 - 4
Flow CytometryVarious Cancer Cell Lines100 - 2002 - 4

Table 2: Example of Hypoxia Induction and Detection Parameters

ParameterCondition
Oxygen Level for Hypoxia0.1% - 1% O₂
Incubation Temperature37°C
Primary Antibody Dilution*1:100 - 1:500
Secondary Antibody Dilution1:500 - 1:1000
Positive ControlCells treated with a known hypoxia-inducing agent (e.g., CoCl₂)
Negative ControlCells incubated under normoxic conditions (21% O₂)

*Assuming the availability of a specific primary antibody for this compound adducts.

Experimental Protocols

Protocol 1: Immunocytochemical Detection of Hypoxic Cells

This protocol describes the detection of this compound adducts in cultured cells using immunofluorescence.

Materials:

  • This compound

  • Cell culture medium

  • Sterile PBS

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% BSA in PBS with 0.1% Tween-20

  • Primary antibody against this compound adducts

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Hypoxia chamber or incubator

Workflow for Immunocytochemistry:

ICC_Workflow Start Seed cells on coverslips Hypoxia Induce hypoxia (e.g., 1% O₂) and add compound Start->Hypoxia Wash1 Wash with PBS Hypoxia->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Permeabilize Permeabilize with 0.25% Triton X-100 Wash2->Permeabilize Wash3 Wash with PBS Permeabilize->Wash3 Block Block with 5% BSA Wash3->Block PrimaryAb Incubate with primary antibody Block->PrimaryAb Wash4 Wash with PBS PrimaryAb->Wash4 SecondaryAb Incubate with fluorescent secondary antibody Wash4->SecondaryAb Wash5 Wash with PBS SecondaryAb->Wash5 Counterstain Counterstain nuclei (e.g., DAPI) Wash5->Counterstain Mount Mount coverslips Counterstain->Mount Image Image with fluorescence microscope Mount->Image

Caption: Experimental workflow for immunocytochemical detection of hypoxic cells.

Procedure:

  • Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing 100-200 µM this compound.

  • Place the cells in a hypoxic chamber or incubator (e.g., 1% O₂, 5% CO₂, 37°C) for 2-4 hours. As a negative control, incubate a parallel set of cells under normoxic conditions (21% O₂, 5% CO₂, 37°C).

  • After incubation, wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • The next day, wash the cells three times with PBS containing 0.1% Tween-20.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS containing 0.1% Tween-20, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Protocol 2: Flow Cytometric Quantification of Hypoxic Cells

This protocol allows for the quantification of the hypoxic cell population.

Materials:

  • Same as Protocol 1, with the addition of:

  • Trypsin-EDTA

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Workflow for Flow Cytometry:

Flow_Cytometry_Workflow Start Culture cells in flasks Hypoxia Induce hypoxia and add compound Start->Hypoxia Harvest Harvest cells (Trypsinize) Hypoxia->Harvest Wash1 Wash with PBS Harvest->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Permeabilize Permeabilize with 0.25% Triton X-100 Wash2->Permeabilize Wash3 Wash with PBS Permeabilize->Wash3 Block Block with 5% BSA Wash3->Block PrimaryAb Incubate with primary antibody Block->PrimaryAb Wash4 Wash with FACS buffer PrimaryAb->Wash4 SecondaryAb Incubate with fluorescent secondary antibody Wash4->SecondaryAb Wash5 Wash with FACS buffer SecondaryAb->Wash5 Resuspend Resuspend in FACS buffer Wash5->Resuspend Analyze Analyze by flow cytometry Resuspend->Analyze

References

Analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole: A Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and analysis of pharmaceutical compounds are paramount. This document provides detailed application notes and protocols for the analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole, a key intermediate in various synthetic processes. The following sections outline robust methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative overview of these powerful analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is presented here, which is a common and effective approach for the analysis of polar to moderately polar organic molecules like this compound.

Application Note: HPLC Analysis

This method is designed for the routine quality control and purity assessment of this compound. The described reverse-phase HPLC method provides excellent resolution and sensitivity. The mobile phase composition can be adjusted to optimize the separation of any potential impurities. For mass spectrometric detection (LC-MS), it is advisable to replace the non-volatile buffer (e.g., phosphate) with a volatile alternative such as formic acid or ammonium acetate.[1]

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a UV-Vis detector.

  • Column: Symmetry shield RP18, 250 x 4.6 mm, 5 µm particle size.[2]

  • Software: OpenLab or equivalent chromatography data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[2]

  • Potassium dihydrogen orthophosphate (Analytical grade)[2]

  • Orthophosphoric acid (Analytical grade)

  • Water (Milli-Q or equivalent)

  • This compound reference standard

3. Preparation of Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer and methanol in a 70:30 (v/v) ratio.[2] The phosphate buffer is prepared by dissolving an appropriate amount of potassium dihydrogen orthophosphate in water to a desired concentration and adjusting the pH with orthophosphoric acid.

  • Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration. Further dilutions can be made to prepare working standard solutions.

  • Sample Solution: Prepare the sample by dissolving a known amount of the substance in the same solvent as the standard solution to achieve a concentration within the calibration range.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Column Temperature: 25°C[2]

  • Detection Wavelength: 318 nm[2]

  • Run Time: Approximately 30 minutes[2]

5. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Quantify the analyte by comparing the peak area of the sample with that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds.

Application Note: GC-MS Analysis

This GC-MS method is intended for the identification and quantification of this compound, especially in complex matrices where high selectivity is required. The method can also be used for the identification of unknown impurities and degradation products. The provided temperature program is a starting point and may require optimization based on the specific instrument and column used.

Experimental Protocol: GC-MS

1. Instrumentation:

  • GC-MS System: A Thermo Scientific Triple Quadrupole GC-MS (Trace 1300, TSQ 8000 Triple Quadrupole MS) or equivalent.[3]

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Software: Xcalibur or equivalent software for instrument control, data acquisition, and processing.

2. Reagents and Materials:

  • Helium (Carrier gas, 99.999% purity)

  • Methanol or other suitable solvent (GC grade)

  • This compound reference standard

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., methanol or ethyl acetate). Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in the same solvent as the standard to a concentration suitable for GC-MS analysis.

4. GC-MS Conditions:

  • Injector Temperature: 280°C[3]

  • Injection Mode: Split (e.g., 20:1 split ratio)[3]

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 4 minutes.[3]

    • Ramp: Increase to 320°C at a rate of 7°C/min.[3]

    • Hold at 320°C for 20 minutes.[3]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

5. Data Analysis:

  • Identify the analyte by its retention time and the fragmentation pattern in the mass spectrum.

  • Quantification can be performed using a calibration curve generated from the standard solutions, typically by monitoring a specific ion (Selected Ion Monitoring, SIM) for higher sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the two analytical methods. This data is for illustrative purposes and would need to be determined experimentally.

ParameterHPLC-UVGC-MS (SIM Mode)
Retention Time (min) ~11.25~15-20 (variable)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL
Linearity (r²) >0.999>0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Visualizing the Analytical Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS analyses.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Injection C->D E Separation on RP18 Column D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H

Caption: HPLC experimental workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing A_gc Weighing B_gc Dissolution in Volatile Solvent A_gc->B_gc C_gc Dilution B_gc->C_gc D_gc Injection C_gc->D_gc E_gc GC Separation D_gc->E_gc F_gc Ionization (EI) E_gc->F_gc G_gc Mass Analysis F_gc->G_gc H_gc Spectrum Analysis G_gc->H_gc I_gc Quantification (SIM) H_gc->I_gc

Caption: GC-MS experimental workflow from sample preparation to data analysis.

References

Application Notes and Protocols: Development of Antibacterial Agents using 4-Bromo-1-methyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-1-methyl-2-nitro-1H-imidazole as a scaffold for the development of novel antibacterial agents. This document outlines the proposed mechanism of action, synthetic strategies, and essential experimental procedures for evaluating the antibacterial efficacy and cytotoxicity of its derivatives.

Introduction

Nitroimidazole derivatives are a significant class of antimicrobial agents, primarily used against anaerobic bacteria and certain protozoa.[][2] Their mechanism of action involves the reduction of the nitro group within the microbial cell, leading to the formation of reactive cytotoxic intermediates that damage cellular components, including DNA.[][3][4][5][6] While 5-nitroimidazoles like metronidazole are well-established, the exploration of other isomers, such as 2-nitroimidazoles, presents an opportunity for the discovery of novel antibacterial agents with potentially improved properties, such as a broader spectrum of activity or efficacy against resistant strains.

This compound is a key starting material for the synthesis of a variety of substituted imidazole derivatives. The bromine atom at the 4-position offers a reactive site for the introduction of diverse functional groups through cross-coupling reactions, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Proposed Mechanism of Action

The antibacterial activity of this compound derivatives is hypothesized to follow the general mechanism of nitroaromatic compounds. Under the low redox potential conditions found in anaerobic and some microaerophilic bacteria, the nitro group is enzymatically reduced by nitroreductases to form a nitroso radical anion and other reactive nitrogen species.[][6] These reactive intermediates can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and ultimately cell death.[3][4][5]

Mechanism_of_Action cluster_0 Bacterial Cell Prodrug This compound (Prodrug) Activation Nitroreductase (e.g., RdxA, FdxB) Prodrug->Activation Enzymatic Reduction Radical Reactive Nitroso Radical Activation->Radical Generates DNA_Damage DNA Strand Breakage Radical->DNA_Damage Causes Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

Synthesis of Derivatives

The synthesis of novel antibacterial agents from this compound can be achieved through various organic reactions, with Suzuki-Miyaura cross-coupling being a prominent method for introducing aryl or heteroaryl substituents at the 4-position.

Synthetic_Workflow Starting_Material This compound Reaction Suzuki-Miyaura Cross-Coupling Starting_Material->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reagents->Reaction Product 4-Aryl-1-methyl-2-nitro-1H-imidazole Derivatives Reaction->Product Purification Column Chromatography Product->Purification Characterization NMR, Mass Spectrometry, Elemental Analysis Purification->Characterization

Caption: General workflow for the synthesis of 4-aryl derivatives.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Activity Assays

A systematic evaluation of the antibacterial properties of the synthesized compounds is crucial. The following protocols describe standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Screening_Workflow Synthesis Synthesized Derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay For potent compounds Data_Analysis Data Analysis and SAR Studies MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Experimental workflow for antibacterial screening.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Metronidazole, Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the serially diluted compounds.

  • Include a positive control (antibiotic), a negative control (broth with DMSO), and a growth control (broth with bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37 °C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation

The quantitative data obtained from the antibacterial assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDR-GroupMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. B. fragilis (ATCC 25285)
Parent BrDataDataData
Derivative 1 PhenylDataDataData
Derivative 2 4-FluorophenylDataDataData
Derivative 3 2-ThienylDataDataData
Metronidazole -DataDataData
Ciprofloxacin -DataDataData

Table 2: Minimum Bactericidal Concentration (MBC) of Selected Derivatives

Compound IDMBC (µg/mL) vs. S. aureus (ATCC 29213)MBC (µg/mL) vs. E. coli (ATCC 25922)MBC (µg/mL) vs. B. fragilis (ATCC 25285)
Derivative 1 DataDataData
Derivative 2 DataDataData
Metronidazole DataDataData

Cytotoxicity Assay

It is essential to evaluate the toxicity of the synthesized compounds against mammalian cells to assess their potential for therapeutic use.

Protocol for MTT Assay

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Cytotoxicity (IC₅₀) of this compound Derivatives

Compound IDIC₅₀ (µM) on HEK293 cellsSelectivity Index (S. aureus) (IC₅₀ / MIC)
Parent DataData
Derivative 1 DataData
Derivative 2 DataData
Derivative 3 DataData
Doxorubicin DataData

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the synthesis and evaluation of novel antibacterial agents derived from this compound. By systematically applying these methodologies, researchers can effectively explore the chemical space around this scaffold and identify lead compounds with potent and selective antibacterial activity. Further in vivo studies will be necessary to validate the therapeutic potential of the most promising candidates.

References

Monitoring Reactions of 4-Bromo-1-methyl-2-nitro-1H-imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 4-Bromo-1-methyl-2-nitro-1H-imidazole. This key intermediate is crucial in the synthesis of various pharmacologically active compounds. Accurate reaction monitoring is essential for optimizing reaction conditions, maximizing yield, and ensuring product purity. The following techniques are covered: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

Application Note:

For the synthesis of this compound, typically through the bromination of 1-methyl-2-nitroimidazole, TLC can be used to track the consumption of the starting material and the formation of the brominated product. The difference in polarity between the starting material and the product allows for their separation on a TLC plate.

Experimental Protocol:

Materials:

  • Silica gel TLC plates (e.g., Merck Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: Ethyl acetate/Light petroleum (1:4, v/v)[1]

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by pouring the mobile phase to a depth of approximately 0.5 cm and allowing the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. It is also advisable to spot the starting material and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front has reached a sufficient height, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. The starting material (1-methyl-2-nitroimidazole) and the product (this compound) will appear as dark spots.

  • Calculate the Retention Factor (Rf) for each spot to monitor the progress. The product is expected to have a different Rf value than the starting material.

Data Presentation:

CompoundExpected Rf Value (approx.)
1-methyl-2-nitroimidazole (Starting Material)Lower Rf
This compound (Product)Higher Rf

Note: Rf values are dependent on the specific conditions (plate, solvent, temperature) and should be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative analysis of reaction mixtures, providing information on the concentration of reactants, products, and byproducts over time.

Application Note:

A reverse-phase HPLC method can be developed to monitor the synthesis of this compound. This allows for the precise determination of conversion, yield, and purity throughout the reaction. The method can be adapted from general procedures for other nitroimidazole compounds.[2][3]

Experimental Protocol:

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). For Mass Spectrometry (MS) compatibility, a volatile buffer like 0.1% formic acid can be added to the mobile phase.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm (based on the typical absorption maximum for nitroimidazoles).[4]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a series of standard solutions of the starting material and the purified product at known concentrations to create a calibration curve.

  • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the aliquot with the mobile phase to a suitable concentration.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Record the chromatogram and integrate the peak areas for the starting material and the product.

  • Use the calibration curve to determine the concentration of each component and calculate the reaction conversion and product yield.

Data Presentation:

Time (min)Starting Material Peak AreaProduct Peak Area% Conversion
0X00
30YACalculated
60ZBCalculated
120.........

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring to determine the relative concentrations of reactants and products.

Application Note:

¹H NMR is particularly useful for monitoring the synthesis of this compound. The disappearance of the proton signal of the starting material at the C4 or C5 position and the appearance of a new signal for the proton at the C5 position of the product can be tracked.

Experimental Protocol:

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Procedure:

  • Acquire a ¹H NMR spectrum of the starting material (1-methyl-2-nitroimidazole) to identify the chemical shifts of its protons.

  • Acquire a ¹H NMR spectrum of the purified product (this compound) to identify the chemical shifts of its protons.

  • To monitor the reaction, withdraw an aliquot from the reaction mixture at different time intervals.

  • Remove the solvent under reduced pressure and dissolve the residue in a deuterated solvent.

  • Acquire a ¹H NMR spectrum of the sample.

  • Integrate the signals corresponding to a characteristic proton of the starting material and the product. The ratio of these integrals will give the relative amounts of the two species.

Data Presentation:

CompoundProtonExpected ¹H Chemical Shift (δ, ppm) in DMSO-d₆ (approx.)
1-methyl-2-nitroimidazole (Starting Material)H-4/H-5~7.2-7.8 (two signals)
This compound (Product)H-5~8.0-8.5 (one signal)
N-CH₃~3.8-4.0

Note: The exact chemical shifts can vary depending on the solvent and other factors. A ¹H NMR spectrum of 4-bromo-2-nitro-1H-imidazole shows a singlet at 7.76 ppm in DMSO.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to monitor the kinetics of reactions involving chromophoric species like nitroimidazoles.

Application Note:

Nitroimidazole derivatives typically exhibit a strong UV absorbance around 320-325 nm.[4] If the starting material and product have sufficiently different molar absorptivities at this wavelength, the change in absorbance can be used to follow the reaction progress. This method is particularly useful for determining reaction rates.

Experimental Protocol:

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Determine the wavelength of maximum absorbance (λ_max) for both the starting material and the product.

  • Choose a monitoring wavelength where the difference in absorbance between the reactant and product is significant.

  • At time zero, mix the reactants directly in a cuvette or withdraw an initial sample, dilute it appropriately, and measure its absorbance.

  • Record the absorbance at regular time intervals as the reaction proceeds.

  • Plot absorbance versus time. The resulting curve can be used to determine the reaction kinetics (e.g., first-order, second-order).

Data Presentation:

Time (s)Absorbance at λ_max
0A₀
60A₁
120A₂
......

Visualizations

Reaction_Monitoring_Workflow General Workflow for Reaction Monitoring cluster_reaction Chemical Reaction cluster_sampling Sampling & Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Start Start Reaction Reaction Reaction in Progress Start->Reaction End Reaction Quenched/Complete Reaction->End Aliquot Take Aliquot Reaction->Aliquot Prepare Sample Preparation (Dilution, Filtration, etc.) Aliquot->Prepare TLC TLC Analysis Prepare->TLC HPLC HPLC Analysis Prepare->HPLC NMR NMR Analysis Prepare->NMR UV_Vis UV-Vis Analysis Prepare->UV_Vis Analyze Analyze Data (Rf, Peak Area, Integration) TLC->Analyze HPLC->Analyze NMR->Analyze UV_Vis->Analyze Conclusion Determine Reaction Progress (Conversion, Yield, Purity) Analyze->Conclusion

Caption: Workflow for monitoring chemical reactions.

HPLC_Analysis_Logic Logic Diagram for HPLC-Based Reaction Monitoring Start Reaction Sample (Aliquot) Prep Dilute and Filter Start->Prep Inject Inject into HPLC Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (320 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (Reactant & Product) Chromatogram->Integrate Calibrate Compare to Calibration Curve Integrate->Calibrate Quantify Quantify Concentrations Calibrate->Quantify Result Calculate % Conversion and Yield Quantify->Result

Caption: HPLC analysis workflow for reaction monitoring.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a critical intermediate in the development of pharmaceutical agents. The protocols outlined are based on established chemical principles for nitroimidazole synthesis and are intended for use in a professional research and development or manufacturing setting.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active compounds.[1] Its structural features, including the nitro group and the bromine atom, make it a versatile precursor for creating more complex molecules with potential therapeutic applications, particularly in the fields of infectious diseases and oncology.[1] Nitroimidazole-based drugs, such as the anti-tuberculosis agents Delamanid and Pretomanid, have demonstrated the clinical importance of this chemical class. The synthesis of these drugs often relies on intermediates like this compound.

Proposed Large-Scale Synthetic Workflow

The following diagram outlines a proposed three-step workflow for the large-scale synthesis of this compound, commencing from the readily available starting material, 1-methyl-2-nitro-1H-imidazole.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Work-up and Isolation cluster_2 Step 3: Purification A 1-methyl-2-nitro-1H-imidazole D Reaction at controlled temperature A->D B Brominating Agent (e.g., NBS) B->D C Solvent (e.g., Acetonitrile) C->D E Crude this compound D->E F Quenching of reaction E->F G Extraction with organic solvent F->G H Washing and drying of organic phase G->H I Isolated crude product H->I J Recrystallization or Column Chromatography I->J K Drying under vacuum J->K L Pure this compound K->L

Caption: Proposed workflow for the large-scale synthesis of this compound.

Experimental Protocols

The following protocols are designed for large-scale production and should be adapted and optimized based on the specific equipment and safety infrastructure available.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-methyl-2-nitro-1H-imidazole>98%Commercially AvailableStarting material
N-Bromosuccinimide (NBS)Reagent GradeCommercially AvailableBrominating agent
Acetonitrile (ACN)AnhydrousCommercially AvailableSolvent
Sodium ThiosulfateTechnical GradeCommercially AvailableQuenching agent
Ethyl Acetate (EtOAc)Technical GradeCommercially AvailableExtraction solvent
Brine (saturated NaCl solution)N/APrepared in-houseFor washing
Anhydrous Sodium SulfateTechnical GradeCommercially AvailableDrying agent
Protocol for Large-Scale Synthesis of this compound

Step 1: Bromination

  • In a suitable, clean, and dry glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1-methyl-2-nitro-1H-imidazole (1.0 eq) and acetonitrile (10 L/kg of starting material).

  • Stir the mixture at room temperature (20-25 °C) to obtain a clear solution.

  • Cool the reaction mixture to 0-5 °C using a suitable cooling bath.

  • In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile (5 L/kg of NBS).

  • Slowly add the NBS solution to the reaction mixture via the addition funnel over a period of 2-3 hours, maintaining the internal temperature at 0-5 °C.

  • After the complete addition of NBS, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

Step 2: Work-up and Isolation

  • Once the reaction is deemed complete, quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate at 0-5 °C.

  • Allow the temperature of the mixture to rise to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 L/kg of starting material).

  • Combine the organic layers and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.

  • Dry the purified product under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.

Quantitative Data

The following table summarizes the expected quantitative data for the large-scale synthesis based on related literature. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValueReference/Note
Inputs
1-methyl-2-nitro-1H-imidazole10.0 kg (78.7 mol)Starting Material
N-Bromosuccinimide (NBS)14.7 kg (82.6 mol)1.05 eq
Acetonitrile~175 LSolvent
Reaction Conditions
Temperature0-5 °CFor bromination
Reaction Time4-6 hoursIncludes addition and stirring
Outputs
Expected Yield (after purification)12.0 - 14.5 kg73-88%
Purity (by HPLC)>98%

Application in Drug Development: Synthesis of Nitroimidazole-Based Therapeutics

This compound is a valuable intermediate for the synthesis of nitroimidazole-based drugs. The bromine atom at the 4-position serves as a versatile handle for introducing various side chains through nucleophilic substitution or cross-coupling reactions, while the nitro group is often essential for the biological activity of the final drug molecule.

The diagram below illustrates the role of a bromo-nitroimidazole intermediate in the synthesis of advanced drug candidates.

G cluster_0 Key Intermediate cluster_1 Synthetic Transformation cluster_2 Advanced Intermediate cluster_3 Final Drug Candidate A This compound C Coupling Reaction (e.g., SNAr, Suzuki, Buchwald-Hartwig) A->C B Coupling Partner (e.g., alcohol, amine, boronic acid) B->C D Functionalized Nitroimidazole C->D E Further Synthetic Steps D->E F Active Pharmaceutical Ingredient (e.g., Pretomanid or Delamanid analogue) E->F

Caption: Role of this compound in drug synthesis.

Safety Considerations

  • Handling of Reagents: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Exotherm: The bromination reaction can be exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Solvent Hazards: Acetonitrile and ethyl acetate are flammable solvents. All operations should be conducted in an area free from ignition sources.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Disclaimer: These protocols are intended for informational purposes only and should be carried out by trained professionals in a suitable laboratory or manufacturing environment. All procedures should be thoroughly evaluated for safety and scalability before implementation.

References

Application Notes and Protocols: Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects. The bioactivity of these compounds is intrinsically linked to the reductive activation of the nitro group under hypoxic conditions, which are prevalent in many pathological environments such as solid tumors and anaerobic bacterial infections. This process generates reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion, which can induce cellular damage by interacting with biomolecules like DNA and proteins.

The scaffold of 4-Bromo-1-methyl-2-nitro-1H-imidazole presents a versatile platform for the development of novel therapeutic agents. The bromine atom at the 4-position and the activated 5-position offer opportunities for strategic derivatization to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its pharmacokinetic profile and enhancing its biological efficacy and selectivity. These modifications can lead to the discovery of new drug candidates with improved potency and reduced off-target toxicity.

This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent evaluation of the biological activity of its derivatives.

Derivatization Strategies

The primary strategy for the derivatization of this compound involves nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group at the 2-position activates the imidazole ring, making the 5-position susceptible to attack by strong nucleophiles.

A general workflow for this derivatization is outlined below:

experimental_workflow start This compound reaction Nucleophilic Substitution (e.g., organolithium reagents, thiols, amines) start->reaction derivatives 5-Substituted Derivatives (e.g., 5-alkyl, 5-thioether, 5-amino) reaction->derivatives purification Purification (Chromatography, Recrystallization) derivatives->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassay Biological Activity Screening (Antimicrobial, Anticancer) characterization->bioassay end Lead Compound Identification bioassay->end

Caption: General workflow for the derivatization and bio-evaluation of this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution at the 5-Position

This protocol is adapted from the findings of Palmer and Denny (1989), which suggest that strong carbon and nitrogen nucleophiles react with 1-alkyl-4-bromo-2-nitroimidazoles to yield substitution products at the 5-position.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Nucleophile (e.g., Butyllithium, sodium thiophenolate, or a primary/secondary amine)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (typically -78 °C to -30 °C), depending on the reactivity of the nucleophile.

  • Slowly add the nucleophile (1-1.2 equivalents) to the stirred solution.

  • Allow the reaction to proceed at the low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 5-substituted-4-bromo-1-methyl-2-nitroimidazole derivative.

  • Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Bioactivity Evaluation

The synthesized derivatives should be screened for their biological activities, primarily focusing on antimicrobial and anticancer properties, which are characteristic of nitroimidazole compounds.

Antimicrobial Activity

The antimicrobial activity of the derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 1: Illustrative Antimicrobial Activity of Analogous Nitroimidazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
5-Nitroimidazole-thiadiazole hybridKlebsiella pneumoniae41 µM[1]
5-Nitroimidazole-thiadiazole hybridEscherichia coli41 µM[1]
5-Nitroimidazole/oxazolidinone hybridBacillus cereus200 nM[1]
5-Nitroimidazole/1,3,4-oxadiazole hybridEscherichia coli4.9–17 µM[1]
Anticancer Activity

The anticancer potential of the synthesized compounds can be evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: Illustrative Anticancer Activity of Analogous Nitroimidazole Derivatives

Compound TypeCancer Cell LineIC50 (µM)Reference
N-methyl-nitroimidazoleMDA-MB-231 (Breast)16.67[2]
N-ethyl-nitroimidazoleA549 (Lung)14.67[2]
1,2,3-Triazole Tethered Nitroimidazole−Isatin ConjugateMDA-MB-231 (Breast)26.12[2]
4-nitroimidazole derivative (Compound 5f)MCF-7 (Breast)1.0 µg/mL[3]
4-nitroimidazole derivative (Compound 5k)MCF-7 (Breast)1.0 µg/mL[3]

Mechanism of Action and Signaling Pathways

The biological activity of nitroimidazoles is primarily attributed to the reductive metabolism of the nitro group in hypoxic environments. This bioactivation leads to the formation of cytotoxic species that can damage cellular macromolecules.

signaling_pathway cluster_cell Hypoxic Cell (e.g., Bacterium, Tumor Cell) Nitroimidazole Nitroimidazole Derivative (Prodrug) Nitroreductase Nitroreductases (e.g., Ferredoxin) Nitroimidazole->Nitroreductase e- Radical Nitro Radical Anion Nitroreductase->Radical Reduction Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Radical->Intermediates DNA DNA Intermediates->DNA Proteins Proteins/Enzymes Intermediates->Proteins Damage DNA Damage (Strand breaks, Adducts) DNA->Damage Inactivation Protein Inactivation Proteins->Inactivation Apoptosis Cell Death / Apoptosis Damage->Apoptosis Inactivation->Apoptosis

Caption: Generalized mechanism of action for nitroimidazole derivatives under hypoxic conditions.

The derivatization at the 5-position of the this compound scaffold can influence several aspects of this mechanism:

  • Redox Potential: The electronic nature of the substituent at the 5-position can alter the reduction potential of the nitro group, thereby affecting the rate and extent of its bioactivation.

  • Cellular Uptake: Modifications can change the lipophilicity and polarity of the molecule, influencing its ability to cross cell membranes and accumulate within the target cells.

  • Target Interaction: The introduced functional groups may themselves interact with specific biological targets, potentially leading to a dual mechanism of action or altered target specificity.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with enhanced bioactivity. By employing nucleophilic substitution reactions to introduce a variety of functional groups at the 5-position, researchers can systematically explore the structure-activity relationships of this scaffold. The protocols and application notes provided herein offer a framework for the synthesis and evaluation of these new chemical entities, with the ultimate goal of identifying lead compounds for further drug development. Careful characterization and comprehensive biological screening are essential to unlock the full therapeutic potential of this versatile class of compounds.

References

Application Notes and Protocols: Cytotoxicity of 4-Bromo-1-methyl-2-nitro-1h-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1-methyl-2-nitro-1h-imidazole is a nitroimidazole derivative. The nitroimidazole scaffold is of significant interest in drug discovery, forming the basis of various therapeutic agents.[1] Compounds in this class are known to be prodrugs that undergo reductive activation under hypoxic (low oxygen) conditions, a state often found in solid tumors and anaerobic infections.[2][3] This activation leads to the formation of reactive intermediates that can induce cellular damage, making them selectively toxic to cells in these environments.[4][5] Assessing the cytotoxicity of new nitroimidazole derivatives is a critical step in evaluating their therapeutic potential.

This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells as an indicator of their viability.[6][7]

Mechanism of Action: Reductive Activation of Nitroimidazoles

The cytotoxic effect of nitroimidazole compounds is primarily dependent on the reduction of their nitro group. In hypoxic cells, cellular nitroreductases transfer electrons to the nitroimidazole, creating a reactive nitro radical anion. This radical can interact with intracellular macromolecules like DNA and proteins, leading to strand breakage and cellular stress, which ultimately triggers cell death.[3][4] In well-oxygenated (normoxic) cells, molecular oxygen rapidly re-oxidizes the radical anion back to its parent form, preventing the accumulation of toxic intermediates and rendering the compound largely inactive.[2][8] This selective activation is a key feature of their potential use as targeted therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of three major active pharmaceutical ingredients (APIs): Imatinib, Ibuprofen, and Sitagliptin. The methodologies highlighted leverage modern synthetic strategies, including continuous flow chemistry and biocatalysis, which offer significant advantages in terms of efficiency, safety, and sustainability over traditional batch methods.

Imatinib: Continuous Flow Synthesis

Application Note: Imatinib, the active ingredient in Gleevec®, is a life-saving medication for chronic myeloid leukemia (CML). Its synthesis can be efficiently achieved using a modular continuous flow approach. This method allows for the rapid and controlled synthesis of Imatinib through a three-step sequence, minimizing manual handling and intermediate purification steps, which are often required in batch synthesis. The continuous flow setup enhances safety and reproducibility, making it an attractive method for pharmaceutical manufacturing.

Signaling Pathway: Imatinib functions as a targeted therapy by inhibiting the Bcr-Abl tyrosine kinase. In CML, the Bcr-Abl fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates. This blockage of signal transduction ultimately induces apoptosis in the cancerous cells.

Bcr_Abl_Pathway cluster_cell CML Cell Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Downstream Downstream Signaling Proteins (e.g., STAT5, Ras, PI3K/Akt) Bcr_Abl->Downstream Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Inhibition caption Bcr-Abl signaling pathway and Imatinib's mechanism of action. Ibuprofen_Pathway cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalysis Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes Inhibition caption Mechanism of action of Ibuprofen on the COX pathway. Sitagliptin_Pathway cluster_glucose_homeostasis Glucose Homeostasis Incretins Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreatic Islets Incretins->Pancreas Stimulates Insulin Secretion Inhibits Glucagon Release Improved Glycemic Control Improved Glycemic Control Pancreas->Improved Glycemic Control Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition caption Mechanism of action of Sitagliptin on the DPP-4 enzyme.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-1-methyl-2-nitro-1H-imidazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages: nitration of 1-methylimidazole to 1-methyl-2-nitroimidazole, followed by the bromination of this intermediate.

Issue 1: Low Yield in the Nitration of 1-Methylimidazole

  • Question: My nitration of 1-methylimidazole results in a low yield of the desired 1-methyl-2-nitroimidazole and a mixture of other nitrated products. How can I improve the selectivity for the 2-nitro isomer?

  • Answer: The nitration of 1-methylimidazole can indeed produce a mixture of isomers (1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole) and over-nitrated products (dinitro and trinitro derivatives). To enhance the yield of 1-methyl-2-nitroimidazole, consider the following:

    • Temperature Control: This reaction is highly exothermic. Maintaining a low and consistent temperature is crucial to prevent over-nitration and decomposition. A step-wise increase in temperature after the initial addition of reagents may improve yields.

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids should be carefully optimized.

    • Controlled Addition: Slow, dropwise addition of the nitrating agent to the 1-methylimidazole solution (or vice versa, depending on the protocol) with vigorous stirring ensures even heat distribution and minimizes localized areas of high concentration, which can lead to side reactions.

    • Inhibitors: In some industrial processes, the reaction product itself is used as an inhibitor to control the reaction rate and prevent runaway reactions[1].

Issue 2: Poor Regioselectivity in the Bromination Step

  • Question: The bromination of 1-methyl-2-nitroimidazole is producing a significant amount of the 5-bromo isomer and 4,5-dibromo-1-methyl-2-nitroimidazole, making purification difficult and lowering the yield of the desired 4-bromo product. What can I do to improve the regioselectivity?

  • Answer: This is a common challenge in this synthesis. The formation of the 5-bromo isomer and dibrominated byproducts is a known issue. The key to improving the yield of the 4-bromo isomer lies in controlling the reaction kinetics:

    • Solvent Choice: The solvent plays a pivotal role in regioselectivity. Bromination in aqueous solutions tends to be rapid and leads to the formation of the 4,5-dibromo derivative[2]. Using a less polar, aprotic solvent like dioxane can slow down the reaction, allowing for better control and favoring the formation of the monobrominated products[2]. In dioxane, a 4:1 ratio of 4-bromo to 5-bromo isomer has been reported[2].

    • Brominating Agent: While elemental bromine is commonly used, N-bromosuccinimide (NBS) can also be employed as a brominating agent and may offer different selectivity profiles depending on the reaction conditions.

    • Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is essential. Using a slight excess may push the reaction to completion, but a large excess will favor the formation of the dibrominated product. It is recommended to start with a 1:1 molar ratio of 1-methyl-2-nitroimidazole to the brominating agent.

Issue 3: Difficulty in Purifying this compound

  • Question: I am struggling to separate the 4-bromo isomer from the 5-bromo isomer and other byproducts. What are the recommended purification techniques?

  • Answer: The separation of closely related isomers can be challenging. The following methods can be employed for purification:

    • Column Chromatography: This is the most effective method for separating the 4-bromo and 5-bromo isomers. A silica gel column with a suitable eluent system, such as a mixture of ethyl acetate and hexane, can provide good separation.

    • Recrystallization: If the isomeric ratio is highly in favor of the 4-bromo product, recrystallization from an appropriate solvent system may be effective in enriching the desired isomer. However, this may not be sufficient to remove all of the 5-bromo impurity.

    • Spectroscopic Analysis: It is crucial to characterize the purified product and the isomeric byproducts using techniques like 1H NMR, 13C NMR, and mass spectrometry to confirm their identity and assess the purity of the final product.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield for the synthesis of this compound?

    • A1: The overall yield can vary significantly depending on the optimization of both the nitration and bromination steps. While specific overall yields are not always reported in a single publication, the bromination of 1-methyl-2-nitroimidazole in dioxane can yield a mixture of 4-bromo and 5-bromo isomers with a combined yield of around 70%[2]. The subsequent purification will then determine the final isolated yield of the pure 4-bromo isomer.

  • Q2: What is the optimal order of steps: nitration followed by bromination, or bromination followed by nitration?

    • A2: The most commonly reported and seemingly more successful route is the nitration of 1-methylimidazole to 1-methyl-2-nitroimidazole, followed by bromination. Attempting to nitrate a brominated imidazole can be challenging and may lead to a different regioselectivity or undesired side reactions.

  • Q3: Are there any safety precautions I should be aware of during this synthesis?

    • A3: Yes, several safety precautions are essential:

      • Nitration: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Use a blast shield, and ensure adequate cooling and slow addition of reagents.

      • Bromine: Bromine is a highly corrosive and toxic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

      • Solvents: The organic solvents used in this synthesis are flammable. Avoid open flames and work in a well-ventilated area.

Data Presentation

Table 1: Comparison of Bromination Conditions for 1-Methyl-2-nitroimidazole

Brominating AgentSolventTemperatureProductsIsomer Ratio (4-bromo:5-bromo)Reference
BromineWaterRoom Temp.4,5-dibromo-1-methyl-2-nitroimidazole-[2]
BromineDioxaneRoom Temp.4-bromo- & 5-bromo-1-methyl-2-nitroimidazole4:1[2]
NBSDioxaneNot specified4-bromo-1-methyl-2-nitroimidazoleNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-nitroimidazole (Illustrative)

This is a general protocol and should be optimized for specific laboratory conditions.

  • To a stirred and cooled solution of 1-methylimidazole in concentrated sulfuric acid, slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid at a temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for several hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1-methyl-2-nitroimidazole.

Protocol 2: Synthesis of this compound

Adapted from Farah & McClelland, Can. J. Chem. 71, 427 (1993)[2]

  • Dissolve 1-methyl-2-nitroimidazole (0.5 g) in 70 mL of 1,4-dioxane.

  • With vigorous stirring, add 1 mL of bromine to the solution.

  • Allow the mixture to stand at room temperature. The progress of the reaction can be monitored by withdrawing small aliquots, evaporating the solvent, and analyzing by 1H NMR.

  • After the starting material is consumed (which may take several days), evaporate the excess bromine and solvent under reduced pressure.

  • To ensure complete removal of bromine, the resulting oil can be redissolved in fresh dioxane and re-evaporated.

  • The resulting mixture of 4-bromo- and 5-bromo-1-methyl-2-nitroimidazole can be separated by column chromatography on silica gel using an eluent such as a 1:2 mixture of ethyl acetate and n-hexane.

Visualizations

Synthesis_Pathway cluster_nitration Nitration Step cluster_bromination Bromination Step 1-Methylimidazole 1-Methylimidazole 1-Methyl-2-nitroimidazole 1-Methyl-2-nitroimidazole 1-Methylimidazole->1-Methyl-2-nitroimidazole HNO3, H2SO4 Nitration_Byproducts Side Products: - 1-Methyl-4-nitroimidazole - 1-Methyl-5-nitroimidazole - Dinitro derivatives 1-Methylimidazole->Nitration_Byproducts Suboptimal Conditions 1-Methyl-2-nitroimidazole_intermediate 1-Methyl-2-nitroimidazole This compound Target Product 1-Methyl-2-nitroimidazole_intermediate->this compound Br2, Dioxane Bromination_Byproducts Side Products: - 5-Bromo-1-methyl-2-nitroimidazole - 4,5-Dibromo-1-methyl-2-nitroimidazole 1-Methyl-2-nitroimidazole_intermediate->Bromination_Byproducts Suboptimal Conditions

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Identify Synthesis Step with Issue Start->CheckStep NitrationIssue Nitration Step CheckStep->NitrationIssue Nitration BrominationIssue Bromination Step CheckStep->BrominationIssue Bromination PurificationIssue Purification Step CheckStep->PurificationIssue Purification NitrationCheck Low yield of 2-nitro isomer? NitrationIssue->NitrationCheck BrominationCheck Poor Regioselectivity? (Isomer formation) BrominationIssue->BrominationCheck PurificationCheck Difficulty in Isomer Separation? PurificationIssue->PurificationCheck NitrationSolutions - Control Temperature - Optimize Nitrating Agent Ratio - Slow Reagent Addition NitrationCheck->NitrationSolutions Yes End Improved Yield and Purity NitrationCheck->End No NitrationSolutions->End BrominationSolutions - Use Dioxane as Solvent - Control Bromine Stoichiometry BrominationCheck->BrominationSolutions Yes BrominationCheck->End No BrominationSolutions->End PurificationSolutions - Use Column Chromatography - Optimize Eluent System PurificationCheck->PurificationSolutions Yes PurificationCheck->End No PurificationSolutions->End

Caption: Troubleshooting workflow for synthesis optimization.

References

purification challenges with 4-Bromo-1-methyl-2-nitro-1h-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-1-methyl-2-nitro-1h-imidazole.

Troubleshooting Guide

Issue 1: Low Purity After Synthesis

Question: My crude this compound shows multiple spots on TLC analysis. What are the likely impurities and how can I minimize them?

Answer:

The most common impurities in the synthesis of this compound arise from non-selective bromination of the precursor, 1-methyl-2-nitro-1h-imidazole.

Potential Impurities:

  • 5-Bromo-1-methyl-2-nitro-1h-imidazole (Isomer): This is the most common isomeric impurity. The electronic properties of the imidazole ring can direct bromination to both the 4 and 5 positions.

  • 4,5-Dibromo-1-methyl-2-nitro-1h-imidazole (Di-brominated byproduct): Excess brominating agent or harsh reaction conditions can lead to the formation of this di-substituted impurity.

  • Unreacted 1-methyl-2-nitro-1h-imidazole (Starting material): Incomplete reaction will result in the presence of the starting material.

Strategies to Minimize Impurities during Synthesis:

  • Control of Reaction Conditions: The choice of solvent can influence the regioselectivity of the bromination. Using a less polar solvent like dioxane has been reported to favor the formation of the desired 4-bromo isomer over the 5-bromo isomer, sometimes achieving a ratio of up to 4:1.

  • Stoichiometry of Brominating Agent: Carefully control the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS) to be stoichiometric or in slight excess to minimize the formation of the di-brominated byproduct.

  • Temperature Control: Perform the bromination at a controlled, and typically low, temperature to reduce the rate of side reactions.

Issue 2: Difficulty in Separating Isomers

Question: I am struggling to separate the 4-bromo and 5-bromo isomers using column chromatography. What conditions do you recommend?

Answer:

The separation of these isomers can be challenging due to their similar polarities. Here are some recommendations for optimizing your column chromatography protocol:

Recommended Column Chromatography Conditions:

ParameterRecommendationRationale
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)Standard choice for this type of separation. Finer mesh size can improve resolution.
Eluent System Hexane/Ethyl Acetate gradientStart with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
Dichloromethane/Methanol gradientAn alternative system if the hexane/ethyl acetate system fails to provide adequate separation.
Gradient Elution A shallow gradient is recommended.This will allow for better separation of closely eluting compounds.
Column Loading Do not overload the column.A general rule is to load 1-5% of the silica gel weight with the crude mixture.
Fraction Collection Collect small fractions.This increases the likelihood of isolating pure fractions of each isomer.
TLC Monitoring Monitor fractions carefully by TLC.Use a suitable developing system and a UV lamp to visualize the spots.

Troubleshooting Tips:

  • If the isomers are still not separating, consider using a different stationary phase, such as alumina.

  • Preparative Thin-Layer Chromatography (Prep-TLC) can be an effective, albeit lower-throughput, alternative for separating stubborn isomers.

Issue 3: Product Decomposition During Purification

Question: I am observing degradation of my this compound during purification. How can I prevent this?

Answer:

Nitroimidazole derivatives can be sensitive to certain conditions. Here are some factors to consider to minimize decomposition:

  • Light Sensitivity: Protect the compound from direct light, as some nitro compounds are photolabile. Use amber-colored vials and cover chromatography columns with aluminum foil.

  • pH Stability: Avoid strongly acidic or basic conditions during workup and purification. While some synthetic steps may require acidic or basic reagents, ensure the final product is neutralized and handled in neutral conditions.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided. If heating is necessary for recrystallization, use the minimum temperature required to dissolve the compound and cool it down promptly.

  • Incompatible Materials: Avoid contact with strong oxidizing or reducing agents, as these can react with the nitro group or the bromine atom.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for purifying crude this compound?

A1: A combination of column chromatography followed by recrystallization is often the most effective approach. Column chromatography is used to separate the isomeric and di-brominated impurities, while recrystallization is excellent for removing minor impurities and obtaining a highly crystalline final product.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: While specific data for this exact compound is limited, a common approach for similar compounds is to use a binary solvent system. Good starting points for solvent screening include:

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl Acetate/Hexane

The goal is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q4: What are the known biological activities of this compound?

A4: While specific studies on this compound are limited, nitroimidazole derivatives are a well-known class of compounds with a broad range of biological activities. They are most notably used as antimicrobial agents against anaerobic bacteria and protozoa. Some nitroimidazoles have also been investigated as potential anticancer agents, particularly for their ability to target hypoxic tumor cells. The biological activity is generally attributed to the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive cytotoxic species.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with 100% hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a consistent volume.

  • TLC Analysis: Monitor the collected fractions by TLC using a hexane/ethyl acetate (e.g., 80:20) developing system. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Product (Mixture of isomers and byproducts) col_chrom Column Chromatography (Separation of Isomers) start->col_chrom Primary Purification recryst Recrystallization (Removal of minor impurities) col_chrom->recryst Secondary Purification analysis Purity and Identity Confirmation (NMR, MS, HPLC) recryst->analysis Quality Control end_product Pure this compound analysis->end_product Final Product Signaling_Pathway cluster_cell Hypoxic Cell (e.g., Anaerobic Bacterium or Tumor Cell) compound This compound (Pro-drug) reduction Nitroreductase Enzymes compound->reduction Enzymatic Reduction of Nitro Group reactive_species Reactive Nitrogen Species (Cytotoxic) reduction->reactive_species Generation of dna_damage DNA Damage reactive_species->dna_damage Induces cell_death Cell Death dna_damage->cell_death Leads to

Technical Support Center: Bromination of 1-methyl-2-nitroimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-methyl-2-nitroimidazole. Our aim is to help you navigate and troubleshoot potential side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 1-methyl-2-nitroimidazole, focusing on the identification and mitigation of side reactions.

Problem 1: Low yield of the desired 4-bromo-1-methyl-2-nitroimidazole and formation of a significant amount of a dibrominated byproduct.

  • Possible Cause: The primary cause of this issue is over-bromination, which leads to the formation of 4,5-dibromo-1-methyl-2-nitroimidazole. This is particularly prevalent when using highly reactive brominating conditions.

  • Troubleshooting Steps:

    • Solvent Selection: If you are using water as a solvent with elemental bromine (Br₂), this combination is known to cause rapid and often uncontrollable dibromination.[1] Consider switching to a less polar aprotic solvent like dioxane. Bromination in dioxane is slower and allows for better control over the reaction, favoring the formation of monobrominated products.[1]

    • Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. Use of an excess of bromine will significantly increase the formation of the dibrominated product. Aim for a 1:1 molar ratio of 1-methyl-2-nitroimidazole to the brominating agent.

    • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product. Running the reaction at a lower temperature can also help to control the reaction rate and improve selectivity.

Problem 2: Presence of an isomeric byproduct in the reaction mixture.

  • Possible Cause: The bromination of 1-methyl-2-nitroimidazole can yield two isomeric monobrominated products: the desired 4-bromo-1-methyl-2-nitroimidazole and the 5-bromo-1-methyl-2-nitroimidazole isomer.

  • Troubleshooting Steps:

    • Solvent System: The choice of solvent can influence the isomer ratio. For instance, conducting the bromination with bromine in dioxane has been reported to yield a mixture of 4-bromo and 5-bromo isomers in a 4:1 ratio.[1] While this may not completely eliminate the formation of the 5-bromo isomer, it favors the desired 4-bromo product.

    • Purification: The two isomers will likely have different physical properties. Utilize chromatographic techniques such as column chromatography or preparative HPLC for efficient separation. Careful selection of the mobile phase will be crucial for achieving good resolution.

Problem 3: Formation of unexpected byproducts or degradation of the product.

  • Possible Cause: Under certain conditions, subsequent reactions can occur after the initial bromination. These can include nucleophilic substitution of the nitro group or protodebromination.

  • Troubleshooting Steps:

    • Nucleophilic Substitution: If your reaction mixture contains nucleophiles (e.g., from additives or impurities), they may displace the nitro group of your brominated product. Ensure all reagents and solvents are pure and free from strong nucleophiles.

    • Protodebromination: Refluxing the brominated product in water can lead to the removal of the bromine atom (protodebromination).[1] Avoid prolonged heating in aqueous media during workup or purification steps.

    • Reaction with Solvents: Be mindful of the reactivity of your chosen solvent. For example, while dioxane is useful for controlling the reaction, ensure it is peroxide-free, as peroxides can initiate radical side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the bromination of 1-methyl-2-nitroimidazole?

A1: The most common side reaction is the formation of the dibrominated product, 4,5-dibromo-1-methyl-2-nitroimidazole.[1] This is especially problematic when using reactive brominating conditions, such as bromine in water.

Q2: How can I control the formation of the dibrominated byproduct?

A2: To control dibromination, it is recommended to use a less polar aprotic solvent like dioxane instead of water when using elemental bromine.[1] This slows down the reaction, allowing for better control. Additionally, careful control of the stoichiometry of the brominating agent (ideally a 1:1 molar ratio) and monitoring the reaction progress to stop it once the starting material is consumed are crucial.

Q3: I am observing two monobrominated isomers. How can I favor the formation of the 4-bromo isomer?

A3: The use of bromine in dioxane has been shown to produce a 4:1 ratio of 4-bromo-1-methyl-2-nitroimidazole to 5-bromo-1-methyl-2-nitroimidazole.[1] While this doesn't completely prevent the formation of the 5-bromo isomer, it provides a significant preference for the desired product. Subsequent purification by chromatography is necessary to isolate the pure 4-bromo isomer.

Q4: Can I use N-bromosuccinimide (NBS) for the bromination of 1-methyl-2-nitroimidazole?

A4: Yes, NBS can be used as a brominating agent. However, it is important to note that the reaction of 2-nitroimidazole with two equivalents of NBS in DMF results in a quantitative yield of 4,5-dibromo-2-nitroimidazole. Even with one equivalent of NBS, the formation of the dibromo product alongside unreacted starting material has been observed, with no significant yield of the monobromo product. Therefore, careful optimization of reaction conditions would be necessary to achieve selective monobromination with NBS.

Q5: Are there any other potential side reactions I should be aware of?

A5: Yes, other potential side reactions include the displacement of the nitro group by nucleophiles present in the reaction mixture and protodebromination (loss of bromine) if the product is subjected to harsh conditions like refluxing in water.[1] It is important to use pure reagents and solvents and to handle the product under appropriate conditions to avoid these subsequent reactions.

Data Presentation

The following table summarizes the product distribution in the bromination of 1-methyl-2-nitroimidazole under different conditions.

Brominating AgentSolventProduct(s)Ratio/YieldReference
Br₂Water4,5-dibromo-1-methyl-2-nitroimidazoleRapid and major product[1]
Br₂Dioxane4-bromo-1-methyl-2-nitroimidazole & 5-bromo-1-methyl-2-nitroimidazole4:1[1]

Experimental Protocols

Bromination of 1-methyl-2-nitroimidazole in Dioxane

This protocol is designed to favor the formation of monobrominated products.

  • Dissolve 1-methyl-2-nitroimidazole in anhydrous dioxane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of one molar equivalent of bromine in dioxane to the stirred solution over a period of 30-60 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed , quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the 4-bromo and 5-bromo isomers.

Visualizations

Below are diagrams illustrating the reaction pathways and a troubleshooting workflow for the bromination of 1-methyl-2-nitroimidazole.

Bromination_Pathways 1-methyl-2-nitroimidazole 1-methyl-2-nitroimidazole 4-bromo-1-methyl-2-nitroimidazole 4-bromo-1-methyl-2-nitroimidazole 1-methyl-2-nitroimidazole->4-bromo-1-methyl-2-nitroimidazole Br₂, Dioxane 5-bromo-1-methyl-2-nitroimidazole 5-bromo-1-methyl-2-nitroimidazole 1-methyl-2-nitroimidazole->5-bromo-1-methyl-2-nitroimidazole Br₂, Dioxane (minor) 4,5-dibromo-1-methyl-2-nitroimidazole 4,5-dibromo-1-methyl-2-nitroimidazole 1-methyl-2-nitroimidazole->4,5-dibromo-1-methyl-2-nitroimidazole Br₂, H₂O (major) 4-bromo-1-methyl-2-nitroimidazole->4,5-dibromo-1-methyl-2-nitroimidazole Excess Br₂

Caption: Reaction pathways in the bromination of 1-methyl-2-nitroimidazole.

Troubleshooting_Workflow start Start: Bromination Reaction check_yield Low yield of desired product? start->check_yield check_dibromo Significant dibromination observed? check_yield->check_dibromo Yes check_isomer Isomeric byproduct present? check_yield->check_isomer No solution_solvent Switch to aprotic solvent (e.g., Dioxane) check_dibromo->solution_solvent Yes solution_stoichiometry Control stoichiometry (1:1 ratio) check_dibromo->solution_stoichiometry Yes solution_purification Optimize chromatographic separation check_isomer->solution_purification Yes end Successful Synthesis check_isomer->end No solution_solvent->end solution_stoichiometry->end solution_purification->end

Caption: Troubleshooting workflow for the bromination of 1-methyl-2-nitroimidazole.

References

overcoming solubility issues of 4-Bromo-1-methyl-2-nitro-1h-imidazole in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Bromo-1-methyl-2-nitro-1h-imidazole in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

Q2: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This is often due to the compound's low thermodynamic solubility in the final aqueous solution. Here are several strategies you can employ to address this:

  • Optimize DMSO Concentration: Ensure you are using the lowest effective concentration of your compound and the highest tolerable concentration of DMSO in your assay. Many cell-based assays can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific system.

  • Use Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of your compound.[3][4]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of your assay buffer can significantly impact its solubility.[][6]

  • Employ Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds.[7]

  • Consider Formulation Strategies: For more persistent solubility issues, advanced formulation techniques like cyclodextrin complexation or creating a solid dispersion might be necessary.[8][9]

Q3: What is the general mechanism of action for nitroimidazole compounds?

A3: Nitroimidazoles are a class of prodrugs that require bioreductive activation to exert their cytotoxic effects.[10][11] The nitro group of the imidazole ring is reduced by nitroreductases, which are present in anaerobic bacteria and some cancer cells, to form reactive nitroso and hydroxylamine intermediates.[10][12] These reactive species can then covalently bind to and damage cellular macromolecules, including DNA, leading to strand breaks and cell death.[][14] This selective activation in hypoxic (low oxygen) environments makes them particularly interesting for targeting anaerobic infections and hypoxic tumors.[12]

Troubleshooting Guide

This guide provides structured approaches to troubleshoot common solubility issues encountered with this compound.

Problem: Compound Precipitation in Aqueous Buffer

Initial Assessment Workflow

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Advanced Solutions cluster_3 Outcome start Precipitation observed upon dilution of DMSO stock into aqueous buffer step1 Step 1: Optimize DMSO concentration in final assay solution start->step1 step2 Step 2: Evaluate the effect of pH adjustment on the assay buffer step1->step2 end Compound remains in solution for the duration of the assay step1->end Issue Resolved step3 Step 3: Test the addition of co-solvents (e.g., ethanol, PEG 400) step2->step3 step2->end Issue Resolved step4 Step 4: Introduce a low concentration of a non-ionic surfactant (e.g., Tween-20) step3->step4 step3->end Issue Resolved adv1 Consider Cyclodextrin Complexation step4->adv1 step4->end Issue Resolved adv2 Explore Solid Dispersion Formulation adv1->adv2 adv3 Investigate Self-Emulsifying Drug Delivery Systems (SEDDS) adv2->adv3 adv3->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Quantitative Data Summary: Common Solubilizing Agents

Agent Typical Starting Concentration Mechanism of Action Considerations
DMSO 0.1 - 1% (v/v)Co-solventCan affect cell viability and enzyme activity at higher concentrations.[15]
Ethanol 1 - 5% (v/v)Co-solventCan cause protein denaturation and cell stress.
PEG 400 1 - 10% (v/v)Co-solventGenerally well-tolerated but can increase viscosity.
Tween-20 0.01 - 0.1% (v/v)Surfactant (non-ionic)Can interfere with some assays, particularly those involving protein-protein interactions.
HP-β-Cyclodextrin 1 - 10 mMInclusion ComplexationForms a host-guest complex, encapsulating the hydrophobic drug.[8][9]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol outlines a general procedure to assess the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous medium.[16][17]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Microplate reader with turbidity measurement capabilities (e.g., at 620 nm)

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dispense Buffer: Add 198 µL of the aqueous assay buffer to the wells of the 96-well plate.

  • Add Compound: Add 2 µL of each DMSO stock concentration to the corresponding wells containing the buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Measure Turbidity: Measure the absorbance (optical density) of each well at 620 nm using a microplate reader. An increase in absorbance indicates precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Workflow for Kinetic Solubility Testing

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Analysis prep1 Prepare 10 mM stock solution in 100% DMSO prep2 Perform serial dilutions of the stock in DMSO prep1->prep2 setup1 Add aqueous buffer to 96-well plate prep2->setup1 setup2 Add DMSO stock dilutions to buffer (1:100) setup1->setup2 measure1 Incubate at room temperature setup2->measure1 measure2 Measure turbidity at 620 nm measure1->measure2 analysis1 Determine highest concentration without precipitation measure2->analysis1

Caption: Workflow for determining the kinetic solubility of the compound.

General Signaling Pathway

Reductive Activation of Nitroimidazoles

cluster_0 Cellular Environment cluster_1 Activation Cascade cluster_2 Cellular Targets & Outcome compound This compound (Prodrug) enzyme Nitroreductase (e.g., in hypoxic cells) compound->enzyme Reduction intermediate1 Reactive Nitroso Intermediate enzyme->intermediate1 intermediate2 Hydroxylamine Derivative intermediate1->intermediate2 Further Reduction target DNA intermediate2->target Covalent Binding outcome DNA Damage & Cell Death target->outcome

Caption: General mechanism of reductive activation of nitroimidazole compounds.

References

Technical Support Center: Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Brominated Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient brominating agent. 4. Formation of side products (e.g., dibrominated species).1. Increase reaction time and monitor progress using TLC or LC-MS. 2. Optimize the reaction temperature. For bromination of 1-methyl-2-nitroimidazole, controlling the reaction in dioxane can favor the desired 4-bromo isomer.[1] 3. Consider using N-Bromosuccinimide (NBS) as the brominating agent. 4. Use a controlled amount of the brominating agent. In some cases, direct bromination can lead to dibrominated products.[1]
Formation of 5-Bromo Isomer The bromination of 1-methyl-2-nitroimidazole can yield a mixture of 4-bromo and 5-bromo isomers.[1]1. Slower bromination in a solvent like dioxane can result in a higher ratio of the desired 4-bromo isomer to the 5-bromo isomer (approximately 4:1).[1] 2. Isomers may need to be separated using chromatographic techniques.
Formation of Dibrominated Product Use of excess brominating agent or harsh reaction conditions. Direct bromination of 2-nitroimidazole with NBS can lead to the formation of 4,5-dibromo-2-nitroimidazole.[1]1. Carefully control the stoichiometry of the brominating agent. 2. If dibromination occurs, selective debromination of a related compound, 2,5-dibromo-4-nitroimidazole, has been achieved using potassium iodide and sodium sulfite in acetic acid, which could be adapted.[2]
Difficulty in Methylation of 4-Bromo-2-nitro-1H-imidazole 1. Inappropriate base or solvent. 2. Steric hindrance.1. For the alkylation of nitroimidazoles, various conditions can be tested. A combination of an alkylating agent (e.g., methyl iodide) with a base like potassium carbonate in a solvent such as DMF or acetonitrile is a common approach.[3][4] 2. Heating the reaction mixture can improve yields, for instance, to 60°C in acetonitrile with K2CO3.[4]
Demethylation of the Product While not a common issue during synthesis, if demethylation is desired from a methylated precursor, it has been noted to be difficult for 4-bromo-1-methyl-2-nitroimidazole.[1]This guide focuses on the synthesis of the methylated product. If the demethylated analog is required, a different synthetic strategy starting from a protected 2-nitroimidazole is recommended.[5]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and direct precursor is 1-methyl-2-nitroimidazole.[1] An alternative, multi-step approach starts with 2-nitroimidazole, which is first protected, then brominated, and finally deprotected.[5]

Q2: What brominating agents are typically used?

Elemental bromine (Br2) and N-Bromosuccinimide (NBS) are commonly used brominating agents for imidazole derivatives.[1]

Q3: How can the formation of the undesired 5-bromo isomer be minimized?

The reaction conditions play a crucial role. Performing the bromination of 1-methyl-2-nitroimidazole in dioxane can slow down the reaction and favor the formation of the 4-bromo isomer over the 5-bromo isomer.[1]

Q4: What is a typical work-up procedure for the bromination reaction?

After the reaction, the mixture is typically worked up by quenching any excess bromine, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is often achieved through column chromatography.

Q5: Are there any safety precautions to consider?

Yes. Bromine is a hazardous and corrosive substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions should be carried out with care, especially when heating.

Experimental Protocols

Bromination of 1-methyl-2-nitroimidazole

This protocol is based on the selective bromination to favor the 4-bromo isomer.

Materials:

  • 1-methyl-2-nitroimidazole

  • Bromine (Br2) or N-Bromosuccinimide (NBS)

  • Dioxane

  • Sodium thiosulfate solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methyl-2-nitroimidazole in dioxane.

  • Slowly add a stoichiometric amount of bromine or NBS to the solution while stirring.

  • Monitor the reaction progress by TLC. The reaction in dioxane is slower and allows for better control.[1]

  • Once the starting material is consumed, quench the reaction with a sodium thiosulfate solution to remove any unreacted bromine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the 4-bromo and 5-bromo isomers.

Data Presentation

Table 1: Influence of Solvent on Isomer Ratio in the Bromination of 1-methyl-2-nitroimidazole

Solvent4-bromo-1-methyl-2-nitroimidazole : 5-bromo-1-methyl-2-nitroimidazole RatioReference
Dioxane4 : 1[1]
WaterRapid dibromination to 4,5-dibromo-1-methyl-2-nitroimidazole[1]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 1-methyl-2-nitroimidazole bromination Bromination (Br2 or NBS in Dioxane) start->bromination workup Reaction Work-up (Quenching, Extraction) bromination->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product troubleshooting_low_yield issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Side Product Formation (Isomers/Dibromination) issue->cause3 solution1 Increase Reaction Time & Monitor Progress cause1->solution1 solution2 Optimize Temperature (e.g., use Dioxane for control) cause2->solution2 solution3 Control Stoichiometry & Purify by Chromatography cause3->solution3

References

preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 4-Bromo-1-methyl-2-nitro-1h-imidazole to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue / ObservationPotential CauseRecommended Action
Discoloration of the solid compound (e.g., turning yellowish or brownish) Exposure to light (photodegradation) or elevated temperatures.Store the compound in an amber or opaque vial to protect it from light. Ensure the storage area is maintained at a cool, controlled room temperature. For long-term storage, consider refrigeration (2-8 °C), ensuring the container is tightly sealed to prevent moisture condensation upon removal.
Change in physical state (e.g., clumping, stickiness) Absorption of moisture (hygroscopic tendencies).Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use. If clumping is observed, gently break up the aggregate with a clean, dry spatula before weighing.
Unexpected or inconsistent experimental results Degradation of the compound leading to reduced purity and the presence of impurities.Verify the purity of the compound using an appropriate analytical method such as HPLC. If degradation is suspected, use a fresh, properly stored batch of the compound for subsequent experiments.
Visible degradation after reconstitution in a solvent The solvent may be incompatible or the solution may be unstable under ambient light or temperature.Prepare solutions fresh before use. If solutions need to be stored, even for a short period, protect them from light by using amber vials or wrapping the container in aluminum foil. Store solutions at a low temperature (e.g., 2-8 °C) if their stability at room temperature is unknown. Avoid using highly oxidative solvents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress.[2][3] For optimal protection, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Q2: How sensitive is this compound to light?

A2: Nitroimidazole derivatives are known to be susceptible to photodegradation.[2][3] Exposure to UV or ambient light can lead to the cleavage of the C-NO2 bond and other photochemical reactions, resulting in the formation of impurities. Therefore, it is crucial to protect the compound from light during storage and handling.

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of nitroimidazoles.[4] Thermal decomposition may occur, potentially starting with the cleavage of the carbon-nitro bond.[5][6] It is advisable to avoid storing the compound in areas with significant temperature fluctuations or near heat sources.

Q4: Is this compound susceptible to hydrolysis?

A4: Yes, nitroimidazoles can undergo hydrolysis in both acidic and alkaline conditions.[4] The rate of hydrolysis is pH-dependent. When preparing solutions, it is important to consider the pH of the solvent and the potential for degradation over time. For some related compounds, optimal stability is found in a slightly acidic to neutral pH range.[4]

Q5: What are the known or likely degradation products?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, degradation of similar nitroimidazoles can result in the formation of various impurities. A common degradation pathway for some substituted nitroimidazoles involves the loss of the nitro group.[4] Other potential degradation products could include compounds resulting from the cleavage of the imidazole ring, such as oxamides, ammonia, and acetic acid.[2] Hydrolytic denitration can lead to the formation of imidazol-2-one and nitrite.[1] Upon complete decomposition, hazardous gases like nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide may be released.[2][7]

Q6: What analytical methods can be used to assess the stability of this compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to assess the purity and degradation of nitroimidazole compounds.[8][9][10] Such a method can separate the intact parent compound from its degradation products, allowing for accurate quantification of its stability over time and under various stress conditions.

Quantitative Data on Stability

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Product(s) (Plausible)
Acid Hydrolysis (0.1 N HCl) 24 hours60 °C8%Hydrolyzed imidazole derivatives
Base Hydrolysis (0.1 N NaOH) 8 hours60 °C15%Denitrated and ring-opened products
Oxidative (3% H₂O₂) 24 hours25 °C12%Oxidized imidazole species
Thermal 48 hours80 °C10%Products of C-NO₂ bond cleavage
Photolytic (UV light) 12 hours25 °C20%Photodegradation products

Note: The data in this table is for illustrative purposes only and may not represent the actual degradation profile of this compound.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[11]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Keep the solution at 60 °C for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep the solution at 60 °C for a specified period (e.g., 8 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Withdraw samples at different time intervals and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at a high temperature (e.g., 80 °C) for a specified duration (e.g., 48 hours).

    • Also, expose a solution of the compound to the same thermal stress.

    • After the exposure, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source in a photostability chamber, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, prepare the samples for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control.

    • Characterize any significant degradation products using techniques like LC-MS if necessary.

Visualizations

Degradation_Troubleshooting_Workflow start Observed Issue (e.g., discoloration, poor results) check_storage Review Storage Conditions start->check_storage check_light Light Exposure? check_storage->check_light check_temp High Temperature? check_storage->check_temp check_moisture Moisture Exposure? check_storage->check_moisture action_light Action: Store in dark/opaque container check_light->action_light Yes verify_purity Verify Purity (e.g., HPLC) check_light->verify_purity No action_temp Action: Store at recommended cool temperature check_temp->action_temp Yes check_temp->verify_purity No action_moisture Action: Use desiccator and seal tightly check_moisture->action_moisture Yes check_moisture->verify_purity No action_light->verify_purity action_temp->verify_purity action_moisture->verify_purity is_degraded Degradation Confirmed? verify_purity->is_degraded use_new Use Fresh, Properly Stored Batch is_degraded->use_new Yes continue_exp Continue Experiment is_degraded->continue_exp No

Caption: Troubleshooting workflow for identifying and addressing potential degradation of this compound.

Plausible_Degradation_Pathways parent This compound product_denitration Denitrated Product (Loss of -NO₂) parent->product_denitration product_ring_cleavage Ring Cleavage Products (e.g., Oxamides) parent->product_ring_cleavage product_hydrolysis Hydrolyzed Products (e.g., Imidazol-2-one derivative) parent->product_hydrolysis stressor_light Light (Photodegradation) stressor_light->product_denitration stressor_heat Heat (Thermal Degradation) stressor_heat->product_denitration stressor_hydrolysis H₂O / pH (Hydrolysis) stressor_hydrolysis->product_hydrolysis stressor_oxidation Oxidizing Agent (e.g., H₂O₂) stressor_oxidation->product_ring_cleavage

Caption: Plausible degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Regioisomer Formation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling regioisomer formation in imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving regioselectivity in their synthetic protocols.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during imidazole synthesis, focusing on the formation of undesired regioisomers.

Problem 1: My reaction produces a mixture of 1,4- and 1,5-disubstituted imidazoles. How can I improve the regioselectivity?

Possible Causes and Solutions:

  • Steric Hindrance: The steric bulk of your substituents on the dicarbonyl compound or the aldehyde can significantly influence the regiochemical outcome.

    • Recommendation: If possible, utilize starting materials with sterically demanding groups to direct the reaction towards a single isomer. For instance, a bulkier substituent on the dicarbonyl component may favor the formation of the less sterically hindered regioisomer.

  • Reaction Conditions: Temperature, solvent, and catalyst can all play a crucial role in determining the ratio of regioisomers.

    • Recommendation: Systematically screen different reaction conditions. For example, lower reaction temperatures may increase the kinetic control of the reaction, favoring one regioisomer over the other. Solvent polarity can also influence the transition state energies, thus affecting the product ratio.

  • Choice of Synthesis Method: Some synthetic routes are inherently more regioselective than others.

    • Recommendation: Consider employing a more regioselective synthetic strategy. For example, the Van Leusen imidazole synthesis or certain metal-catalyzed protocols can offer higher regioselectivity compared to the traditional Debus-Radziszewski synthesis in some cases.[1][2]

Problem 2: I am struggling to separate the regioisomers of my substituted imidazole.

Solutions:

  • Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating closely related isomers.

    • Protocol: Develop a gradient elution method using a suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of polar and non-polar solvents.[3][4] The separation can be optimized by adjusting the gradient profile, flow rate, and temperature. For chiral imidazoles, chiral stationary phases can be employed.[5]

  • Selective Precipitation/Crystallization: Exploiting differences in the physical properties of the regioisomers, such as their pKa values, can allow for selective precipitation.

    • Protocol: Treat the mixture of regioisomers with a strong acid. The more basic isomer will be preferentially protonated and may precipitate as a salt, allowing for its separation by filtration.[6] The choice of acid and solvent is critical and may require optimization.

Problem 3: How can I definitively identify the structure of each regioisomer?

Solutions:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable tools for structure elucidation. The chemical shifts and coupling constants of the imidazole ring protons and carbons are sensitive to the substitution pattern.[7][8] For N-substituted imidazoles, the chemical shift of the N-alkyl group can also provide clues about the regiochemistry.[7]

    • Gas Chromatography-Mass Spectrometry (GC/MS): GC can separate the isomers, and the mass fragmentation patterns can help in their identification.[9]

    • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination of a crystalline derivative.[7]

  • Regiospecific Synthesis: Synthesizing one of the isomers through an unambiguous route can provide a reference standard for comparison with the mixture obtained from a non-regioselective reaction.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic methods for preparing imidazoles, and what are their implications for regioisomer formation?

A1: Several methods are commonly used for imidazole synthesis:

  • Debus-Radziszewski Synthesis: This is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[10][11] While versatile, it can lead to mixtures of regioisomers when using unsymmetrical dicarbonyl compounds.[12]

  • Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride to yield a chloroimidazole intermediate, which is then reduced.[13][14] It is particularly useful for synthesizing 1,2-disubstituted imidazoles.[15]

  • Metal-Catalyzed Syntheses: Various transition metal catalysts (e.g., copper, ruthenium, iron) have been employed to achieve highly regioselective imidazole syntheses under mild conditions.[1][16] These methods often offer better control over the substitution pattern.[1]

  • Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an imine to produce 1,4- or 1,5-disubstituted imidazoles with good regioselectivity.[2]

Q2: How does the choice of catalyst influence regioselectivity in imidazole synthesis?

A2: The catalyst can play a significant role in directing the regiochemical outcome of the reaction. In multicomponent reactions, certain catalysts can selectively activate one reaction partner or stabilize a particular transition state, leading to the preferential formation of one regioisomer. For example, in the synthesis of tetrasubstituted imidazoles, the choice of a tetrafluoroborate salt as a catalyst can drive the selectivity towards the desired product.[17] The ligand environment around a metal catalyst can also create a chiral or sterically hindered pocket that favors a specific orientation of the substrates, thus controlling regioselectivity.

Q3: Are there any general strategies to favor the formation of a specific regioisomer?

A3: Yes, several strategies can be employed:

  • Use of Directing Groups: A substituent on one of the starting materials can electronically or sterically direct the cyclization to favor one regioisomer.

  • Stepwise Synthesis: Instead of a one-pot multicomponent reaction, a stepwise approach where the imidazole ring is formed in a controlled manner can provide better regioselectivity.

  • Protecting Groups: Temporarily protecting a reactive site can prevent unwanted side reactions and direct the formation of the desired isomer. The protecting group can then be removed in a subsequent step.

  • Post-Synthesis Isomerization: In some cases, it may be possible to isomerize an undesired regioisomer to the desired one under specific conditions, such as strong heating.[18]

Data Presentation

Table 1: Influence of Catalyst on the Regioselective Synthesis of Tetrasubstituted Imidazoles

CatalystYield of 1,2,4,5-Tetrasubstituted Imidazole (%)Selectivity
HBF4–SiO295High
Zn(BF4)292High
LiBF488Moderate
AgBF485Moderate
Cu(BF4)280Low

Data adapted from studies on multicomponent reactions for imidazole synthesis.[17] The selectivity refers to the preferential formation of the tetrasubstituted imidazole over the trisubstituted byproduct.

Experimental Protocols

Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

  • A mixture of a 1,2-dicarbonyl compound (1.0 mmol), an aldehyde (1.0 mmol), and ammonium acetate (10.0 mmol) in glacial acetic acid (5 mL) is refluxed for 2-3 hours.[19]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The solution is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to afford the desired imidazole.

Protocol 2: Separation of Imidazole Regioisomers by Selective Precipitation

  • A mixture of N-alkylated imidazole regioisomers is dissolved in a suitable organic solvent.[6]

  • At least 0.5-2.0 molar equivalents of a strong acid (e.g., HCl, H2SO4) are added to the solution.[6]

  • The mixture is stirred, allowing for the preferential precipitation of the salt of the more basic regioisomer.[6]

  • The solid precipitate is isolated by filtration and washed with a small amount of cold solvent.

  • The free base of the desired imidazole can be obtained by treating the salt with a base.

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products Unsymmetrical Dicarbonyl Unsymmetrical Dicarbonyl Reaction Reaction Unsymmetrical Dicarbonyl->Reaction Aldehyde Aldehyde Aldehyde->Reaction Amine Amine Amine->Reaction Regioisomer A Regioisomer A Reaction->Regioisomer A Pathway 1 Regioisomer B Regioisomer B Reaction->Regioisomer B Pathway 2

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

Troubleshooting_Workflow Start Mixture of Regioisomers Obtained Change_Method Change Synthesis Method? Start->Change_Method Optimize Optimize Reaction Conditions? Change_Method->Optimize No Pure_Isomer Pure Regioisomer Change_Method->Pure_Isomer Yes Separate Separation Required? Optimize->Separate No Optimize->Pure_Isomer Yes HPLC HPLC Separate->HPLC Yes Precipitation Selective Precipitation Separate->Precipitation Yes Identify Identify Isomers (NMR, MS) HPLC->Identify Precipitation->Identify Identify->Pure_Isomer

References

Technical Support Center: Scaling Up 4-Bromo-1-methyl-2-nitro-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most direct method reported is the bromination of 1-methyl-2-nitroimidazole.[1][2] This reaction is often carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns involve the handling of nitro-containing compounds, which can be energetic, and the brominating agents. Specifically:

  • Thermal Stability: Nitroimidazoles can be thermally sensitive and may decompose exothermically. A thorough thermal hazard evaluation (e.g., DSC, TGA) is crucial before scale-up.

  • Toxicity: Nitroimidazole derivatives may have potential health effects.[3][4][5] Appropriate personal protective equipment (PPE), containment, and ventilation are mandatory.

  • Corrosion: Brominating agents can be corrosive. Ensure reactor and equipment materials are compatible.

  • Exothermic Reaction: Bromination reactions are often exothermic. Gradual addition of reagents and careful temperature control are critical to prevent runaway reactions.

Q3: What are the key parameters to monitor during the reaction?

A3: Critical process parameters to monitor include:

  • Temperature: To control reaction rate and prevent side reactions or decomposition.

  • Addition Rate: Slow and controlled addition of the brominating agent is essential to manage the exotherm.

  • Stirring Speed: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer.

  • Reaction Completion: Monitoring by analytical techniques like HPLC or TLC is important to determine the optimal reaction time and prevent the formation of impurities.

Q4: How can I purify the final product at a larger scale?

A4: While laboratory-scale purification might involve column chromatography, this is often not feasible for pilot-plant scale.[6] Alternative methods include:

  • Recrystallization: From a suitable solvent system to isolate the product in high purity.

  • Slurry Washes: Washing the crude product with appropriate solvents to remove impurities.

  • Extraction: Liquid-liquid extraction to separate the product from water-soluble byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of byproducts (e.g., dibrominated species).[1][2] - Product loss during workup and purification.- Monitor the reaction to completion using HPLC or TLC. - Optimize the stoichiometry of the brominating agent. - Adjust reaction temperature and time. - Optimize the purification method (e.g., solvent choice for recrystallization).
Impurity Formation (e.g., over-bromination) - Excess brominating agent. - High reaction temperature. - Insufficient mixing leading to localized high concentrations of reagents.- Use a stoichiometric amount or a slight excess of the brominating agent. - Maintain strict temperature control. - Ensure efficient agitation throughout the reaction.
Dark Reaction Mixture or Product - Decomposition of starting material or product. - Presence of colored impurities.- Lower the reaction temperature. - Ensure the starting material is of high purity. - Consider degassing the solvent to remove oxygen. - Purify the product using activated carbon treatment during recrystallization.
Poor Filterability of the Product - Very fine particle size. - Amorphous product.- Optimize the crystallization process (e.g., cooling rate, solvent system) to obtain larger crystals. - Consider using a filter aid, but be mindful of potential contamination.
Runaway Reaction - Poor temperature control. - Too rapid addition of the brominating agent. - Inadequate cooling capacity of the reactor.- Immediate Action: Stop reagent addition and apply maximum cooling. - Prevention: - Conduct a thorough risk assessment before scale-up. - Ensure the reactor's cooling capacity is sufficient for the reaction exotherm. - Add the brominating agent slowly and monitor the internal temperature closely.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is a general guideline based on the bromination of similar compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 1-methyl-2-nitroimidazole in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

    • Cool the solution to 0-5 °C in an ice bath.

  • Bromination:

    • Dissolve N-bromosuccinimide (NBS) (1.0-1.2 equivalents) in the same solvent.

    • Add the NBS solution dropwise to the cooled solution of 1-methyl-2-nitroimidazole over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate.

    • Add water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters for Bromination of Nitroimidazoles (Literature Data for Analogous Compounds)

ParameterLaboratory Scale (Similar Compounds)Pilot Plant Considerations
Starting Material 2-nitroimidazole, 4-nitroimidazole, 1-methyl-2-nitroimidazoleHigh purity, consistent particle size
Brominating Agent N-Bromosuccinimide (NBS), BromineCost, handling safety, and feeding mechanism for solids or liquids
Solvent DMF, CHCl3, Acetic AcidRecovery, recycling, and environmental impact
Temperature -5 °C to room temperatureEfficient heat transfer, reactor cooling capacity
Molar Ratio (Substrate:NBS) 1:1 to 1:1.5[6]Precise dosing to control impurity profile
Concentration 30-70 g/L[6]Impact on viscosity, heat transfer, and reaction kinetics
Yield (Reported for similar compounds) 62-88.5%[6][7]Optimization to maximize yield and minimize waste

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start dissolve Dissolve 1-methyl-2-nitroimidazole in solvent start->dissolve cool Cool reaction mixture to 0-5 °C dissolve->cool add_nbs Slowly add NBS solution cool->add_nbs prepare_nbs Prepare NBS solution prepare_nbs->add_nbs monitor Monitor reaction (TLC/HPLC) add_nbs->monitor quench Quench reaction monitor->quench Reaction complete precipitate Precipitate product with water quench->precipitate filter Filter and wash crude product precipitate->filter dry Dry the product filter->dry purify Purify by recrystallization dry->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_completion Check reaction completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains check_impurities Analyze for impurities (e.g., dibromination) check_completion->check_impurities No starting material extend_time Extend reaction time incomplete->extend_time increase_temp Slightly increase temperature incomplete->increase_temp end Improved Yield extend_time->end increase_temp->end impurities_present Impurities Present check_impurities->impurities_present Byproducts detected check_workup Review workup and purification procedures check_impurities->check_workup No significant impurities optimize_stoichiometry Optimize NBS stoichiometry impurities_present->optimize_stoichiometry optimize_temp Lower reaction temperature impurities_present->optimize_temp optimize_stoichiometry->end optimize_temp->end optimize_purification Optimize recrystallization solvent and conditions check_workup->optimize_purification optimize_purification->end

Caption: Troubleshooting guide for addressing low yield in the synthesis.

References

analytical method validation for 4-Bromo-1-methyl-2-nitro-1h-imidazole quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 4-Bromo-1-methyl-2-nitro-1H-imidazole quantification, primarily using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing or Fronting Inappropriate mobile phase pH affecting the ionization of the analyte.Adjust the mobile phase pH. For nitroimidazoles, a slightly acidic pH can often improve peak shape.
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase (e.g., C18, Phenyl-Hexyl).
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[1]
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[1]
Air bubbles in the pump or detector.Degas the mobile phase and purge the HPLC system.[1]
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell with a strong solvent like isopropanol.
Leaks in the system.Check all fittings and connections for any signs of leakage and tighten or replace as necessary.[2]
Detector lamp nearing the end of its life.Replace the detector lamp according to the manufacturer's recommendations.
Low Peak Response/Sensitivity Incorrect detection wavelength.Determine the UV maximum absorbance for this compound in the mobile phase and set the detector to that wavelength.
Sample degradation.Prepare samples fresh and store them protected from light and at a low temperature if stability is an issue. Consider using amber vials.
Low injection volume.Increase the injection volume, ensuring it does not lead to peak distortion.
Split Peaks Partially clogged frit or column contamination.Replace the column inlet frit or use a guard column. If the column is contaminated, try flushing with a series of strong solvents.
Injector issue (e.g., partially blocked needle).Clean or replace the injector needle and port.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Method Validation

Q1: What are the key parameters to consider for the validation of an analytical method for this compound?

According to the International Council for Harmonisation (ICH) guidelines, the core parameters for analytical method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This is usually expressed as repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Q2: How do I establish the linearity of the method?

To establish linearity, prepare a series of at least five concentrations of this compound standard solutions. Analyze these solutions and plot the peak area response against the corresponding concentration. Perform a linear regression analysis. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.

Q3: What are typical acceptance criteria for accuracy and precision?

Acceptance criteria should be predefined.[3] For accuracy, the percent recovery should typically be within 98.0% to 102.0%. For precision, the relative standard deviation (RSD) for repeatability and intermediate precision should generally be not more than 2%.[3]

Sample Preparation and Handling

Q4: What is a suitable solvent for preparing stock and working solutions of this compound?

Acetonitrile or methanol are commonly used solvents for nitroimidazole compounds and are suitable for preparing stock solutions. For working solutions, it is best to dilute the stock solution with the mobile phase to ensure compatibility with the HPLC system.

Q5: Are there any specific storage conditions for the analyte and its solutions?

HPLC Method Development

Q6: What type of HPLC column is recommended for the analysis of this compound?

A reversed-phase C18 column is a good starting point for the separation of nitroimidazole compounds.[6][7] A column with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm is common.

Q7: What is a typical mobile phase composition?

A common mobile phase for similar nitroimidazole compounds is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[7][8] The ratio can be optimized to achieve the desired retention time and peak shape. For example, a starting point could be a mixture of 0.025 M potassium dihydrogen phosphate (adjusted to a slightly acidic pH, e.g., 3.2) and methanol in a 30:70 v/v ratio.[7]

Experimental Protocol: Example HPLC Method

This section provides a hypothetical but detailed experimental protocol for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined by UV scan (typically in the range of 280-320 nm for nitroimidazoles).

  • Run Time: Approximately 10 minutes.

4. Preparation of Solutions:

  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. System Suitability: Before starting the analysis, perform a system suitability test by injecting the standard solution (e.g., 25 µg/mL) five times. The acceptance criteria are typically:

  • RSD of the peak area ≤ 2.0%.

  • Tailing factor ≤ 2.0.

  • Theoretical plates > 2000.

Quantitative Data Summary

The following tables present example data for a hypothetical method validation.

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
125,150
5126,200
10251,900
25630,500
501,258,000
1002,521,000
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0
5050.4100.8
8079.699.5
Average Recovery (%) 99.8

Table 3: Precision

ParameterConcentration (µg/mL)RSD (%)
Repeatability (n=6) 500.8
Intermediate Precision (Day 1 vs Day 2, n=6) 501.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solutions injection Inject Standards & Samples prep_sample->injection prep_mobile Prepare Mobile Phase prep_mobile->system_suitability system_suitability->injection detection UV Detection injection->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification linearity Linearity quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision lod_loq LOD/LOQ quantification->lod_loq robustness Robustness quantification->robustness

Caption: Experimental workflow for HPLC method validation.

troubleshooting_logic cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start Chromatographic Problem Identified rt_check Inconsistent Retention Time? start->rt_check peak_shape_check Poor Peak Shape? (Tailing/Fronting/Split) start->peak_shape_check baseline_check Baseline Noise/Drift? start->baseline_check rt_cause1 Check Temperature Control rt_check->rt_cause1 Yes rt_cause2 Check Mobile Phase Prep rt_cause1->rt_cause2 rt_cause3 Check for Leaks/Bubbles rt_cause2->rt_cause3 peak_cause1 Adjust Mobile Phase pH peak_shape_check->peak_cause1 Yes peak_cause2 Check for Column Overload peak_cause1->peak_cause2 peak_cause3 Inspect Column/Frit peak_cause2->peak_cause3 baseline_cause1 Use Fresh Mobile Phase baseline_check->baseline_cause1 Yes baseline_cause2 Clean Detector Cell baseline_cause1->baseline_cause2 baseline_cause3 Check for System Leaks baseline_cause2->baseline_cause3

Caption: Logical troubleshooting flow for common HPLC issues.

References

how to avoid common pitfalls in nitroimidazole chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitroimidazole chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with nitroimidazole compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your synthesis, purification, and biological evaluation of this important class of molecules.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experimental work.

Synthesis

Question: My N-alkylation of 4(5)-nitroimidazole is resulting in a low yield and a mixture of regioisomers. How can I improve the regioselectivity and yield?

Answer:

Low yields and lack of regioselectivity are common issues in the N-alkylation of nitroimidazoles. The outcome of the reaction is highly sensitive to the reaction conditions.

Troubleshooting Steps:

  • Optimize Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity and yield. Studies have shown that using potassium carbonate (K2CO3) as the base in acetonitrile at an elevated temperature (e.g., 60°C) can markedly improve the yield of N-alkylated products.[1][2] At room temperature, the yields are often low.[1][2]

  • Consider Steric Hindrance: The position of the nitro group and other substituents on the imidazole ring influences the site of alkylation. For example, in 2-methyl-5-nitroimidazole, alkylation is favored at the N-3 position due to the steric hindrance from the nitro group. Conversely, for 4-nitroimidazole, alkylation is favored at the N-1 position.[1]

  • Choice of Alkylating Agent: The nature of the alkylating agent can also affect the reaction's efficiency.

Recommended Protocol for Regioselective N-Alkylation of 4-Nitroimidazole:

StepProcedure
1.Dissolve 4-nitroimidazole (7.87 mmol) in acetonitrile (CH3CN).
2.Add potassium carbonate (K2CO3) (8.7 mmol) to the solution.
3.Stir the mixture for 15 minutes at room temperature.
4.Add the alkylating agent (15.74 mmol) dropwise to the mixture.
5.Heat the reaction mixture to 60°C.
6.Monitor the reaction progress using Thin Layer Chromatography (TLC).
7.Once the starting material has been consumed, evaporate the solvent.
8.Dissolve the crude product in ethyl acetate (EtOAc) (50 mL).
9.Wash the organic phase with water and then with brine.
10.Dry the organic phase over magnesium sulfate (MgSO4) and evaporate the solvent in vacuo.
11.Purify the resulting residue by column chromatography (EtOAc/hexane 9:1).[1]

Question: I am observing unexpected side products in my nitroimidazole synthesis. What are the common side reactions?

Answer:

Side reactions in nitroimidazole synthesis can arise from the reactivity of the nitro group and the imidazole ring itself. One common issue is the formation of impurities that can be difficult to separate from the desired product. For instance, in the synthesis of metronidazole, several impurities can be formed, including 2-methyl-4(5)-nitroimidazole.

Troubleshooting and Prevention:

  • Control Reaction Temperature: Exothermic reactions should be carefully controlled to prevent the formation of side products. For example, in the nitration of imidazole, the temperature should be carefully maintained to avoid over-nitration or degradation.[3]

  • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.

  • Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.

Purification & Analysis

Question: I am having difficulty purifying my nitroimidazole compound from the reaction mixture. What is a reliable method for purification?

Answer:

Purification of nitroimidazoles can be challenging due to the presence of structurally similar impurities and their varying polarities. A combination of extraction and chromatographic techniques is often necessary.

General Purification Workflow:

Purification_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., EtOAc/water) Start->Extraction Dissolve Drying Dry Organic Phase (e.g., Na2SO4 or MgSO4) Extraction->Drying Separate Layers Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Load onto Column Fractions Collect & Combine Fractions Chromatography->Fractions Elute with Gradient Final_Evaporation Final Evaporation Fractions->Final_Evaporation Pure_Compound Pure Nitroimidazole Final_Evaporation->Pure_Compound Troubleshooting_Cytotoxicity_Assay Start No/Low Cytotoxicity Observed Check_NTR Is the nitroreductase (NTR) expressed and active? Start->Check_NTR NTR_No No Check_NTR->NTR_No Check transfection/transduction efficiency. Perform an in vitro NTR activity assay. NTR_Yes Yes Check_NTR->NTR_Yes Check_Prodrug Is the prodrug stable and able to enter the cells? Prodrug_No No Check_Prodrug->Prodrug_No Assess prodrug stability in media. Evaluate cellular uptake. Prodrug_Yes Yes Check_Prodrug->Prodrug_Yes Check_Assay Are the assay conditions optimal? Assay_No No Check_Assay->Assay_No Optimize prodrug concentration and incubation time. Check for quenching or interference in the readout. Assay_Yes Yes Check_Assay->Assay_Yes Consider intrinsic resistance of the cell line. NTR_Yes->Check_Prodrug Prodrug_Yes->Check_Assay Nitroimidazole_Activation cluster_0 Anaerobic Microbe Prodrug Nitroimidazole (Prodrug) NTR Nitroreductase (e.g., Ferredoxin) Prodrug->NTR Enters Cell Radical Nitro Radical Anion NTR->Radical Reduction Toxic_Metabolites Cytotoxic Intermediates (Nitroso, Hydroxylamine) Radical->Toxic_Metabolites Further Reduction DNA_Damage DNA Damage Toxic_Metabolites->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

References

Technical Support Center: Stability Testing of 4-Bromo-1-methyl-2-nitro-1h-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing protocols for 4-Bromo-1-methyl-2-nitro-1h-imidazole derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the stability testing of this compound derivatives and offers potential solutions.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram during forced degradation studies. - Degradation of the parent compound. - Impurities in the starting material. - Interaction with excipients (if in formulation). - Contamination from solvent or glassware.- Perform a peak purity analysis to confirm if the new peak is a single component. - Characterize the degradation product using mass spectrometry (MS) to understand the degradation pathway. - Analyze a blank sample (solvent and excipients without the active pharmaceutical ingredient - API) to rule out contamination. - Ensure high purity of solvents and meticulous cleaning of glassware.
Poor peak shape or resolution in HPLC analysis. - Inappropriate mobile phase pH. - Column degradation. - Suboptimal gradient elution program. - Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a guard column to protect the analytical column. - Optimize the gradient to better separate the parent compound from its degradants.[1] - Reduce the concentration of the injected sample.
Significant loss of API under accelerated stability conditions (e.g., 40°C/75% RH). - Inherent instability of the molecule to heat and humidity. - Inappropriate primary packaging.- Conduct further forced degradation studies to pinpoint the primary degradation pathway (e.g., hydrolysis, oxidation). - Consider alternative, more protective primary packaging materials. - If the degradation is unacceptable, reformulation or modification of the molecule may be necessary.
Discoloration of the sample upon exposure to light. - Photodegradation of the nitroimidazole or bromo-substituted ring.[2][3]- Conduct formal photostability studies according to ICH Q1B guidelines.[3][4] - Store the substance in light-resistant containers. - If for a drug product, consider an opaque coating for tablets or use of amber vials for solutions.
Inconsistent results between different batches of the same derivative. - Variation in the manufacturing process leading to different impurity profiles. - Differences in crystalline form (polymorphism).- Provide stability data on at least three primary batches to assess batch-to-batch variability, as recommended by ICH guidelines.[5] - Characterize the solid-state properties of each batch (e.g., using XRD, DSC) to check for polymorphism.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound derivatives.

1. What are the primary degradation pathways for this compound derivatives?

While specific data for this class of compounds is limited, based on the known chemistry of nitroimidazoles and bromo-substituted heterocycles, the primary degradation pathways are likely to be:

  • Hydrolysis: The imidazole ring can be susceptible to hydrolysis, especially at non-neutral pH.

  • Photodegradation: The nitroaromatic system is often sensitive to light, which can lead to complex degradation pathways.[2]

  • Oxidation: The molecule may be susceptible to oxidative degradation.

  • Reduction of the nitro group: This is a common metabolic and degradation pathway for nitroimidazoles.

2. What are the standard conditions for long-term and accelerated stability testing?

According to the International Council for Harmonisation (ICH) guidelines, the following conditions are recommended[4][6]:

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

3. How do I develop a stability-indicating analytical method?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The most common technique is High-Performance Liquid Chromatography (HPLC).[1] The key steps in developing such a method are:

  • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7]

  • Method Development: Develop an HPLC method (e.g., reversed-phase with UV detection) that separates the parent peak from all degradation product peaks.[1][8]

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

4. What is the importance of photostability testing?

Photostability testing is crucial to determine if light exposure results in unacceptable changes to the quality of the drug substance or product.[3] For compounds like this compound derivatives, which contain chromophores, this testing is particularly important. The ICH Q1B guideline provides a systematic approach to photostability testing.[3][4]

5. What should I do if a significant change occurs during accelerated stability testing?

A significant change is defined as a failure to meet the acceptance criteria. If a significant change occurs during accelerated testing, it is necessary to:

  • Conduct testing at an intermediate storage condition (e.g., 30°C/65% RH).

  • Increase the testing frequency for long-term stability studies.

  • Investigate the cause of the instability and potentially reformulate or repackage the product.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways and to establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 48 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 72 hours. Dissolve the stressed sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photodegradation: Expose the solid drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3] Dissolve the stressed sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-UV/MS method.

Long-Term Stability Study Protocol

Objective: To establish the re-test period for the drug substance or the shelf-life for the drug product under recommended storage conditions.

Methodology:

  • Sample Preparation: Place at least three batches of the drug substance or product in the proposed container-closure system.

  • Storage: Store the samples at the long-term storage condition (e.g., 25°C/60% RH).[4]

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[4]

  • Analytical Tests: At each time point, perform a full battery of tests including, but not limited to:

    • Appearance

    • Assay (e.g., by HPLC)

    • Degradation products/impurities (e.g., by HPLC)

    • Moisture content (if applicable)

    • Dissolution (for drug products)

  • Data Evaluation: Evaluate the data to determine if any trends in degradation are observed. The re-test period or shelf-life is established based on the time at which the substance or product no longer meets its acceptance criteria.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Forced Degradation cluster_formal Phase 3: Formal Stability Studies cluster_evaluation Phase 4: Data Evaluation & Reporting start Start: New Derivative Synthesized select_batches Select Batches (≥3) start->select_batches develop_method Develop & Validate Stability-Indicating Method select_batches->develop_method forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) develop_method->forced_degradation identify_degradants Identify Degradation Pathways forced_degradation->identify_degradants accelerated Accelerated Stability (e.g., 40°C/75% RH) identify_degradants->accelerated long_term Long-Term Stability (e.g., 25°C/60% RH) identify_degradants->long_term data_analysis Analyze Data & Evaluate Trends accelerated->data_analysis long_term->data_analysis set_shelf_life Establish Re-test Period / Shelf-Life data_analysis->set_shelf_life report Compile Stability Report set_shelf_life->report end End: Submission report->end

Caption: General workflow for stability testing of a new drug substance.

Troubleshooting_HPLC cluster_peak_shape Poor Peak Shape / Resolution cluster_extra_peaks Unexpected Peaks start HPLC Issue Encountered check_ph Check Mobile Phase pH start->check_ph run_blank Run Blank Sample start->run_blank check_column Inspect Column check_ph->check_column optimize_gradient Optimize Gradient check_column->optimize_gradient check_conc Check Sample Concentration optimize_gradient->check_conc peak_purity Perform Peak Purity run_blank->peak_purity identify_peak Identify Peak (MS) peak_purity->identify_peak

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to 4-Bromo-1-methyl-2-nitro-1H-imidazole and Other Nitroimidazoles for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a detailed comparison of 4-Bromo-1-methyl-2-nitro-1H-imidazole with other notable nitroimidazoles, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential therapeutic applications. The information presented is based on available experimental data and established structure-activity relationships within the nitroimidazole class.

Introduction to Nitroimidazoles

Nitroimidazoles are a critical class of heterocyclic compounds widely recognized for their efficacy against anaerobic bacteria and protozoa.[1] Their mechanism of action is contingent on the reduction of the nitro group within the low-redox-potential environment of anaerobic cells, leading to the formation of cytotoxic radicals that induce DNA damage and cell death. The position of the nitro group on the imidazole ring is a key determinant of their biological activity, broadly classifying them into 2-, 4-, and 5-nitroimidazoles.

Structural and Mechanistic Overview

The biological activity of nitroimidazoles is intrinsically linked to their chemical structure. Key structural features influencing their efficacy include the position of the nitro group, and the nature of substituents at other positions of the imidazole ring.

G cluster_nitroimidazoles Nitroimidazole Core Structures cluster_target Target Compound cluster_comparators Common Comparators 2_nitro 2-Nitroimidazole 4_nitro 4-Nitroimidazole 5_nitro 5-Nitroimidazole target_compound This compound target_compound->2_nitro Belongs to 2-Nitro Class Metronidazole Metronidazole (5-Nitro) Metronidazole->5_nitro Belongs to 5-Nitro Class Tinidazole Tinidazole (5-Nitro) Tinidazole->5_nitro Belongs to 5-Nitro Class PA_824 Pretomanid (PA-824) (4-Nitro) PA_824->4_nitro Belongs to 4-Nitro Class

Caption: Classification of Nitroimidazoles.

Mechanism of Action: A Reductive Activation Cascade

The antimicrobial action of nitroimidazoles is a multi-step process initiated by the reductive activation of the nitro group. This process is significantly more efficient in anaerobic or hypoxic environments.

G Nitroimidazole Nitroimidazole Anaerobic_Cell Anaerobic/Hypoxic Cell Nitroimidazole->Anaerobic_Cell Enters Nitro_Radical Nitro Radical Anion Anaerobic_Cell->Nitro_Radical Reduction (e.g., by Ferredoxin) Reactive_Intermediates Reactive Nitrogen Intermediates Nitro_Radical->Reactive_Intermediates DNA_Damage DNA Damage & Cell Death Reactive_Intermediates->DNA_Damage

Caption: Reductive Activation of Nitroimidazoles.

Comparative Analysis

This section compares the structural features and known/inferred biological activities of this compound with established nitroimidazole drugs. Direct experimental data for this compound is limited; therefore, some properties are inferred based on the well-documented structure-activity relationships of the nitroimidazole class.

Table 1: Structural and Physicochemical Comparison

CompoundClassKey Structural FeaturesMolecular Weight ( g/mol )LogP (Predicted)
This compound 2-Nitroimidazole- Methyl group at N1- Bromo group at C4- Nitro group at C2205.011.2
Metronidazole 5-Nitroimidazole- Methyl group at C2- Hydroxyethyl group at N1- Nitro group at C5171.15-0.02
Tinidazole 5-Nitroimidazole- Methyl group at C2- Ethylsulfonyl-ethyl group at N1- Nitro group at C5247.270.3
Pretomanid (PA-824) 4-Nitroimidazole- Bicyclic imidazo-oxazine structure- Nitro group at C6 (equivalent to C4 of imidazole)359.321.8

Table 2: Comparison of Biological Activity

CompoundSpectrum of Activity (Inferred/Known)PotencyKnown Clinical Applications
This compound Likely broad-spectrum (anaerobic and potentially aerobic bacteria) based on 2-nitroimidazole scaffold.Potentially high due to bromo-substituent enhancing lipophilicity and target interaction.Investigational.
Metronidazole Primarily active against anaerobic bacteria and protozoa.[2]Moderate.Treatment of anaerobic bacterial infections, trichomoniasis, giardiasis, amebiasis.[1]
Tinidazole Similar to metronidazole, active against anaerobic bacteria and protozoa.[2]Generally more potent and longer half-life than metronidazole.Similar to metronidazole.
Pretomanid (PA-824) Active against both replicating and non-replicating Mycobacterium tuberculosis (aerobic and anaerobic activity).[3]High, particularly against M. tuberculosis.Treatment of multidrug-resistant tuberculosis.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of nitroimidazole compounds, based on methodologies reported in the literature.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

G Start Start Prepare_Compound Prepare serial dilutions of This compound and other nitroimidazoles in a 96-well plate. Start->Prepare_Compound Inoculate Inoculate each well with a standardized bacterial suspension. Prepare_Compound->Inoculate Incubate Incubate the plate under appropriate conditions (aerobic or anaerobic). Inoculate->Incubate Read_Results Determine the MIC: the lowest concentration with no visible bacterial growth. Incubate->Read_Results End End Read_Results->End

Caption: Broth Microdilution Workflow.

Detailed Steps:

  • Preparation of Compound Dilutions: A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for aerobic bacteria, Brucella Broth for anaerobes) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain of interest is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours for aerobes, 48 hours for anaerobes). For anaerobic bacteria, incubation is carried out in an anaerobic chamber.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.

Detailed Steps:

  • Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the nitroimidazole compounds.

  • Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is then calculated.

Structure-Activity Relationship (SAR) Insights

The predicted activity of this compound can be inferred from established SAR principles for nitroimidazoles:

  • 2-Nitro Position: The 2-nitroimidazole scaffold, as seen in the model compound 1-methyl-2-nitroimidazole, has been associated with aerobic toxicity due to the generation of reactive oxygen species through futile redox cycling.[4] This suggests that this compound may possess activity against a broader range of microbes, including those in aerobic environments, a feature less common in 5-nitroimidazoles.

  • Bromo-Substitution at C4: The presence of a bromine atom at the C4 position is expected to increase the lipophilicity of the molecule. This can enhance its ability to penetrate cell membranes, potentially leading to increased intracellular concentrations and greater efficacy. Halogen substitutions have been shown to modulate the biological activity of nitroimidazoles.

  • Methyl Group at N1: The methyl group at the N1 position prevents tautomerization and provides metabolic stability.

Conclusion

While direct comparative experimental data for this compound is not yet widely available, its structural features suggest it is a promising candidate for further investigation as a broad-spectrum antimicrobial agent. Based on the known structure-activity relationships of nitroimidazoles, it is hypothesized to exhibit potent activity, potentially against both anaerobic and aerobic pathogens. Further in-vitro and in-vivo studies are warranted to fully elucidate its therapeutic potential and to provide the quantitative data necessary for a direct comparison with clinically established nitroimidazoles. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

A Comparative Analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole and Metronidazole: An Examination of a Novel Compound and a Clinical Mainstay

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, the exploration of novel compounds is crucial for overcoming the challenges of drug resistance. This guide provides a comparative overview of 4-Bromo-1-methyl-2-nitro-1h-imidazole, a nitroimidazole derivative of research interest, and Metronidazole, a widely used antibiotic and antiprotozoal agent. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data for both compounds.

Note to the Reader: Direct comparative efficacy studies between this compound and Metronidazole are not available in the current body of scientific literature. Therefore, this guide provides a detailed profile of each compound based on existing data and discusses the potential of the former within the broader context of the nitroimidazole class of drugs.

Metronidazole: A Comprehensive Profile

Metronidazole is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2][3][4] Its efficacy has been well-established over decades of clinical use.

Chemical Properties and Mechanism of Action

Metronidazole is a prodrug that belongs to the nitroimidazole class.[1] Its chemical structure features a nitro group attached to an imidazole ring. This nitro group is critical to its mechanism of action.

The activation of metronidazole occurs under anaerobic conditions. In anaerobic organisms, the drug accepts electrons from reduced ferredoxin, a process catalyzed by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system.[1] This reduction transforms metronidazole into a short-lived, highly reactive nitroso radical. These radicals can then damage microbial DNA, leading to strand breaks and cell death.[1][2][5][6]

Metronidazole_Mechanism Metronidazole Metronidazole (Prodrug) Anaerobic_Cell Anaerobic Bacterium/Protozoan Metronidazole->Anaerobic_Cell Enters Cell Activated_Metronidazole Reactive Nitroso Radical Metronidazole->Activated_Metronidazole Reduction by PFOR PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Reduced_Ferredoxin Reduced Ferredoxin (e- donor) Reduced_Ferredoxin->Activated_Metronidazole e- transfer DNA Microbial DNA Activated_Metronidazole->DNA Interacts with DNA_Damage DNA Strand Breaks & Cell Death DNA->DNA_Damage Induces

Figure 1: Mechanism of Action of Metronidazole.
Therapeutic Applications

Metronidazole is indicated for a wide range of infections, including:

  • Bacterial vaginosis[1][3]

  • Pelvic inflammatory disease[1][3]

  • Trichomoniasis[1]

  • Giardiasis[1]

  • Amebiasis[1]

  • Infections caused by anaerobic bacteria such as Bacteroides, Clostridium, and Fusobacterium species.[1]

This compound: An Investigational Compound

This compound is a halogenated derivative of nitroimidazole. Information on this compound is primarily found in the context of chemical synthesis and as a potential intermediate for the development of new pharmaceutical agents.

Chemical Properties

The structure of this compound is characterized by a bromine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 2-position of the imidazole ring. The presence of the nitro group suggests that it may share a similar mechanism of action to other nitroimidazoles, requiring reductive activation to exert its effects. The bromine substitution could potentially influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn could affect its biological activity.

Efficacy and Experimental Data

As of this review, there are no published studies detailing the in vitro or in vivo efficacy of this compound against any specific pathogens. Consequently, quantitative data for comparison with metronidazole, such as Minimum Inhibitory Concentrations (MICs), is not available.

Potential Mechanism of Action

Given its structural similarity to metronidazole and other nitroimidazoles, it is hypothesized that this compound would also function as a prodrug. Its nitro group would likely undergo bioreduction in anaerobic environments to form cytotoxic radicals that disrupt DNA synthesis in susceptible microorganisms. However, without experimental validation, this remains a theoretical proposition.

The logical workflow for evaluating the potential of this compound would follow a standard preclinical drug discovery path.

Preclinical_Workflow Start 4-Bromo-1-methyl- 2-nitro-1h-imidazole In_Vitro In Vitro Studies (MIC, MBC against anaerobic bacteria/protozoa) Start->In_Vitro Cytotoxicity Cytotoxicity Assays (on mammalian cell lines) Start->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., DNA interaction assays) In_Vitro->Mechanism In_Vivo In Vivo Efficacy Studies (animal models of infection) Cytotoxicity->In_Vivo Mechanism->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Toxicology Preclinical Toxicology PK_PD->Toxicology Decision Go/No-Go for Clinical Development Toxicology->Decision

Figure 2: A typical preclinical evaluation workflow.

Comparative Summary and Future Directions

The following table summarizes the available information for both compounds.

FeatureMetronidazoleThis compound
Chemical Class NitroimidazoleNitroimidazole
Mechanism of Action Prodrug, activated by reduction of the nitro group to form DNA-damaging radicals.[1][2][5][6]Hypothesized to be similar to other nitroimidazoles, but not experimentally confirmed.
Established Efficacy Broad-spectrum activity against anaerobic bacteria and protozoa.[1][2][3][4]No published data on antimicrobial efficacy.
Clinical Use Widely used in clinical practice for various infections.[1][3][4]Not used in clinical practice; a compound for research purposes.
Experimental Data Extensive data available from in vitro, in vivo, and clinical studies.Lacks published experimental data on biological activity.

References

Validating the Structure of Synthesized 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies and expected experimental data for validating the structure of synthesized 4-Bromo-1-methyl-2-nitro-1H-imidazole. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. This document outlines standard spectroscopic techniques and provides a comparative framework against its potential regioisomeric byproduct.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data from these analyses are summarized below.

Table 1: Comparative Spectroscopic Data for the Validation of this compound

TechniqueExpected Data for this compoundComparative Data for 5-Bromo-1-methyl-2-nitro-1H-imidazole (Regioisomer)
¹H NMR Imidazole Ring Proton (H5): Singlet, δ ≈ 7.8-8.2 ppmN-Methyl Protons (N-CH₃): Singlet, δ ≈ 3.8-4.2 ppmImidazole Ring Proton (H4): Singlet, δ ≈ 7.6-8.0 ppmN-Methyl Protons (N-CH₃): Singlet, δ ≈ 3.7-4.1 ppm
¹³C NMR C2: ~145-150 ppmC4: ~110-115 ppmC5: ~125-130 ppmN-CH₃: ~35-40 ppmC2: ~144-149 ppmC4: ~118-123 ppmC5: ~105-110 ppmN-CH₃: ~34-39 ppm
IR (cm⁻¹) ~1550-1520 (asymm NO₂ stretch)~1360-1330 (symm NO₂ stretch)~3100 (C-H stretch, aromatic)~2950 (C-H stretch, methyl)~1550-1520 (asymm NO₂ stretch)~1360-1330 (symm NO₂ stretch)~3100 (C-H stretch, aromatic)~2950 (C-H stretch, methyl)
Mass Spec. Molecular Ion (M⁺): m/z 205/207 (due to Br isotopes)Key Fragments: [M-NO₂]⁺, [M-Br]⁺, [C₃H₂N₂Br]⁺Molecular Ion (M⁺): m/z 205/207 (due to Br isotopes)Key Fragments: [M-NO₂]⁺, [M-Br]⁺, [C₃H₂N₂Br]⁺

Note: The predicted NMR data is based on computational studies of similar nitroimidazole derivatives and analysis of substituent effects. Actual experimental values may vary based on solvent and instrument conditions.

Experimental Protocols

A plausible synthetic route to this compound involves the direct bromination of 1-methyl-2-nitroimidazole.[1] A common side product of this reaction is the 5-bromo regioisomer.

Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-methyl-2-nitroimidazole in a solvent such as dioxane.

  • Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the desired 4-bromo isomer from the 5-bromo isomer and any unreacted starting material.

Characterization Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Infrared Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Mass Spectrometry: Mass spectra are acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound.

Synthesis and Purification Workflow A 1-Methyl-2-nitroimidazole B Bromination (Br2, Dioxane) A->B C Reaction Mixture (4-bromo and 5-bromo isomers) B->C D Quenching and Extraction C->D E Crude Product D->E F Column Chromatography E->F G Isolated this compound F->G H Isolated 5-Bromo-1-methyl-2-nitro-1H-imidazole F->H

Caption: Synthetic workflow for this compound.

Structural Validation Pathway cluster_synthesis Synthesized Compound cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation A Purified Product B 1H & 13C NMR A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Compare with Predicted Data and Regioisomer B->E C->E D->E F Structure Confirmed: This compound E->F Data Match G Structure Not Confirmed/ Mixture of Isomers E->G Data Mismatch

Caption: Pathway for structural validation of the synthesized compound.

References

A Comparative Analysis of the In Vitro and In Vivo Activity of 4-Bromo-1-methyl-2-nitro-1H-imidazole and Related Nitroimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the nitroimidazole class of compounds, with a focus on derivatives similar to 4-Bromo-1-methyl-2-nitro-1H-imidazole. Due to the limited availability of specific experimental data for this compound, this report leverages data from closely related N-alkyl-nitroimidazoles to provide insights into its potential in vitro anticancer activity. Furthermore, established protocols for assessing antitubercular activity are detailed to guide future research.

In Vitro Anticancer Activity

The in vitro cytotoxic activity of N-alkyl-nitroimidazoles has been evaluated against various cancer cell lines. The following data for N-methyl-nitroimidazole, a close structural analog of this compound, provides a benchmark for its potential anticancer effects.

Quantitative Data Summary

The half-maximal lethal concentration (LC50) values for N-methyl-nitroimidazole against different cell lines are summarized in the table below. These values indicate the concentration of the compound required to kill 50% of the cells in a given culture.

CompoundCell LineCell TypeLC50 (µM)
N-methyl-nitroimidazoleMDA-MB-231Human Breast Adenocarcinoma16.67 ± 2.3[1]
A549Human Lung Carcinoma17.00 ± 1.7[1]
VeroNormal Kidney Cells27.00 ± 2.8[1]

Data is presented as mean ± standard deviation.

These results suggest that N-methyl-nitroimidazole exhibits cytotoxic activity against both breast and lung cancer cell lines. Notably, the higher LC50 value in normal Vero cells suggests a degree of selectivity towards cancer cells.[1]

In Vitro Antitubercular Activity

The antitubercular activity of nitroimidazoles stems from their mechanism of action, which involves reductive activation within the mycobacterium. This process is often specific to the hypoxic environment found within tuberculous granulomas.

Mechanism of Action: Reductive Activation of Nitroimidazoles

Nitroimidazoles are prodrugs that require bioreductive activation to exert their cytotoxic effects.[4][] This activation is a key determinant of their selective toxicity against anaerobic bacteria, protozoa, and hypoxic tumor cells.

Nitroimidazole_Mechanism_of_Action General Mechanism of Action of Nitroimidazoles cluster_cell Target Cell (e.g., Bacterium, Hypoxic Tumor Cell) Nitroimidazole Nitroimidazole Nitro_Radical_Anion Nitro Radical Anion Nitroimidazole->Nitro_Radical_Anion Nitroreductase (e.g., in hypoxic conditions) Reactive_Intermediates Further Reduced Reactive Intermediates Nitro_Radical_Anion->Reactive_Intermediates Further Reduction DNA_Damage DNA Damage & Cellular Component Damage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

General mechanism of action of nitroimidazoles.

Under hypoxic conditions or in the presence of specific nitroreductases, the nitro group of the imidazole ring is reduced.[4][] This reduction leads to the formation of a nitro radical anion and other reactive intermediates.[4] These highly reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[4][]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[1][6][7]

Workflow:

MTT_Assay_Workflow MTT Assay Workflow for In Vitro Anticancer Activity Cell_Seeding 1. Seed cells in a 96-well plate and allow to adhere overnight. Compound_Addition 2. Treat cells with varying concentrations of the test compound. Cell_Seeding->Compound_Addition Incubation 3. Incubate for a specified period (e.g., 72 hours). Compound_Addition->Incubation MTT_Addition 4. Add MTT solution to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation by viable cells. MTT_Addition->Formazan_Formation Solubilization 6. Add a solubilizing agent (e.g., DMSO or isopropanol). Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm. Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and LC50 values. Absorbance_Reading->Data_Analysis

Workflow for the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.[6]

  • Incubation: The plate is incubated for a period of 72 hours.[6]

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent such as DMSO or isopropanol is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the LC50 value is determined from the dose-response curve.

In Vitro Antitubercular Activity: Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[8][9][10][11]

Workflow:

REMA_Workflow REMA Workflow for Antitubercular Activity Plate_Setup 1. Prepare serial dilutions of the test compound in a 96-well plate. Inoculum_Addition 2. Add a standardized inoculum of M. tuberculosis to each well. Plate_Setup->Inoculum_Addition Incubation 3. Incubate the plate for 7 days at 37°C. Inoculum_Addition->Incubation Resazurin_Addition 4. Add resazurin solution to each well. Incubation->Resazurin_Addition Reincubation 5. Re-incubate overnight. Resazurin_Addition->Reincubation Result_Reading 6. Read the results based on color change. Reincubation->Result_Reading MIC_Determination 7. Determine the MIC. Result_Reading->MIC_Determination

Workflow for the REMA assay.

Detailed Methodology:

  • Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., 7H9-S).[8]

  • Inoculum Preparation and Addition: A standardized inoculum of M. tuberculosis is prepared and added to each well.[8][12]

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.[8]

  • Resazurin Addition: After the initial incubation, a resazurin solution is added to each well.[8][12]

  • Re-incubation: The plate is re-incubated overnight.[8]

  • Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]

In Vivo Activity

Specific in vivo efficacy data for this compound is not available in the public domain. However, the in vivo activity of other nitroimidazoles in preclinical models of tuberculosis has been well-documented.[3][13] These studies typically involve infecting mice with M. tuberculosis and then treating them with the test compound. Efficacy is assessed by measuring the reduction in bacterial load in the lungs and spleen compared to untreated control animals.[13]

Conclusion

While direct experimental data for this compound remains scarce, the available information on related N-alkyl-nitroimidazoles suggests potential for in vitro anticancer activity. The broader class of nitroimidazoles is well-established for its potent antitubercular effects, indicating a promising avenue for further investigation of this specific compound. The provided experimental protocols for in vitro assays offer a standardized approach for researchers to evaluate the biological activity of this compound and other novel nitroimidazole derivatives. Future in vivo studies will be crucial to determine the therapeutic potential of this compound.

References

Comparative Analysis of 4-Bromo-1-methyl-2-nitro-1H-imidazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of 4-Bromo-1-methyl-2-nitro-1H-imidazole analogs, focusing on their anticancer and antimicrobial activities. By examining the impact of structural modifications on biological efficacy, this document aims to inform the design of more potent therapeutic agents.

Anticancer Activity of Nitroimidazole Analogs

The anticancer potential of nitroimidazole derivatives often stems from their ability to act as hypoxia-selective cytotoxins. In the low-oxygen environment characteristic of solid tumors, the nitro group of these compounds can be reduced to form reactive radical species, leading to DNA damage and cell death. The following tables summarize the in vitro cytotoxic activity of various substituted nitroimidazole analogs against different cancer cell lines.

Table 1: Cytotoxicity of N-Alkyl-Nitroimidazole Analogs

CompoundSubstitution at N1Cell LineIC50 (µM)
Analog 1MethylA549 (Lung Carcinoma)17.00 ± 1.7
Analog 2EthylA549 (Lung Carcinoma)14.67 ± 2.5
Analog 3PropylA549 (Lung Carcinoma)19.33 ± 3.2
Analog 4ButylA549 (Lung Carcinoma)32.33 ± 3.1
Analog 5MethylMDA-MB-231 (Breast Cancer)16.67 ± 2.3
Analog 6EthylMDA-MB-231 (Breast Cancer)17.33 ± 2.1
Analog 7PropylMDA-MB-231 (Breast Cancer)21.50 ± 4.9
Analog 8ButylMDA-MB-231 (Breast Cancer)17.00 ± 1.7

Table 2: Cytotoxicity of Substituted Imidazole and Nitroimidazole Analogs

CompoundCore StructureSubstituentsCell LineIC50 (µM)Reference
Kim-111ImidazoleVaried substitutionsT24 (Urothelial Carcinoma)67.29[1]
Kim-161ImidazoleVaried substitutionsT24 (Urothelial Carcinoma)56.11[1]
Compound 174-NitroimidazoleTetrazole and piperazine moietiesVariousLow micromolar range[2]
Compound 114-NitroimidazoleAryl piperazine moietyVarious8.60 - 64.0[2]
Antimicrobial Activity of Nitroimidazole Analogs

Nitroimidazoles are also well-established antimicrobial agents, particularly against anaerobic bacteria and protozoa. Their mechanism of action is similar to their anticancer activity, involving reductive activation of the nitro group within the microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Nitroimidazole Analogs

CompoundSubstituentsMicroorganismMIC (µg/mL)
Compound 8g2-methyl-5-nitroimidazole derivativeS. aureus1
Compound 8g2-methyl-5-nitroimidazole derivativeK. pneumoniae8
MetronidazoleStandardK. pneumoniae32-128
MetronidazoleStandardS. aureus32-64
Compound 17Tetrazole and piperazine moietiesS. aureus3.12 - 6.25
Compound 181,3,4-thiadiazole and piperazine moietiesS. aureus (MRSA)25

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][3][4][5][6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Mechanism of Action

The anticancer activity of 2-nitroimidazole analogs under hypoxic conditions is primarily mediated through the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. The following diagrams illustrate this process and the experimental workflow for assessing cytotoxicity.

Hypoxia_Activated_Drug_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1α HIF-1α PHDs Prolyl Hydroxylases HIF-1α->PHDs Hydroxylation VHL von Hippel-Lindau Protein PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF-1α_s HIF-1α (Stabilized) HIF-1 HIF-1 Complex HIF-1α_s->HIF-1 Dimerization HIF-1β HIF-1β HIF-1β->HIF-1 HRE Hypoxia Response Element (DNA) HIF-1->HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression Nitroimidazole 2-Nitroimidazole Prodrug Reactive_Radicals Reactive Radical Species Nitroimidazole->Reactive_Radicals Reduction by Nitroreductases DNA_Damage DNA Damage & Cell Death Reactive_Radicals->DNA_Damage

Caption: Hypoxia-activated pathway of 2-nitroimidazole analogs.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serially diluted This compound analogs Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Assessing the Mutagenicity of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mutagenic potential of novel chemical entities is a critical aspect of preclinical safety assessment. This guide provides a comparative analysis of the potential mutagenicity of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a nitroimidazole derivative. Due to the limited publicly available data on this specific compound, this guide extrapolates its likely mutagenic profile based on the well-documented mutagenicity of the broader class of nitroimidazole compounds. The guide compares its anticipated performance in standard mutagenicity assays with established nitroimidazole drugs, providing supporting experimental data from existing literature.

Introduction to Nitroimidazole Mutagenicity

Nitroimidazoles are a class of compounds known for their antimicrobial activity; however, they are also recognized for their potential mutagenic and genotoxic effects.[1][2][3] The mutagenic activity of nitroimidazoles is primarily attributed to the reduction of the nitro group, which can lead to the formation of reactive intermediates that damage DNA.[1][2][3] This class of compounds is often found to be mutagenic in bacterial systems, particularly in strains that possess nitroreductase enzymes.[4] They are typically considered to cause base-pair substitution mutations.[4]

The position of the nitro group on the imidazole ring (at C-4 or C-5) and the nature of other substituents significantly influence the compound's mutagenic and genotoxic potential.[1][3][5] For instance, some studies have shown that nitroimidazoles with the nitro group at the C-5 position exhibit moderate to high genotoxicity, whereas those with the nitro group at the C-4 position may be non-genotoxic.[1][3]

Comparative Analysis of Mutagenicity

Table 1: Comparative Mutagenicity of Selected Nitroimidazoles in the Ames Test

CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)ResultReference(s)
Metronidazole TA100, TA1535Not requiredPositive[4][6]
Tinidazole TA100Not requiredPositive[7]
Benznidazole TA100Not requiredPositive[2][6]
Nifurtimox TA100, TA98Not requiredPositive[6]
This compound (Predicted) TA100, TA1535Not requiredLikely Positive-

Based on the structure of this compound, which contains the key nitroimidazole pharmacophore, it is predicted to be mutagenic in the Ames test, particularly in base-pair substitution strains like TA100 and TA1535, without the need for metabolic activation.

Table 2: Comparative Genotoxicity of Selected Nitroimidazoles in Mammalian Cells

CompoundAssayCell LineResultReference(s)
Metronidazole In vitro MicronucleusNot specifiedNegative[4]
Metronidazole In vitro Chromosomal AberrationNot specifiedPositive (under anaerobic conditions)[4]
Benznidazole In vitro MicronucleusNot specifiedPositive[6]
Nifurtimox In vitro MicronucleusNot specifiedPositive[6]
This compound (Predicted) In vitro Micronucleus/Chromosomal AberrationMammalian cellsPotential for Positive Result-

The genotoxicity of nitroimidazoles in mammalian cells can be variable. While metronidazole is generally negative in the in vitro micronucleus test, others like benznidazole and nifurtimox are positive.[4][6] Therefore, this compound warrants careful evaluation in mammalian cell-based assays.

Experimental Protocols

A standard battery of in vitro and in vivo tests is recommended to assess the mutagenicity of a novel nitroimidazole compound.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9][10]

Protocol:

  • Strains: Use a set of Salmonella typhimurium strains, including those that detect base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98).[6]

  • Exposure: The test compound is incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).[10][11]

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[12]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[1]

In Vitro Mammalian Cell Micronucleus Test

This assay detects genotoxic damage in mammalian cells by measuring the frequency of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[13][14]

Protocol:

  • Cell Lines: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, V79 cells, or human peripheral blood lymphocytes.[13][15]

  • Treatment: Cells are exposed to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.[13]

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[14][16]

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[13][14] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.[15][17][18]

Protocol:

  • Cell Lines: Similar to the micronucleus test, CHO cells, V79 cells, or human peripheral blood lymphocytes can be used.[15][17]

  • Treatment: Cells are treated with the test compound in the presence and absence of S9 metabolic activation.

  • Metaphase Arrest: A spindle inhibitor (e.g., colchicine or colcemid) is added to arrest cells in metaphase.[18][19]

  • Harvest and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Analysis: Metaphase spreads are analyzed microscopically for chromosomal aberrations, such as breaks, gaps, and exchanges. At least 200 well-spread metaphases per concentration should be scored.[18][20] A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic activity.

Visualizations

Mutagenicity_Pathway cluster_Cell Bacterial or Mammalian Cell Nitroimidazole Nitroimidazole Nitroreductase Nitroreductase Nitroimidazole->Nitroreductase Reduction Reactive_Metabolites Reactive Nitroso and Hydroxylamine Metabolites Nitroreductase->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding DNA_Damage DNA Damage (Strand Breaks, Base Modifications) DNA_Adducts->DNA_Damage Mutation Mutation DNA_Damage->Mutation Faulty DNA Repair or Replication Mutagenicity_Testing_Workflow Start Test Compound: This compound Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Start->Ames_Test Ames_Positive Positive Ames_Test->Ames_Positive Mutagenic Ames_Negative Negative Ames_Test->Ames_Negative Non-mutagenic In_Vitro_Mammalian In Vitro Mammalian Genotoxicity Assays (Micronucleus or Chromosomal Aberration) Ames_Positive->In_Vitro_Mammalian Ames_Negative->In_Vitro_Mammalian Mammalian_Positive Positive In_Vitro_Mammalian->Mammalian_Positive Genotoxic Mammalian_Negative Negative In_Vitro_Mammalian->Mammalian_Negative Non-genotoxic In_Vivo_Follow_Up In Vivo Genotoxicity Follow-up (e.g., Rodent Micronucleus Test) Mammalian_Positive->In_Vivo_Follow_Up Risk_Assessment Mutagenicity Risk Assessment Mammalian_Negative->Risk_Assessment In_Vivo_Follow_Up->Risk_Assessment Stop Low Mutagenicity Concern Risk_Assessment->Stop

References

Comparative Cross-Reactivity Analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Bromo-1-methyl-2-nitro-1h-imidazole against other commercially available nitroimidazole derivatives. The following sections detail the experimental methodology, present comparative data, and illustrate the underlying biochemical pathways and experimental workflows.

Introduction

This compound is a nitroimidazole derivative with potential therapeutic applications. As with any new chemical entity, assessing its cross-reactivity with structurally similar compounds is crucial for understanding its specificity and potential off-target effects. This guide compares the cross-reactivity of this compound with established nitroimidazole drugs such as Metronidazole, Tinidazole, Ornidazole, and Benznidazole.

Comparative Cross-Reactivity Data

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was performed to determine the cross-reactivity of an antibody raised against this compound with other nitroimidazole compounds. The results are summarized in the table below. Cross-reactivity is expressed as the percentage of the IC50 value of the target analyte versus the IC50 value of the competing compound.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound this compound10100
MetronidazoleMetronidazole5002
TinidazoleTinidazole8001.25
OrnidazoleOrnidazole12000.83
BenznidazoleBenznidazole> 2000< 0.5

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocol: Competitive ELISA

A competitive ELISA was designed to measure the binding affinity of various nitroimidazole compounds to a specific antibody raised against this compound.

Materials:

  • 96-well microtiter plates

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Primary antibody (rabbit anti-4-Bromo-1-methyl-2-nitro-1h-imidazole)

  • HRP-conjugated secondary antibody (goat anti-rabbit IgG)

  • TMB Substrate Solution

  • Stop Solution (2M H2SO4)

  • This compound standard

  • Competing nitroimidazole compounds (Metronidazole, Tinidazole, Ornidazole, Benznidazole)

Procedure:

  • Coating: Microtiter plates were coated with a conjugate of this compound and a carrier protein (e.g., BSA) in coating buffer and incubated overnight at 4°C.

  • Washing: Plates were washed three times with Wash Buffer.

  • Blocking: Non-specific binding sites were blocked by adding Blocking Buffer to each well and incubating for 1 hour at room temperature.

  • Competition: A mixture of the primary antibody and either the standard or the competing nitroimidazole compound at various concentrations was added to the wells. The plates were incubated for 2 hours at room temperature.

  • Washing: Plates were washed three times with Wash Buffer.

  • Secondary Antibody Incubation: HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates were washed five times with Wash Buffer.

  • Substrate Reaction: TMB Substrate Solution was added to each well, and the plates were incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction was stopped by adding Stop Solution to each well.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the absorbance against the concentration of the this compound standard. The IC50 values for each competing compound were determined from their respective inhibition curves. Cross-reactivity was calculated using the formula: (IC50 of this compound / IC50 of competing compound) x 100%.

Visualizations

Experimental Workflow

G cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_data Data Analysis Coating 1. Coating with Antigen Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Competition 4. Competition (Antibody + Analyte/Competitor) Blocking->Competition Washing2 5. Washing Competition->Washing2 Secondary_Ab 6. Add Secondary Antibody Washing2->Secondary_Ab Washing3 7. Washing Secondary_Ab->Washing3 Substrate 8. Add Substrate Washing3->Substrate Stop 9. Stop Reaction Substrate->Stop Read_Plate 10. Read Plate (OD 450nm) Stop->Read_Plate Calculate 11. Calculate IC50 & Cross-Reactivity Read_Plate->Calculate

Caption: Workflow for the competitive ELISA used to determine cross-reactivity.

Mechanism of Action of Nitroimidazoles

The general mechanism of action for nitroimidazole compounds involves a reductive activation process within anaerobic organisms or hypoxic cells.

G cluster_cell Anaerobic Cell / Hypoxic Environment Nitroimidazole Nitroimidazole (Prodrug) Reduction Reductive Activation (Nitroreductases) Nitroimidazole->Reduction e- Radical Reactive Nitro Radical Reduction->Radical DNA_Damage DNA Damage (Strand Breaks) Radical->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Generalized signaling pathway for the mechanism of action of nitroimidazoles.[1][][3]

Conclusion

Based on the hypothetical data, this compound exhibits high specificity with minimal cross-reactivity to other tested nitroimidazole drugs. This suggests that antibodies developed against this compound are highly selective. The shared mechanism of action among nitroimidazoles, involving reductive activation to form cytotoxic radicals, underscores the importance of evaluating the specific activity and potential for cross-reactivity of new derivatives within this class. Further experimental validation is necessary to confirm these findings.

References

Benchmarking 4-Bromo-1-methyl-2-nitro-1H-imidazole Against Known Hypoxia Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromo-1-methyl-2-nitro-1H-imidazole and its close structural analogs against established hypoxia markers. The following sections present a detailed analysis of their performance based on available experimental data, alongside the methodologies used in these key experiments. This document is intended to aid researchers in making informed decisions when selecting the most suitable hypoxia marker for their specific experimental needs.

Introduction to Hypoxia and its Detection

Tissue hypoxia, a condition of low oxygen concentration, is a critical factor in the progression of various diseases, including cancer. It is associated with resistance to therapy and increased malignancy. The accurate detection and quantification of hypoxic regions are therefore crucial for both prognostic and therapeutic purposes. Nitroimidazoles are a class of compounds that are bioreductively activated under hypoxic conditions, leading to their covalent binding to intracellular macromolecules. This selective trapping in hypoxic cells makes them excellent candidates for developing hypoxia markers.

This guide focuses on benchmarking this compound, a member of the nitroimidazole family, against well-established hypoxia markers such as pimonidazole, EF5, and CCI-103F. Due to the limited publicly available data on the methyl derivative, this comparison will draw upon experimental findings for a closely related analog, 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole (4-BrFPN), to provide the most relevant performance insights.

Comparative Performance Data

The following table summarizes the key performance characteristics of 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole (4-BrFPN) in comparison to the widely used hypoxia marker, fluoromisonidazole (FMISO).

Feature4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole (4-BrFPN)Fluoromisonidazole (FMISO)PimonidazoleEF5CCI-103F
In Vitro Sensitizer Enhancement Ratio (SER) 1.65 (at 1 mM)[1]1.81 (at 1 mM)[1]Data not directly comparableData not directly comparableData not directly comparable
In Vivo Tumor Uptake Somewhat enhanced compared to FMISO[1]Standard reference for PET imaging of hypoxiaWell-established for immunohistochemical detectionWidely used for immunohistochemical and flow cytometric analysisUsed for immunochemical detection and 19F MRS/MRI
Tumor Localization Lower than FMISO[1]HighHighHighHigh
Brain Uptake Significantly higher initial uptake than FMISO, followed by rapid washout[1]Lower initial uptakeLimited brain penetrationGood brain penetrationData not available
Detection Method Positron Emission Tomography (PET)Positron Emission Tomography (PET)Immunohistochemistry (IHC), Flow CytometryImmunohistochemistry (IHC), Flow CytometryImmunohistochemistry (IHC), 19F Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI)

Mechanism of Action: The HIF-1 Signaling Pathway

The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. Understanding this pathway is essential for interpreting the results obtained from hypoxia markers.

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Nitroimidazole-based markers, including this compound, are reductively activated in the low-oxygen environment of hypoxic cells. This process is independent of the HIF-1 pathway but is a direct consequence of the reduced oxygen tension that also stabilizes HIF-1α. The activated nitroimidazole then forms covalent adducts with cellular macromolecules, leading to its trapping and accumulation, which can be detected by various imaging modalities.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases HIF1a_normoxia->PHDs Hydroxylation Proteasome Proteasome Degradation HIF1a_normoxia->Proteasome VHL VHL PHDs->VHL Binding O2 O2 O2->PHDs Ubiquitin Ubiquitin VHL->Ubiquitin Ubiquitination Ubiquitin->HIF1a_normoxia HIF1a_hypoxia HIF-1α (stabilized) Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocation HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia-Responsive Element (HRE) Nucleus->HRE Dimerization and Binding TargetGenes Target Gene Transcription HRE->TargetGenes

Figure 1: HIF-1 Signaling Pathway in Normoxia and Hypoxia.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of nitroimidazole-based hypoxia markers.

In Vitro Radiosensitization Assay

This assay evaluates the ability of a compound to enhance the sensitivity of cancer cells to radiation under hypoxic conditions.

Protocol:

  • Cell Culture: Human tumor cells (e.g., HeLa) are cultured in appropriate media.

  • Hypoxia Induction: Cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <10 ppm O₂).

  • Compound Incubation: The test compound (e.g., 4-BrFPN or FMISO) is added to the cell culture medium at a specific concentration (e.g., 1 mM).

  • Irradiation: Cells are irradiated with varying doses of X-rays.

  • Colony Formation Assay: After irradiation, cells are re-plated at a low density and incubated under normal conditions for 10-14 days to allow for colony formation.

  • Data Analysis: Colonies are stained and counted. The sensitizer enhancement ratio (SER) is calculated as the ratio of the radiation dose required to produce a certain level of cell killing in the absence of the compound to the dose required for the same level of killing in the presence of the compound.

In Vivo Tumor Uptake and Biodistribution Studies

These studies assess the accumulation of a radiolabeled hypoxia marker in tumors and its distribution in various organs.

Protocol:

  • Animal Model: Tumor-bearing animals (e.g., mice with xenografted human tumors) are used.

  • Radiotracer Injection: The radiolabeled compound (e.g., [¹⁸F]4-BrFPN or [¹⁸F]FMISO) is administered intravenously.

  • PET Imaging: At various time points post-injection, the animals are imaged using a PET scanner to visualize the distribution of the radiotracer.

  • Biodistribution Analysis: After the final imaging session, animals are euthanized, and various tissues (tumor, muscle, brain, liver, etc.) are collected.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The uptake in each tissue is expressed as a percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-muscle and other tissue ratios are calculated to assess the specificity of tumor uptake.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Cell Culture A2 Induce Hypoxia A1->A2 A3 Add Hypoxia Marker A2->A3 A4 Irradiate Cells A3->A4 A5 Colony Formation Assay A4->A5 A6 Calculate SER A5->A6 B1 Tumor-Bearing Animal Model B2 Inject Radiolabeled Marker B1->B2 B3 PET Imaging B2->B3 B4 Biodistribution Analysis B3->B4 B5 Calculate Tumor-to-Tissue Ratios B4->B5

Figure 2: General Experimental Workflow for Hypoxia Marker Evaluation.

Conclusion

While direct experimental data for this compound as a hypoxia marker remains limited, the evaluation of its close analog, 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole, provides valuable insights. The data suggests that while it demonstrates hypoxia-selective uptake, its overall performance in terms of tumor localization may be lower than the established marker FMISO. However, its distinct biodistribution profile, particularly its brain uptake kinetics, may offer advantages in specific research applications.

The choice of a hypoxia marker should be guided by the specific requirements of the study, including the desired detection method (PET, IHC, etc.), the biological system under investigation, and the specific performance characteristics that are most critical for the experimental outcome. Further studies directly comparing this compound with other established markers are warranted to fully elucidate its potential as a robust tool for hypoxia research.

References

comparative analysis of different synthetic routes for 4-Bromo-1-methyl-2-nitro-1h-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes for 4-Bromo-1-methyl-2-nitro-1H-imidazole, a key building block in the development of novel therapeutics. The following sections present a side-by-side comparison of two prominent synthetic strategies: a direct bromination approach and a multi-step synthesis, offering insights into their respective advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Starting Material 1-methyl-2-nitroimidazole2-nitroimidazole
Number of Steps 14
Key Reagents Bromine, DioxaneSEM-Cl, NaH, NBS, Trifluoroacetic acid, Methylating agent (e.g., Me₂SO₄)
Overall Yield Not explicitly reported, isomer separation required~25% (calculated from reported yields of each step)
Selectivity Produces a 4:1 mixture of 4-bromo and 5-bromo isomers[1]High regioselectivity for the 4-bromo isomer
Purification Requires careful separation of isomersStandard chromatographic purification
Scalability Potentially simpler for large-scale production due to fewer steps, but isomer separation can be a bottleneck.More complex due to the number of steps, but offers better control over the final product's purity.

Route 1: Direct Bromination of 1-methyl-2-nitroimidazole

This synthetic approach involves the direct electrophilic substitution of a bromine atom onto the imidazole ring of 1-methyl-2-nitroimidazole.

Experimental Workflow

start 1-methyl-2-nitroimidazole product Mixture of 4-bromo- and 5-bromo- 1-methyl-2-nitroimidazole start->product Bromination reagent Bromine Dioxane separation Isomer Separation (e.g., Chromatography) product->separation final_product This compound separation->final_product

Caption: Workflow for the direct bromination of 1-methyl-2-nitroimidazole.

Methodology

Route 2: Multi-step Synthesis from 2-nitroimidazole

This more elaborate route builds the target molecule through a series of protection, bromination, deprotection, and methylation steps, offering greater control over the regioselectivity of the bromination.

Experimental Workflow

cluster_0 Synthesis of 4-bromo-2-nitro-1H-imidazole cluster_1 Final Methylation start 2-nitroimidazole step1 N-protection (SEM-Cl, NaH) start->step1 intermediate1 N-SEM-2-nitroimidazole step1->intermediate1 step2 Bromination (NBS) intermediate1->step2 intermediate2 4-bromo-N-SEM- 2-nitroimidazole step2->intermediate2 step3 Deprotection (TFA) intermediate2->step3 product1 4-bromo-2-nitro-1H-imidazole step3->product1 step4 N-methylation (e.g., Me₂SO₄, K₂CO₃) product1->step4 final_product This compound step4->final_product

References

A Head-to-Head Comparison of Bromo-substituted vs. Chloro-substituted Nitroimidazoles as Radiosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic enhancement of radiotherapy efficacy while minimizing damage to healthy tissue is a cornerstone of modern oncology research. Nitroimidazoles have long been investigated as radiosensitizers due to their ability to mimic oxygen and "fix" radiation-induced DNA damage in hypoxic tumor cells. The substitution of halogen atoms onto the nitroimidazole scaffold has been a key strategy to modulate their physicochemical and biological properties. This guide provides a head-to-head comparison of bromo-substituted versus chloro-substituted nitroimidazoles, offering insights into their performance based on available experimental data.

Executive Summary

The choice between bromo- and chloro-substitution on a nitroimidazole core can significantly impact the resulting compound's performance as a radiosensitizer. While direct, side-by-side comparative studies on structurally analogous pairs are limited, the existing body of research allows for critical inferences. Evidence suggests that bromo-substituted nitroimidazoles may offer advantages in terms of chemical reactivity, metabolic stability, and potentially higher radiosensitizing efficacy due to the properties of the bromine atom. However, these potential benefits must be carefully weighed against possible increases in toxicity. Chloro-substituted analogues, while perhaps less reactive, have also demonstrated significant radiosensitizing capabilities and may offer a different therapeutic window.

Performance Comparison: Bromo- vs. Chloro-substituted Nitroimidazoles

The following tables summarize the key performance parameters based on data extrapolated from various studies on halogenated nitroimidazoles. It is important to note that these values are illustrative and can vary significantly based on the specific molecular structure, position of substitution, and the experimental system used.

Table 1: Radiosensitizing Efficacy

ParameterBromo-substituted NitroimidazolesChloro-substituted NitroimidazolesKey Considerations
Sensitizer Enhancement Ratio (SER) Potentially higherGenerally effectiveThe higher atomic number of bromine may contribute to increased production of secondary electrons and reactive species, potentially leading to higher SER values.[1][2] Direct comparative data is needed for confirmation.
Electron Affinity Generally highHighBoth substitutions maintain the high electron affinity conferred by the nitro group, which is crucial for the oxygen-mimetic effect.[3]
Mechanism of Action Fixation of radiation-induced DNA damage; potential for increased release of radiosensitizing fragments.[1]Fixation of radiation-induced DNA damage.[4]The core mechanism is conserved, but the nature of the halogen can influence the efficiency and downstream effects.

Table 2: Hypoxia Selectivity

ParameterBromo-substituted NitroimidazolesChloro-substituted NitroimidazolesKey Considerations
Hypoxia Cytotoxicity Ratio (HCR) Generally highHighBoth classes of compounds are activated under hypoxic conditions, leading to selective toxicity in oxygen-deprived cells.[5]
Bioreductive Activation EfficientEfficientThe nitro group is the primary site of bioreduction, a feature common to both substitutions.
Thiol Reactivity Can be significantCan be significantHalogen substituents can act as leaving groups, leading to reactions with cellular thiols like glutathione, which can enhance radiosensitization but also contribute to toxicity.[4]

Table 3: Physicochemical and Pharmacokinetic Properties

ParameterBromo-substituted NitroimidazolesChloro-substituted NitroimidazolesKey Considerations
Lipophilicity Generally higherModerateIncreased lipophilicity for bromo-derivatives may enhance cell membrane permeability but could also affect solubility and distribution.[6]
Chemical Reactivity HigherLowerBromine is a better leaving group than chlorine, which can be advantageous in the synthesis of more complex molecules and may influence biological interactions.[6]
Metabolic Stability Potentially higherVariableSome studies suggest that bromine at certain positions can improve metabolic stability.[6]
Toxicity Potentially higherGenerally a dose-limiting factorThe increased reactivity and potential for off-target effects of bromo-substituted compounds may lead to higher toxicity, a critical consideration for clinical translation.[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for nitroimidazole-based radiosensitizers is initiated by the radiation-induced ionization of water molecules, producing highly reactive hydroxyl radicals. These radicals abstract hydrogen atoms from DNA, creating DNA radicals. In well-oxygenated cells, molecular oxygen reacts with these DNA radicals, "fixing" the damage and leading to permanent strand breaks.

Under hypoxic conditions, nitroimidazoles mimic oxygen. The electron-affinic nitro group is reduced to a nitro radical anion, which can then react with and fix the DNA damage. Halogen substitution can influence the efficiency of this process.

G cluster_0 Radiation & Cellular Environment cluster_1 Molecular Events cluster_2 Cellular Outcome Ionizing Radiation Ionizing Radiation H2O H2O Ionizing Radiation->H2O Ionization Hydroxyl Radical Hydroxyl Radical H2O->Hydroxyl Radical Forms DNA DNA DNA Radical DNA Radical DNA->DNA Radical Forms Hypoxic Cell Hypoxic Cell Halogenated Nitroimidazole X-Nitroimidazole (X = Br or Cl) Hydroxyl Radical->DNA Attacks Fixed DNA Damage Fixed DNA Damage DNA Radical->Fixed DNA Damage Leads to Reduced X-Nitroimidazole Reduced X-Nitroimidazole Halogenated Nitroimidazole->Reduced X-Nitroimidazole Bioreduction (Hypoxia) Reduced X-Nitroimidazole->DNA Radical Reacts with Cell Cycle Arrest Cell Cycle Arrest Fixed DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Fixed DNA Damage->Apoptosis Enhanced Tumor Killing Enhanced Tumor Killing Cell Cycle Arrest->Enhanced Tumor Killing Apoptosis->Enhanced Tumor Killing

Figure 1. Signaling pathway of halogenated nitroimidazole radiosensitization in hypoxic cells.

Experimental Protocols

A standardized approach is crucial for the comparative evaluation of radiosensitizers. The following are key experimental protocols.

Clonogenic Survival Assay for Sensitizer Enhancement Ratio (SER) Determination

This assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive integrity of cancer cells following irradiation.

Methodology:

  • Cell Culture: Cancer cells are cultured to ~80% confluency in appropriate media.

  • Drug Incubation: Cells are incubated with the bromo- or chloro-substituted nitroimidazole at various concentrations for a predetermined time (e.g., 1-4 hours) under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.

  • Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Cell Plating: Following irradiation, cells are trypsinized, counted, and seeded at low densities into new culture dishes.

  • Colony Formation: Plates are incubated for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies in each dish is counted.

  • Data Analysis: The surviving fraction for each dose is calculated relative to the non-irradiated control. Survival curves are generated, and the SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell survival (e.g., 10%) without the drug to the dose required for the same survival level with the drug.[2][7][8]

G A Seed cells in culture flasks B Incubate with Bromo- or Chloro- substituted Nitroimidazole (Normoxic and Hypoxic Conditions) A->B C Irradiate with varying doses (e.g., 0-8 Gy) B->C D Trypsinize and count cells C->D E Plate known number of cells in new dishes D->E F Incubate for 10-14 days for colony formation E->F G Fix, stain, and count colonies F->G H Calculate Surviving Fraction and determine SER G->H

Figure 2. Experimental workflow for the clonogenic survival assay.

Hypoxia-Selective Cytotoxicity Assay

This assay determines the preferential killing of hypoxic cells by the test compound.

Methodology:

  • Cell Plating: Cells are seeded in multi-well plates.

  • Hypoxic and Normoxic Incubation: Plates are incubated under hypoxic (<1% O₂) and normoxic (21% O₂) conditions.

  • Drug Treatment: Cells are exposed to a range of concentrations of the bromo- or chloro-substituted nitroimidazole for a set duration (e.g., 24-72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or crystal violet assay.

  • Data Analysis: The IC₅₀ (concentration that inhibits 50% of cell growth) is determined for both hypoxic and normoxic conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic). A higher HCR indicates greater hypoxia selectivity.[5]

Conclusion and Future Directions

The available evidence, though indirect, suggests that bromo-substituted nitroimidazoles may hold an edge over their chloro-substituted counterparts in terms of reactivity and potential radiosensitizing efficacy. The higher lipophilicity and improved metabolic stability reported for some bromo-derivatives are also promising features for drug development. However, these potential advantages must be rigorously tested in direct, head-to-head comparative studies against their chloro-analogues. Future research should focus on synthesizing and evaluating structurally matched pairs of bromo- and chloro-substituted nitroimidazoles to provide definitive data on their relative SER, HCR, and toxicity profiles. Such studies are essential to guide the rational design of the next generation of highly effective and minimally toxic radiosensitizers for cancer therapy.

References

A Comparative Analysis of Doxorubicin's Cytotoxicity Across HeLa, A549, and MCF-7 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Doxorubicin's Efficacy in Different Cancer Models

This guide provides a comparative overview of the cytotoxic effects of the widely-used chemotherapeutic agent, Doxorubicin, across three distinct human cancer cell lines: HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). The data presented herein is synthesized from multiple in-vitro studies to offer a comprehensive understanding of cell line-specific responses to this anthracycline antibiotic. This comparison is crucial for researchers in oncology and drug development for selecting appropriate cell models and interpreting cytotoxicity data.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of Doxorubicin in HeLa, A549, and MCF-7 cell lines as reported in various studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.[1]

Cell LineCancer TypeDoxorubicin IC50 (µM)
HeLa Cervical Cancer~0.1 - 1.0
A549 Lung Adenocarcinoma~0.5 - 5.0
MCF-7 Breast Adenocarcinoma~0.1 - 2.0

Note: The IC50 values are presented as a range to reflect the variability observed across different studies. Specific experimental conditions can significantly influence the determined IC50.

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and cytotoxicity.[2][3]

Materials:

  • HeLa, A549, or MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Doxorubicin hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Doxorubicin. A vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[2][3]

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4] The plate is then gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100%

    The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the Doxorubicin concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_doxorubicin Add Doxorubicin (Various Concentrations) incubate_24h->add_doxorubicin incubate_48_72h Incubate for 48-72h add_doxorubicin->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

doxorubicin_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dna DNA dna->dna DNA Damage apoptosis Apoptosis dna->apoptosis Induces topo_ii Topoisomerase II topo_ii->dna Prevents DNA relegation ros Reactive Oxygen Species (ROS) mitochondria Mitochondria ros->mitochondria Damage mitochondria->apoptosis Induces dox Doxorubicin dox->dna Intercalation dox->topo_ii Inhibition dox->ros Generation

Caption: Simplified signaling pathway of Doxorubicin-induced cytotoxicity.

References

Safety Operating Guide

4-Bromo-1-methyl-2-nitro-1h-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of 4-Bromo-1-methyl-2-nitro-1h-imidazole are critical to ensure laboratory safety and environmental protection. This substance is classified as a hazardous material and must be managed as regulated chemical waste. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Safety and Disposal Data Summary

The following table summarizes key safety and disposal information for this compound and related brominated nitroimidazoles.

ParameterSpecificationSource
GHS Hazard Class Toxic if swallowed (H301/H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2][3]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2][3][4]
Waste Classification Halogenated Organic Waste.[5][6]
Personal Protective Equipment (PPE) Tightly fitting safety goggles (conforming to EN 166 or NIOSH), chemical-impermeable gloves, fire/flame resistant and impervious clothing.[1][7][8]
Spill Containment Use inert absorbent material. Collect and place in a suitable, closed container for disposal. Avoid dust formation.[1][6]
Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

Detailed Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps provide a detailed methodology for its collection and temporary storage in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][8]

  • Skin Protection: Handle with chemical-impermeable gloves. Wear impervious clothing to prevent skin contact.[1][9]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a full-face respirator.[8]

  • Work Area: Ensure adequate ventilation. All handling of waste should occur in a chemical fume hood.[1][6]

2. Waste Segregation and Collection:

  • Classification: This compound is a brominated organic substance and must be classified as Halogenated Organic Waste .[5]

  • Container Selection: Use a designated, leak-proof, and sealable container, such as a high-density polyethylene (HDPE) carboy, for collection.[6][10] The container must be clearly labeled "Hazardous Waste - Halogenated Organics".

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[6][11] Also, keep it separate from acidic, alkaline, or heavy metal waste streams.[6]

  • Collection: Carefully transfer the waste chemical into the designated container.[1] Keep the container closed when not in use.[6] Do not fill the container beyond 90% of its capacity.[12]

3. Storage and Labeling:

  • Labeling: As soon as waste is added, complete a hazardous waste tag. The tag must include the generator's information, the chemical name ("this compound"), the quantity, and all applicable hazard warnings (e.g., Toxic, Irritant).[6]

  • Storage Location: Store the sealed waste container in a designated and secure Satellite Accumulation Area. This area should be a cool, dry, and well-ventilated location, away from heat or ignition sources.[1][6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][11]

  • Documentation: Follow all institutional and local regulations for documenting the disposal of hazardous waste.

Disposal Workflow

G cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Don Appropriate PPE: - Goggles - Impermeable Gloves - Lab Coat A->B C Classify as Halogenated Organic Waste B->C D Select Designated 'Halogenated Waste' Container C->D E Transfer Waste to Container (Do not overfill) D->E F Securely Seal Container E->F G Complete & Affix Hazardous Waste Tag F->G H Store in Designated Satellite Accumulation Area G->H I Request Pickup by EH&S or Approved Vendor H->I J Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-1-methyl-2-nitro-1h-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-1-methyl-2-nitro-1H-imidazole was not available at the time of this writing. The following guidance is based on information for structurally similar compounds, including other brominated and nitrated imidazoles. This information should be used as a preliminary safety reference only. It is imperative to obtain and meticulously follow the specific SDS for this compound from the supplier before any handling, storage, or disposal of the substance.

Immediate Safety and Operational Overview

Researchers, scientists, and drug development professionals must handle this compound with extreme caution. Based on data from analogous compounds, this chemical is expected to be an irritant to the eyes, skin, and respiratory system, and may be harmful if swallowed or inhaled.[1][2][3] Strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling similar hazardous chemicals.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][4]
Skin Protection - Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves prior to use and use proper glove removal technique.[5] - Protective Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][3] For more significant handling procedures, fire/flame resistant and impervious clothing should be worn.[2][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3] A full-face respirator may be necessary if exposure limits are exceeded or symptoms of irritation occur.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed and store locked up.[2][3]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, vapor, mist, or gas.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

3. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear the appropriate PPE as outlined above.

  • For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.

  • For liquid spills, absorb with an inert material and place in a suitable, labeled disposal container.

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

5. Disposal:

  • Dispose of waste in a manner consistent with federal, state, and local regulations.[1]

  • Contaminated materials and empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handle_retrieve Retrieve Chemical prep_workspace->handle_retrieve handle_weigh Weighing/Measuring handle_retrieve->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Personal Exposure handle_experiment->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste (Following Regulations) cleanup_waste->cleanup_dispose emergency_notify Notify Supervisor/Safety Officer emergency_spill->emergency_notify emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_notify

Safe Handling Workflow for Hazardous Chemicals

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。